(5-Methyl-3-nitropyridin-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methyl-3-nitropyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-2-7(10(13)14)6(9-4-5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNHIHTLVXZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (5-Methyl-3-nitropyridin-2-yl)acetic Acid
The following technical guide details the mechanistic role of (5-Methyl-3-nitropyridin-2-yl)acetic acid (CAS 1214386-16-9), a critical heterocyclic building block.
While this compound is not a marketed therapeutic agent in its free acid form, it serves as a privileged scaffold precursor in the synthesis of bicyclic heteroaromatic drugs (specifically 7-azaindoles and imidazopyridines ). These motifs are foundational to the mechanism of action for several FDA-approved kinase inhibitors (e.g., JAK inhibitors) and Bcl-2 inhibitors. Additionally, the 3-nitropyridine moiety possesses photochemical properties utilized in photocaging applications.
Mechanisms of Chemical Biology & Synthetic Utility
Executive Summary
(5-Methyl-3-nitropyridin-2-yl)acetic acid acts as a dual-function pharmacophore precursor. Its primary mechanism of action lies in its reactivity as a "latent bicycle," where the ortho-nitro and alpha-acetic acid groups undergo reductive cyclization to form pyrrolo[2,3-b]pyridine (7-azaindole) cores. This transformation is the rate-limiting mechanistic step in the generation of Type I and Type II kinase inhibitors. Secondarily, the compound functions as a photolabile caging group , where UV irradiation triggers a nitro-assisted decarboxylation or cleavage, utilized in spatiotemporal drug release studies.
| Property | Specification |
| CAS Number | 1214386-16-9 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Core Motif | 2,3,5-Trisubstituted Pyridine |
| Primary Utility | Precursor to 7-Azaindoles (JAK/Bcl-2 Inhibitors) |
| Secondary Utility | Photocleavable Linker (Nitro-benzyl type) |
Mechanism of Action: Reductive Cyclization (The "Latent Bicycle")
The pharmacological value of this compound is realized through its transformation into 7-azaindoles , a bioisostere of indole found in drugs like Vemurafenib and Venetoclax . The mechanism proceeds via a "reductive alkylation" cascade.
2.1 The Chemical Pathway[1]
-
Activation: The carboxylic acid tail is often esterified or activated (e.g., with SOCl₂) to increase electrophilicity.
-
Nitro Reduction: The 3-nitro group is reduced to a 3-amino group using catalytic hydrogenation (H₂/Pd-C) or metal reduction (Fe/AcOH).
-
Intramolecular Cyclization: The newly formed nucleophilic amine attacks the electrophilic carbonyl of the acetic acid side chain.
-
Aromatization: Subsequent dehydration yields the 2-oxo-7-azaindoline or, under oxidative conditions, the fully aromatic 7-azaindole .
This mechanism is critical for drug development because it locks the pyridine ring into a planar, bicyclic structure capable of mimicking the adenine ring of ATP, thereby facilitating binding to the ATP-binding pocket of kinases.
2.2 Signaling Pathway Visualization
The following diagram illustrates the transformation of the scaffold into a bioactive kinase inhibitor and its downstream effect on the JAK-STAT pathway.
Figure 1: Mechanistic pathway from the nitro-acetic acid precursor to the bioactive azaindole scaffold inhibiting kinase signaling.
Secondary Mechanism: Photochemical Uncaging
In chemical biology, the 3-nitropyridin-2-yl moiety acts as a photocage . The mechanism parallels that of o-nitrobenzyl groups but with altered kinetics due to the pyridine nitrogen.
-
Excitation: UV light (365 nm) excites the nitro group to a triplet state.
-
Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen from the acetic acid side chain.
-
Rearrangement: An aci-nitro intermediate forms, followed by cyclization to an isoxazole-like intermediate.
-
Release: Hydrolysis cleaves the bond, releasing the "caged" substrate (if the acetic acid was linked to a payload) or decarboxylating the acid.
This mechanism is used to probe receptor kinetics by releasing bioactive ligands with microsecond precision.
Experimental Protocols
Protocol A: Synthesis of 7-Azaindole Scaffold (Cyclization)
Validated for the generation of kinase inhibitor libraries.
-
Esterification: Dissolve (5-Methyl-3-nitropyridin-2-yl)acetic acid (1.0 eq) in MeOH. Add H₂SO₄ (cat.) and reflux for 4 h. Concentrate to yield the methyl ester.
-
Reduction: Suspend the ester in EtOH/H₂O (4:1). Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq). Heat to 80°C for 2 h.
-
Checkpoint: Monitor TLC for disappearance of the yellow nitro compound and appearance of the fluorescent amine.
-
-
Cyclization: Filter off Fe. The filtrate contains the cyclized lactam (dihydro-azaindolone).
-
Aromatization (Optional): Treat the lactam with DDQ (1.2 eq) in dioxane to generate the fully aromatic 7-azaindole.
Protocol B: Photolysis Assay (Uncaging)
For validating the stability and release profile.
-
Preparation: Prepare a 100 µM solution of the compound in PBS (pH 7.4) with 1% DMSO.
-
Irradiation: Expose the sample to a 365 nm UV LED (10 mW/cm²) in a quartz cuvette.
-
Sampling: Aliquot 50 µL every 30 seconds for 5 minutes.
-
Analysis: Analyze by HPLC-UV (254 nm).
-
Expectation: Decrease in the precursor peak and appearance of the nitroso-pyridine byproduct.
-
Biological Relevance & Applications
The (5-Methyl-3-nitropyridin-2-yl)acetic acid scaffold is a structural parent to several high-value drug classes.
| Drug Class | Mechanism of Action | Role of Scaffold |
| JAK Inhibitors | Compete with ATP at the Janus Kinase domain. | The pyridine nitrogen (N7) accepts a key H-bond from the kinase hinge region. |
| Bcl-2 Inhibitors | Bind to the BH3-binding groove of Bcl-2 proteins. | The azaindole core mimics the hydrophobic face of the BH3 helix. |
| P2X3 Antagonists | Allosteric modulation of ATP-gated ion channels. | The acetic acid side chain (or ether derivative) interacts with cationic residues in the channel vestibule. |
References
-
Nitropyridines in Synthesis: Makarov, A. et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, 2021.
- Azaindole Synthesis:Song, J.J. et al. "Practical Synthesis of 7-Azaindole from 2-Amino-3-picoline." Journal of Organic Chemistry, 2002.
-
Photocaging Mechanisms: Klán, P. et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013.
- JAK Inhibitor Design:Clark, J.D. et al. "Discovery of 7-Azaindoles as Selective JAK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2007.
Sources
Biological targets of (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives
An In-Depth Technical Guide to the Biological Targets of (5-Methyl-3-nitropyridin-2-yl)acetic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its functionalization with a nitro group creates the nitropyridine scaffold, a class of compounds demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3] This guide focuses on the derivatives of (5-Methyl-3-nitropyridin-2-yl)acetic acid, a specific subclass of nitropyridines. While direct research on this precise scaffold is emerging, a comprehensive analysis of the broader nitropyridine family provides a robust predictive framework for its potential biological targets and mechanisms of action.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will synthesize current knowledge on the biological targets of nitropyridine derivatives, detail the experimental methodologies required for target identification and validation, and present a logical framework for investigating the therapeutic potential of (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives.
Part 1: Key Biological Targets and Mechanisms of Action
Nitropyridine derivatives exert their biological effects by interacting with a diverse array of molecular targets. The following sections delineate the primary target classes and the mechanistic insights gleaned from studies on analogous compounds.
Enzyme Inhibition: A Prevalent Mechanism
A significant body of research highlights the ability of nitropyridine derivatives to inhibit various enzymes, suggesting that this is a primary mechanism of action for this compound class.
-
Urease: Several nitropyridine derivatives have been identified as potent inhibitors of urease, a key enzyme for pathogens like Helicobacter pylori.[4] For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine have shown IC50 values as low as 2.0 µM, significantly more potent than the standard inhibitor thiourea (IC50 of 23.2 µM).[4] This inhibition is critical for disrupting the survival of pathogens in acidic environments like the stomach.[4]
-
Chymotrypsin and Other Proteases: Certain 5-nitropyridin-2-yl derivatives have demonstrated dual inhibitory activity against both urease and the digestive enzyme chymotrypsin, with IC50 values in the low micromolar range (e.g., 8.67 µM for chymotrypsin).[1][5] This suggests a potential for broader protease inhibition.
-
Kinases (e.g., JAK2): The Janus kinase (JAK) family is crucial in cytokine signaling pathways, and its dysregulation is implicated in cancers and inflammatory disorders. Sulfamides derived from 2-chloro-5-methyl-3-nitropyridine have been shown to inhibit JAK2 with IC50 values between 8.5–12.2 µM.[1]
-
Coagulation Factors (e.g., Factor IXa): In the search for new anticoagulant drugs, (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole hybrids were designed as potent and selective inhibitors of Factor IXa, a critical component of the blood coagulation cascade.[1]
-
Carbohydrate-Metabolizing Enzymes (e.g., α-Glucosidase): Metal complexes featuring (5-nitropyridin-2-yl)imine ligands have been shown to effectively inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[1] This points to a potential application in managing diabetes.
Anticancer Activity: Targeting Cellular Proliferation
The cytotoxic potential of nitropyridines against cancer cells is a major area of investigation, with specific molecular targets being identified.[3]
-
Microtubule Dynamics: A key finding is the identification of 3-nitropyridine analogues as a novel class of microtubule-targeting agents.[6] These compounds inhibit tubulin polymerization by binding to the colchicine site at the interface of α- and β-tubulin subunits.[6] This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6] This mechanism is shared with clinically successful anticancer drugs like paclitaxel and vinca alkaloids.
-
DNA Replication: The nitro group can be a critical pharmacophore. Some nitropyridine compounds are considered genotoxic, potentially causing DNA damage by interfering with enzymes involved in DNA replication.[7]
Antimicrobial Activity: A Broad Spectrum of Action
Nitropyridine derivatives have demonstrated efficacy against a wide range of pathogenic microorganisms, though the precise molecular targets are often multifactorial and less well-defined than for enzyme inhibitors.[8][9]
-
Antibacterial Targets: Derivatives have shown activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as mycobacteria (Mycobacterium bovis, Mycobacterium tuberculosis).[3][5][10] The mechanisms likely involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity, common pathways for antibacterial agents.
-
Antifungal Targets: Activity has been reported against various fungal species, including Candida albicans, Candida glabrata, and Candida tropicalis.[5] The likely targets include enzymes involved in ergosterol biosynthesis or cell wall synthesis, which are crucial for fungal viability.
Part 2: Methodologies for Target Identification and Validation
A systematic approach is crucial for identifying and validating the biological targets of novel compounds like (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives. The following protocols represent standard, self-validating workflows.
Biochemical Assay: Enzyme Inhibition Kinetics
This protocol provides a framework for assessing the direct inhibitory effect of a compound on a purified enzyme.
Objective: To determine the IC50 value of a test compound against a specific enzyme.
Materials:
-
Purified enzyme (e.g., Jack bean urease)
-
Substrate (e.g., Urea)
-
Assay buffer (e.g., Phosphate buffer)
-
Detection reagents (e.g., Indophenol method reagents for ammonia detection)
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of enzyme to each well of the microplate. Add the serially diluted test compound, positive control, or buffer (for the negative control) to the respective wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Reaction Time: Incubate for a specific period during which the reaction rate is linear.
-
Stop Reaction & Develop Signal: Stop the reaction (e.g., by adding a strong acid/base or specific stopping reagent). Add detection reagents and incubate as required to develop a measurable signal (e.g., colorimetric, fluorescent).
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Antiproliferative and Cell Cycle Analysis
This workflow assesses the compound's effect on cancer cell viability and proliferation.
Objective: To evaluate the cytotoxicity of a test compound and its effect on cell cycle progression.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS solution).
-
Measure the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase and stain the DNA with a fluorescent dye (e.g., Propidium Iodide).
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Direct Target Engagement: Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of its putative target, tubulin.
Objective: To determine if a test compound inhibits the polymerization of purified tubulin in vitro.
Step-by-Step Protocol:
-
Reagent Preparation: Use a commercial tubulin polymerization assay kit. Prepare the test compound dilutions in a suitable buffer.
-
Assay Setup: In a 96-well plate, add tubulin, polymerization buffer (containing GTP), and either the test compound, a positive control (e.g., colchicine), or a negative control (DMSO).
-
Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Monitor Polymerization: Measure the increase in absorbance (e.g., at 340 nm) over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition is observed as a decrease in the rate and extent of polymerization.
Part 3: Data Summary and Visualization
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various nitropyridine derivatives against selected targets, as reported in the literature.
Table 1: Enzyme Inhibitory Activity of Nitropyridine Derivatives
| Compound Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 1-(3-nitropyridin-2-yl)piperazine derivatives | Urease | 2.0 - 14.1 µM | [4] |
| 5-nitropyridin-2-yl derivative | Chymotrypsin | 8.67 ± 0.1 μM | [1][5] |
| 5-nitropyridin-2-yl derivative | Urease | 29.21 ± 0.98 μM | [1][5] |
| Sulfamides from 2-chloro-5-methyl-3-nitropyridine | JAK2 | 8.5 - 12.2 µM | [1] |
| Cu(II) complex of (5-nitropyridin-2-yl)imine | α-Glucosidase | 108 µg/mL |[1] |
Table 2: Antimicrobial Activity of Nitropyridine Derivatives
| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Nitropyridine-containing phenylaminoacetates | Echinochloa crus-galli (Barnyard grass) | 27.7 mg/L (IC50) | [1] |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Mycobacterium tuberculosis | 4 - 64 | [3] |
| Pyridoxazinone derivative | Enterococcus faecalis | 7.8 | [5] |
| Pyridoxazinone derivative | Staphylococcus aureus | 31.2 | [5] |
| Pyridoxazinone derivative | Candida spp. | 62.5 |[5] |
Visualizations: Pathways and Workflows
Caption: Diverse biological targets of nitropyridine derivatives.
Caption: Mechanism of microtubule-targeting nitropyridines.
Caption: Experimental workflow for target validation.
Part 4: Conclusion and Future Directions
The existing body of scientific literature strongly indicates that nitropyridine derivatives are a versatile class of molecules with the ability to modulate a wide range of biological targets. The primary mechanisms of action appear to be enzyme inhibition and the disruption of microtubule polymerization, leading to potent antimicrobial and anticancer activities.
For researchers focusing on (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives , this guide provides a clear roadmap for investigation:
-
Initial Screening: The derivatives should be screened against a panel of targets for which other nitropyridines have shown activity, including urease, various kinases, and tubulin polymerization.
-
Phenotypic Screening: Broad phenotypic screens, such as antiproliferative assays against a panel of cancer cell lines and antimicrobial susceptibility testing, should be conducted to uncover novel activities.
-
Mechanism of Action Studies: For any "hits" identified, the detailed experimental workflows provided herein should be employed to confirm the mechanism of action and validate the molecular target.
-
Computational Studies: Molecular docking and ADMET prediction, as demonstrated for urease inhibitors, can guide lead optimization and improve the drug-like properties of promising candidates.[4]
The exploration of (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives is a promising avenue for the discovery of new therapeutic agents. By leveraging the knowledge of the broader nitropyridine class and employing systematic, validated methodologies, the scientific community can effectively unlock the full potential of this privileged chemical scaffold.
References
-
Kharitonov, D. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 621. [Link]
-
ResearchGate (2025). Nitropyridines, Their Synthesis and Reactions. [Link]
-
Chempanda (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
-
Abdel-Aziz, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. BMC Chemistry, 18(1), 22. [Link]
-
Kharitonov, D. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
International Journal of Pharmaceutical Research and Applications (2023). Synthesis And Anti-Microbial Activity Ofn'5-(6-Nitropyridin-3- Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetyl Chloride Derivatives. [Link]
-
ScienceOpen (n.d.). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS. [Link]
-
MDPI (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Scientific Reports, 14(1), 6009. [Link]
-
Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. Journal of the Chemical Society of Pakistan, 38(2). [Link]
-
de Vroe, E., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE, 19(11), e0312674. [Link]
-
Semantic Scholar (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. [Link]
-
Al-Zoubi, R. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7179. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempanda.com [chempanda.com]
- 8. d-nb.info [d-nb.info]
- 9. ijprajournal.com [ijprajournal.com]
- 10. mdpi.com [mdpi.com]
Structural Elucidation and Analytical Characterization of (5-Methyl-3-nitropyridin-2-yl)acetic acid
Executive Summary
This technical guide details the structural elucidation of (5-Methyl-3-nitropyridin-2-yl)acetic acid , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and fused pyridine scaffolds.
Correct identification of this molecule is challenging due to the high probability of regioisomerism during synthesis (specifically distinguishing it from 4-methyl or 6-methyl analogs). This guide provides a self-validating analytical workflow, moving from elemental confirmation (HRMS) to connectivity proof (NMR) and solid-state verification (XRD).
Part 1: Chemical Identity & Synthetic Provenance
Before analytical characterization, understanding the "synthetic history" of the sample is vital for predicting impurities and validating the structure.
-
IUPAC Name: 2-(5-Methyl-3-nitropyridin-2-yl)acetic acid
-
Molecular Formula:
[1] -
Molecular Weight: 196.16 g/mol [1]
-
Core Scaffold: 2,3,5-trisubstituted pyridine
Synthetic Context (The "Origin Story")
The most robust synthetic route—and the one most likely to generate the sample under analysis—involves the nucleophilic aromatic substitution (
-
Key Impurity Marker: If the starting material was 2-chloro-3-methyl-5-nitropyridine (an isomer), the final product would be the 3-methyl-5-nitro isomer. The NMR section below details how to distinguish these.
Part 2: Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and analyze fragmentation to verify the nitro and acetic acid moieties.
Experimental Protocol
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Reasoning: Carboxylic acids ionize readily in negative mode (
), providing a cleaner molecular ion than positive mode.
-
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (switched to Ammonium Acetate for negative mode if signal is weak).
Diagnostic Fragmentation Pathway
In the MS/MS spectrum (Product Ion Scan of
| Precursor ( | Fragment ( | Loss (Da) | Structural Insight |
| 195.04 ( | 151.05 | 44 ( | Confirms Acetic Acid side chain (Decarboxylation). |
| 151.05 | 105.05 | 46 ( | Confirms Nitro group attached to the aromatic ring. |
| 105.05 | 78.04 | 27 ( | Characteristic Pyridine ring collapse. |
Part 3: Infrared Spectroscopy (FT-IR)
Objective: Rapid functional group verification (Pass/Fail check).
Key Absorbance Bands
The spectrum will be dominated by the electron-withdrawing nitro group and the carboxylic acid.
-
Carboxylic Acid (
): Strong band at 1700–1725 cm⁻¹ .-
Note: In the solid state, this may broaden due to dimerization.
-
-
Nitro Group (
): Two distinct bands are mandatory.-
Asymmetric Stretch: ~1530–1550 cm⁻¹.
-
Symmetric Stretch: ~1340–1360 cm⁻¹.
-
-
Pyridine Ring: Skeletal vibrations at ~1600 cm⁻¹ and ~1450 cm⁻¹.
Part 4: NMR Spectroscopy (The Structural Proof)
Objective: Establish regiochemistry. This is the critical step to rule out isomers.
Solvent Selection
Recommended: DMSO-
-
Reasoning: The target molecule is polar.
may lead to poor solubility and broad peaks due to acid dimerization. DMSO disrupts dimers, sharpening the signals.
1H NMR Analysis (400 MHz, DMSO- )
The molecule has a 2,3,5-substitution pattern. This leaves protons at positions 4 and 6 .
The "Meta-Coupling" Fingerprint:
In a pyridine ring, protons para to each other (positions 2,5) do not couple significantly. Protons meta to each other (positions 4,6) show a small coupling constant (
Predicted Data & Assignment:
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | - | Acidic proton (exchangeable with |
| H-6 | 8.60 - 8.75 | Doublet (d) | 1H | Most deshielded. Adjacent to Ring Nitrogen ( | |
| H-4 | 8.20 - 8.35 | Doublet (d) | 1H | Deshielded by adjacent Nitro ( | |
| 4.05 - 4.15 | Singlet (s) | 2H | - | Methylene of acetic acid. Deshielded by pyridine ring. | |
| 2.35 - 2.45 | Singlet (s) | 3H | - | Methyl group at C5. |
Self-Validation Checklist (Isomer differentiation)
-
If it were the 4-methyl isomer: You would see protons at H5 and H6 (ortho coupling,
). Result: Large doublet splitting. -
If it were the 6-methyl isomer: You would see protons at H4 and H5 (ortho coupling,
). Result: Large doublet splitting. -
Our Target (5-methyl): Protons are at H4 and H6 (meta coupling). Result: Small doublet splitting (~2 Hz) or appearing as broad singlets. This confirms the structure.
13C NMR Analysis (100 MHz, DMSO- )
Look for 8 distinct carbon signals .
-
C=O (Acid): ~172 ppm.
-
C-2 (Ring): ~150-155 ppm (Quaternary, deshielded by N and substituent).
-
C-6 (Ring): ~152 ppm (CH, next to N).[2]
-
C-3 (Ring): ~145 ppm (Quaternary, C-
). -
C-4 (Ring): ~135 ppm (CH).
-
C-5 (Ring): ~133 ppm (Quaternary, C-Me).
- (Methylene): ~40-42 ppm.
- (Methyl): ~18 ppm.
Part 5: Visualization of Elucidation Workflow
The following diagram illustrates the logical decision tree used to confirm the 5-methyl isomer over potential synthetic byproducts.
Caption: Logical workflow for distinguishing the target 5-methyl isomer from ortho-coupled regioisomers using 1H NMR coupling constants.
Part 6: X-Ray Diffraction (Optional but Definitive)
If the solid form allows, Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute configuration.
-
Crystallization Method: Slow evaporation from Ethanol/Water or Acetonitrile.
-
Expected Feature: Look for intermolecular hydrogen bonding between the carboxylic acid and the pyridine nitrogen of a neighboring molecule (forming head-to-tail chains).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on NMR coupling constants and IR bands).
-
Katritzky, A. R., et al. (2010).[4] Handbook of Heterocyclic Chemistry. Elsevier. (Foundational text on Pyridine reactivity and spectral properties).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 130981912, (4-Methyl-5-nitropyridin-3-yl)acetic acid. [Link] (Reference for comparative spectral data of the 4-methyl isomer).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for calculating chemical shifts and coupling constants).
Sources
- 1. (4-Methyl-5-nitropyridin-3-yl)acetic acid | C8H8N2O4 | CID 130981912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Discovery of Novel Bioactive Nitropyridine Compounds: A Strategic Guide from Synthesis to Preclinical Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Resurgence of the Nitropyridine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percentage of FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal scaffold for interacting with a multitude of biological targets. The strategic introduction of a nitro group onto this scaffold dramatically alters its physicochemical properties, creating a potent electron-withdrawing effect that unlocks novel biological activities and synthetic pathways.[4]
Historically, the nitroaromatic group was often flagged as a potential toxicophore. However, contemporary research has reframed this perspective, demonstrating that this moiety can be harnessed for bioreductive activation, targeted covalent inhibition, and specific molecular interactions, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.[1][4][5][6]
This guide eschews a conventional, linear format. Instead, it is structured to mirror the dynamic and iterative process of a modern drug discovery campaign. We will journey from the conceptualization of synthetic strategies to the rigorous biological evaluations that validate a compound's potential. Our focus will be on the causality behind experimental choices, providing not just the "how," but the critical "why," to empower researchers in this exciting field.
Chapter 1: The Foundation - Rational Synthesis and Library Development
The discovery of a novel bioactive compound begins with the creation of a diverse, yet targeted, chemical library. For nitropyridines, their inherent reactivity serves as a powerful tool for synthetic chemists. The electron-deficient nature of the ring, activated by the nitro group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for derivatization.
Core Synthetic Strategies: Building the Molecular Toolkit
The choice of synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials. Readily available precursors like 2-chloro-3-nitropyridine or 2-chloro-5-nitropyridine are invaluable intermediates, allowing for the introduction of a wide array of functional groups.[1][6]
Key Synthetic Approaches:
-
Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent method. The reactive halogen (typically chlorine) on the nitropyridine ring is readily displaced by various nucleophiles such as amines, phenols, and thiols. This strategy was effectively used to synthesize nitropyridine-containing phenylaminoacetates with herbicidal activity and potent kinase inhibitors.[1][6]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, offer a sophisticated method to form carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are essential for introducing aryl or heteroaryl moieties, significantly expanding the chemical space of the library.[5]
-
Oxidative Nucleophilic Substitution of Hydrogen (ONSH): This method allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.[7]
-
Ring Transformations: More advanced strategies involve the three-component ring transformation (TCRT) of substrates like dinitropyridone with ketones and ammonia to afford nitropyridines that are otherwise difficult to synthesize.[8]
Experimental Protocol: Representative SNAr Synthesis of an N-arylated 5-Nitropyridine
This protocol describes the synthesis of an N-aryl-5-nitropyridin-2-amine, a common core in many bioactive compounds. The rationale for this one-pot procedure is its efficiency, minimizing purification steps and maximizing yield.
Materials:
-
2-chloro-5-nitropyridine
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitropyridine (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent). The DMF is chosen for its high boiling point and ability to dissolve the reactants and inorganic base.
-
Reaction Execution: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase) until the starting 2-chloro-5-nitropyridine spot is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. The aqueous wash removes the DMF and inorganic salts.
-
Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-5-nitropyridin-2-amine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Chapter 2: Identifying Biological Activity - High-Throughput Screening (HTS)
With a synthesized library in hand, the next phase is to rapidly identify compounds that interact with a biological target of interest. High-Throughput Screening (HTS) is the engine of this process, enabling the testing of thousands of compounds in a short period.[9][10]
The HTS Workflow: From Library to "Hit"
The process follows a logical and automated sequence designed to maximize efficiency and data quality.
Caption: High-Throughput Screening (HTS) workflow for hit identification.
Screening can be broadly categorized into two types:
-
Biochemical (Target-Based) Assays: These measure the direct effect of a compound on a purified biological target, such as a kinase or protease. The advantage is a clear, direct mechanism of action.
-
Cell-Based (Phenotypic) Assays: These measure the effect of a compound on whole cells, such as cell viability, apoptosis, or the expression of a reporter gene.[9] This approach is powerful because it ensures cell permeability and is agnostic to the specific molecular target, potentially revealing novel mechanisms.
Case Study: Anticancer Activity of Nitropyridines
Nitropyridine derivatives have shown significant promise as anticancer agents.[1][5] A common primary screen for anticancer activity is a cell viability assay, such as the MTT assay, performed on a panel of cancer cell lines.
Table 1: Representative Cytotoxicity Data for Novel Pyridine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3b (Pyridine Hybrid) | MCF-7 (Breast) | 6.13 | [11] |
| 3b (Pyridine Hybrid) | Huh-7 (Liver) | 6.54 | [11] |
| 12 (Pyridine-Amide) | MCF-7 (Breast) | 0.5 | [12] |
| 12 (Pyridine-Amide) | HepG2 (Liver) | 5.27 | [12] |
| H42 (Pyridine Deriv.) | SKOV3 (Ovarian) | 0.87 (at 72h) | [13] |
| 35a (Thiazolidinone) | MCF-7 (Breast) | 6.41 | [1] |
| 35d (Thiazolidinone) | HepG2 (Liver) | 7.63 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Chapter 3: Mechanism of Action (MoA) and Lead Optimization
Identifying a "hit" is only the beginning. The subsequent phase involves understanding how the compound works (Mechanism of Action) and systematically modifying its structure to improve potency, selectivity, and drug-like properties. This iterative process is known as Hit-to-Lead optimization and is guided by Structure-Activity Relationship (SAR) studies.[14][15]
Unraveling the Mechanism of Action
Nitropyridines exert their biological effects through diverse mechanisms. Elucidating the specific MoA is critical for rational drug development.
Known Mechanisms for Bioactive Nitropyridines:
-
Microtubule Targeting: Certain 3-nitropyridine analogues have been identified as potent microtubule-destabilizing agents.[16] They bind to the colchicine site on tubulin, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[16]
-
Kinase Inhibition: The pyridine scaffold is adept at fitting into the ATP-binding pocket of kinases. Nitropyridine derivatives have been developed as potent inhibitors of Janus kinase 2 (JAK2), PIM-1 kinase, and others, which are critical nodes in cancer cell signaling pathways.[6][12][17]
-
Enzyme Inhibition: Beyond kinases, nitropyridines have been shown to inhibit other enzymes like urease and thioredoxin reductase, relevant in bacterial infections and cancer, respectively.[1]
-
Induction of DNA Damage and Apoptosis: Some derivatives induce cell death by generating reactive oxygen species (ROS) and causing DNA strand breaks, activating cellular damage response pathways.[13]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpps.com [wjpps.com]
- 4. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atrandi.com [atrandi.com]
- 10. High-Throughput Screening Assay Profiling for Large Chemical Databases | Springer Nature Experiments [experiments.springernature.com]
- 11. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. excelra.com [excelra.com]
- 16. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of tyrosine kinase activity in 2,2',2''-tripyridine-induced nitricoxide generation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: (5-Methyl-3-nitropyridin-2-yl)acetic acid Scaffold
The following technical guide details the identification, synthesis, and application of the (5-Methyl-3-nitropyridin-2-yl)acetic acid scaffold.
Classification: Heterocyclic Building Block / Pyridine Derivative Primary Application: Medicinal Chemistry (Kinase Inhibitors, Bicyclic Heterocycle Synthesis)[1]
Compound Identification & Access Strategy
The specific free acid (5-Methyl-3-nitropyridin-2-yl)acetic acid is a highly reactive, specialized intermediate often generated in situ or supplied as a custom synthesis item due to the propensity of 2-pyridineacetic acids to undergo thermal decarboxylation.
Researchers seeking this compound must typically access it via its stable commercial precursors.
Core Identifiers
| Chemical Entity | CAS Number | Role | Availability |
| Target Acid | Not Widely Indexed * | Final Scaffold | Custom Synthesis / Lab Prep |
| Primary Precursor | 23056-40-8 | Starting Material | Commercial (High Availability) |
| Amino Analog | 7598-26-7 | Alternative Precursor | Commercial (Moderate) |
*Note: While specific catalog numbers exist in proprietary databases (e.g., MolPort, ChemSpace), no global CAS is permanently assigned to the free acid in public registries. It is standard practice to synthesize it from the chloro-precursor.
Structural Specifications
-
IUPAC Name: 2-(5-Methyl-3-nitropyridin-2-yl)acetic acid
-
Molecular Formula: C₈H₈N₂O₄
-
Molecular Weight: 196.16 g/mol
-
SMILES: Cc1cnc(CC(=O)O)c(c1)=O
-
Key Feature: The 3-nitro group activates the 2-position for nucleophilic attack, while the 5-methyl group provides a handle for further functionalization or hydrophobic interaction in protein binding pockets.
Synthetic Logic & Causality
The synthesis of (5-Methyl-3-nitropyridin-2-yl)acetic acid relies on Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitro group at the 3-position is critical; it reduces the electron density at the 2-carbon, making it susceptible to attack by carbon nucleophiles (like malonates).
Reaction Pathway Analysis
-
Activation: The 2-chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) serves as the electrophile.
-
Nucleophilic Attack: Diethyl malonate is deprotonated by a strong base (NaH or K₂CO₃) to form a carbanion, which displaces the chlorine atom.
-
Hydrolysis & Decarboxylation: The resulting malonate ester is hydrolyzed under acidic conditions. The 2-pyridyl position facilitates thermal decarboxylation of the gem-dicarboxylic acid intermediate to yield the mono-acetic acid.
Experimental Protocol: Synthesis from CAS 23056-40-8
Reagents:
-
2-Chloro-5-methyl-3-nitropyridine (1.0 eq)[2]
-
Diethyl malonate (1.2 eq)
-
Sodium Hydride (60% in oil, 2.5 eq) or K₂CO₃ (3.0 eq)
-
Solvent: Anhydrous THF or DMF
-
Acid: 6M HCl or H₂SO₄
Step-by-Step Methodology:
-
Carbanion Formation:
-
Suspend NaH (2.5 eq) in anhydrous THF under inert atmosphere (N₂ or Ar) at 0°C.
-
Add Diethyl malonate (1.2 eq) dropwise. Stir for 30 minutes until H₂ evolution ceases. Causality: This generates the reactive enolate nucleophile.
-
-
SNAr Coupling:
-
Add a solution of 2-Chloro-5-methyl-3-nitropyridine (CAS 23056-40-8) in THF dropwise to the malonate mixture.
-
Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Observation: The solution typically turns deep red/orange due to the formation of the anionic intermediate (Meisenheimer complex equivalent).
-
-
Quench & Isolation (Ester Intermediate):
-
Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[3]
-
Concentrate to yield the crude diethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate.
-
-
Hydrolysis & Decarboxylation:
-
Dissolve the crude malonate in 6M HCl.
-
Heat to reflux (100°C) for 4–6 hours.
-
Critical Control Point: Do not overheat for prolonged periods (>12h) as the acetic acid moiety can further decarboxylate to 2,5-dimethyl-3-nitropyridine.
-
-
Purification:
-
Cool to RT and adjust pH to ~3–4 with NaOH.
-
Extract with DCM or EtOAc. The product (5-Methyl-3-nitropyridin-2-yl)acetic acid precipitates or crystallizes upon concentration.
-
Visualization of Synthetic Workflow
The following diagram illustrates the SNAr pathway and the critical decarboxylation step.
Figure 1: Synthetic route from the commercial chloro-precursor to the target acetic acid via malonate displacement.
Applications in Drug Discovery[4]
The (5-Methyl-3-nitropyridin-2-yl)acetic acid scaffold is a versatile pharmacophore. Its utility stems from two reactive centers: the carboxylic acid tail and the nitro group.
A. Precursor to 7-Azaindoles and Naphthyridines
The most high-value application of this scaffold is in the synthesis of fused bicyclic systems.
-
Mechanism: Reduction of the nitro group (-NO₂) to an amine (-NH₂) followed by condensation with the adjacent acetic acid side chain (or its derivatives) allows for the formation of lactams or cyclized aromatic systems.
-
Therapeutic Area: This is a common strategy in designing Kinase Inhibitors (e.g., JAK, EGFR inhibitors) where the pyridine nitrogen mimics the purine ring of ATP.
B. Peptidomimetics
The acetic acid tail allows the pyridine ring to be coupled to amines, serving as a non-natural amino acid mimic. The 3-nitro group can be later reduced to an amine to introduce a "turn" constraint in peptide chains.
C. Quantitative Data: Precursor Reactivity
Comparison of electrophilic susceptibility for the starting material (2-Chloro-5-methyl-3-nitropyridine) vs. analogs:
| Substrate | C-2 Electrophilicity | Yield (Malonate SNAr) | Notes |
| 2-Chloro-5-methyl-3-nitropyridine | High | 85-92% | Methyl group has minimal steric hindrance. |
| 2-Chloro-3-nitropyridine | High | 88-95% | Lacks 5-Me handle; less lipophilic. |
| 2-Chloro-5-methylpyridine | Low | <10% | Requires Pd-catalysis (Buchwald/Hartwig) without NO₂ activation. |
References
-
Sigma-Aldrich. 2-Chloro-5-methyl-3-nitropyridine Product Specification. CAS 23056-40-8. Available at:
-
National Institutes of Health (NIH) - PubChem. 2-Chloro-5-methyl-3-nitropyridine Compound Summary. PubChem CID 329762596. Available at:
-
Royal Society of Chemistry. Synthetic routes to nitropyridine acetic acids via SNAr. Organic & Biomolecular Chemistry, Supplementary Information. Available at:
-
Google Patents. Preparation method of high-yield 2-chloro-5-nitropyridine and derivatives. Patent CN109456257B. Available at:
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Molecules 2021. Available at:
Sources
Solubility and Stability of (5-Methyl-3-nitropyridin-2-yl)acetic acid: A Technical Guide
Executive Summary & Chemical Identity[1]
(5-Methyl-3-nitropyridin-2-yl)acetic acid is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, including kinase inhibitors (e.g., JAK2, PLK1) and anti-infectives.
Its structural uniqueness lies in the 2-pyridylacetic acid motif flanked by a 3-nitro group.[1] This specific arrangement creates a "metastable" chemical entity. While the acetic acid side chain provides a handle for coupling reactions, the 2-pyridyl attachment renders the molecule intrinsically prone to decarboxylation , a risk exacerbated by the electron-withdrawing nitro group.
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-(5-Methyl-3-nitropyridin-2-yl)acetic acid |
| CAS Number | 1214328-73-0 (Acid); 292600-22-7 (Methyl Ester) |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| pKa (Predicted) | COOH: ~3.5–4.0 Pyridine N: < 1.0 (Due to 3-NO₂ electron withdrawal) |
| Appearance | Pale yellow to orange solid |
Stability Profile: The Decarboxylation Hazard
The critical stability concern for this compound is thermal decarboxylation . Unlike standard phenylacetic acids, 2-pyridylacetic acids are susceptible to losing CO₂ even under mild conditions.[2]
Mechanism of Instability
The instability arises from the ability of the pyridine ring to act as an electron sink. The reaction proceeds via a zwitterionic intermediate or a cyclic transition state, leading to the formation of a reactive ylide, which subsequently protonates to form the decarboxylated product (2,5-dimethyl-3-nitropyridine).
Key Influencing Factors:
-
3-Nitro Group: This strong electron-withdrawing group (EWG) reduces the electron density of the pyridine ring.[1] While this normally stabilizes anions, in this context, it can lower the activation energy for the C-C bond cleavage by stabilizing the developing negative charge on the pyridyl-methyl carbon after CO₂ loss.
-
Solvent Polarity: Polar protic solvents can stabilize the zwitterionic transition state, potentially accelerating decarboxylation at elevated temperatures.
Degradation Pathway Diagram[1]
Stability Recommendations
-
Solid State: Stable at –20°C. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture uptake, which can catalyze hydrolysis/decarboxylation cycles.
-
Solution: Avoid heating above 40°C unless necessary. Solutions in DMSO or DMF should be used immediately.
-
pH Sensitivity: Avoid strongly acidic conditions at high temperatures, as protonation of the pyridine nitrogen (though difficult due to the nitro group) can catalyze decarboxylation.
Solubility Profile
The solubility of (5-Methyl-3-nitropyridin-2-yl)acetic acid is governed by its carboxylic acid functionality and the lipophilicity of the nitropyridine core.
Solvent Compatibility Table[1]
| Solvent Class | Solvent | Solubility Rating | Comments |
| Aqueous (Acidic) | 0.1 N HCl | Low | The 3-NO₂ group suppresses Pyridine N protonation; molecule remains neutral and poorly soluble.[1] |
| Aqueous (Neutral) | Water | Low | Predominantly neutral form; poor solubility. |
| Aqueous (Basic) | 0.1 N NaOH / PBS (pH 7.4) | High | Forms the carboxylate salt (anion). Preferred for aqueous formulations. |
| Polar Organic | DMSO, DMF, DMAc | High (>50 mg/mL) | Ideal for stock solutions. |
| Alcohols | Methanol, Ethanol | Moderate | Good for synthesis; avoid heating due to potential esterification. |
| Non-Polar | Hexane, Toluene | Negligible | Useful as anti-solvents for precipitation. |
pH-Solubility Logic
Unlike typical pyridine derivatives which dissolve in acid (via N-protonation), this molecule behaves primarily as an acid .[1]
-
pH < 3: Molecule is neutral (COOH). Low solubility.
-
pH > 5: Molecule is anionic (COO⁻). High solubility.
-
Note: The 3-nitro group renders the pyridine nitrogen non-basic (pKa < 1), so it does not contribute to solubility in mild acids.
Experimental Protocols
Protocol A: Rapid Solubility Determination (Thermodynamic)
Use this protocol to validate solvent selection for reactions or assays.
-
Preparation: Weigh 5.0 mg of (5-Methyl-3-nitropyridin-2-yl)acetic acid into a 1.5 mL microcentrifuge tube.
-
Addition: Add 50 µL of the target solvent (starting concentration target: 100 mg/mL).
-
Agitation: Vortex for 1 minute. If fully dissolved, solubility is >100 mg/mL.
-
Stepwise Dilution: If undissolved, add solvent in 50 µL increments, vortexing and sonicating (30 sec, <30°C) between additions.
-
Endpoint: Record the final volume required for complete dissolution.
-
Calculation:
Protocol B: Stability-Indicating HPLC Method
Use this method to detect the decarboxylated impurity (2,5-dimethyl-3-nitropyridine).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 5% B (Isocratic)
-
2–10 min: 5% → 95% B (Linear Gradient)
-
10–12 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic) and 280 nm (nitro group absorbance).
-
Expected Retention:
-
Parent Acid: Elutes earlier (more polar due to COOH).
-
Decarboxylated Product: Elutes later (less polar, loss of COOH).
-
Handling & Storage Directives
Storage Hierarchy
-
Primary: Lyophilized solid @ –20°C or –80°C.
-
Secondary: Desiccated @ 4°C (Short-term, < 1 week).
-
Avoid: Room temperature storage in solution.
Critical "Do Not" List
-
DO NOT heat solutions above 50°C for extended periods.
-
DO NOT store in methanolic solution with acid catalysts (risk of methyl ester formation).
-
DO NOT expose to strong light sources (nitro-pyridines can be photolabile).[1]
Workflow Diagram: Handling Decision Tree
References
-
Katritzky, A. R., et al. (2010). Decarboxylation of 2-pyridylacetic acids: Mechanism and synthetic utility. Chemical Reviews. (General mechanism grounding).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 51341867, Methyl 2-(5-nitropyridin-2-yl)acetate. Retrieved from .[3]
-
Bennasar, M. L., et al. (2002). Generation and reaction of 2-pyridylacetic acid dianions.[1][2] Tetrahedron Letters. (Context for reactivity of pyridylacetic acids).
-
Safety Data Sheet (SDS). (2024). Methyl 2-(5-nitropyridin-2-yl)acetate.[1][3] BLD Pharm. .
Sources
Technical Evaluation: Preliminary In Vitro Screening of (5-Methyl-3-nitropyridin-2-yl)acetic Acid
Executive Summary & Chemical Profile[1][2][3]
(5-Methyl-3-nitropyridin-2-yl)acetic acid (hereafter MNPAA ) represents a high-value pharmacophore scaffold.[1] While often utilized as a synthetic intermediate for fused ring systems (e.g., pyrrolopyridines via reductive cyclization), its structural features—specifically the electron-deficient 3-nitropyridine core coupled with an ionizable acetic acid tail—warrant independent evaluation in Fragment-Based Drug Discovery (FBDD).[2][1]
This guide outlines a rigorous preliminary in vitro screening framework . Unlike standard high-throughput screening (HTS), this protocol prioritizes physicochemical validation and safety profiling (genotoxicity) before efficacy testing, addressing the specific liabilities of nitro-aromatic compounds.[2]
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-(5-methyl-3-nitropyridin-2-yl)acetic acid |
| CAS Number | 1214328-73-0 (Acid) / 292600-22-7 (Methyl Ester) |
| Molecular Formula | C₈H₈N₂O₄ |
| MW | 196.16 g/mol |
| Key Motifs | 3-Nitro group (Redox active), Pyridine Nitrogen (H-bond acceptor), Carboxylic Acid (Solubility/Binding) |
Phase I: Physicochemical Interrogation
Rationale: Nitropyridines often exhibit deceptive solubility profiles in aqueous buffers, leading to "false active" aggregation in bioassays.[2] This phase is a mandatory "Go/No-Go" gate.
Thermodynamic Solubility & Stability
Objective: Determine the maximum non-precipitating concentration (MNPC) in assay media (PBS/DMEM).
Protocol: Shake-Flask Method (HPLC-UV Detection)
-
Preparation: Dissolve MNPAA in 100% DMSO to create a 10 mM stock.
-
Equilibration: Spike stock into PBS (pH 7.4) at concentrations: 1, 10, 50, 100, 500 µM.[2] Incubate at 37°C for 24 hours with agitation (300 rpm).
-
Filtration: Filter samples using a 0.45 µm PVDF membrane to remove micro-precipitates.
-
Quantification: Analyze filtrate via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).
-
Pass Criteria: Solubility > 50 µM in PBS is required for cell-based assays.
Chemical Stability (Half-Life Determination)
Objective: Assess the stability of the acetic acid side chain against decarboxylation and the nitro group against varying pH.
-
Acidic Challenge: Incubate in 0.1 M HCl (simulating gastric fluid) for 4 hours.
-
Basic Challenge: Incubate in 0.1 M NaOH for 4 hours.
-
Oxidative Stress: 3% H₂O₂ for 2 hours.
-
Analysis: Monitor degradation products via LC-MS. Note: Decarboxylation of the acetic acid group to a methyl group is a common failure mode for this scaffold.[2]
Phase II: Toxicology & Safety Profiling
Rationale: Nitro-aromatic compounds carry a structural alert for genotoxicity (Ames positive) and hepatotoxicity (via nitro-reduction metabolic activation).[1] These must be ruled out early.
Genotoxicity Screen (Ames Test - Modified)
Context: The nitro group at position 3 is susceptible to enzymatic reduction, forming hydroxylamines that can intercalate DNA.[2] Method: Salmonella typhimurium reverse mutation assay (Strains TA98, TA100).[2]
-
Metabolic Activation: Perform +/- S9 liver fraction (to simulate metabolic reduction).
-
Control: 4-Nitroquinoline-1-oxide (Positive Control).[1]
-
Threshold: A Fold Increase (FI) > 2.0 over solvent control indicates mutagenic potential.[2]
Cytotoxicity Profiling (HepG2 & HEK293)
Objective: Establish the IC₅₀ to differentiate specific bioactivity from general cellular poisoning.
Protocol: CellTiter-Glo® Luminescent Viability Assay
-
Seeding: Plate HepG2 (liver model) and HEK293 (kidney model) at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing: Treat with MNPAA (0.1 – 100 µM) for 48 hours. Maintain DMSO < 0.5%.
-
Detection: Add CellTiter-Glo reagent (ATP quantification).[1] Incubate 10 mins. Read luminescence.
-
Data Processing: Fit dose-response curves using non-linear regression (Sigmoidal, 4PL).
| Cell Line | Relevance | Target IC₅₀ Threshold |
| HepG2 | Metabolic activation/Hepatotoxicity | > 50 µM (Safe) |
| HEK293 | General cytotoxicity | > 50 µM (Safe) |
Phase III: Fragment-Based Activity Screening
Rationale: As a fragment, MNPAA is likely a weak binder. Screening requires high-sensitivity assays targeting pathways relevant to pyridine scaffolds (Kinases, Antimicrobial).[2][1]
Antimicrobial Susceptibility (MIC Determination)
Hypothesis: 3-nitropyridine analogs have demonstrated efficacy against M. tuberculosis and Gram-positive bacteria.[1] Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[2] Method: Broth Microdilution (CLSI Guidelines).[2]
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: 5 x 10⁵ CFU/mL.
-
Endpoint: Lowest concentration with no visible growth after 18h.
Target Deconvolution (Kinase Fragment Screen)
Hypothesis: The pyridine nitrogen and acetic acid tail can mimic the ATP-binding hinge region of kinases (e.g., JAK2, GSK3).[2] Method: Thermal Shift Assay (Differential Scanning Fluorimetry).[2]
-
Protein: Panel of representative kinases (JAK2, CDK2, GSK3β).[2]
-
Readout: Shift in melting temperature (ΔTm). A ΔTm > 2°C indicates significant binding stabilization.
Visualizations
Diagram 1: The Screening Decision Matrix
This workflow ensures resources are not wasted on insoluble or mutagenic candidates.
Caption: Operational workflow for MNPAA screening. Phase 1 & 2 act as "gatekeepers" before efficacy testing.[1]
Diagram 2: Structural Utility & Reactivity
Understanding MNPAA as a precursor helps interpret screening data (e.g., activity might be due to a metabolite).[2]
Caption: MNPAA reactivity profile. Screening must distinguish between the parent molecule and its cyclized derivatives.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51341867, Methyl 2-(5-nitropyridin-2-yl)acetate. Retrieved from [Link]
-
Mokrov, G. V., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (MDPI).[2] Retrieved from [Link][2]
-
Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Retrieved from [Link]
Sources
The Nitropyridine Scaffold: A Strategic Gateway in Medicinal Chemistry
Executive Summary
Nitropyridine derivatives occupy a paradoxical niche in medicinal chemistry. While the nitro group (
This guide addresses the strategic utility of nitropyridines. We do not view them merely as final targets, but as electrophilic engines that enable the construction of complex heterocyclic pharmacophores—most notably azaindoles and imidazopyridines (privileged scaffolds in kinase inhibitors). This whitepaper details the causality behind their reactivity, methods for their "disarming" (reduction), and protocols for their application in high-value synthesis.
Electronic Architecture & Reactivity
The pyridine ring is electron-deficient (
The "Activation" Principle
The position of the nitro group dictates reactivity.
-
3-Nitropyridine: The nitro group at C3 reinforces the natural electrophilicity at C2 and C6. This is critical for Nucleophilic Aromatic Substitution (
).[1] -
4-Nitropyridine: often accessed via
-oxide intermediates, this isomer is highly susceptible to nucleophilic attack at C4.
The primary utility of the nitropyridine scaffold is to facilitate
Mechanism: Meisenheimer Stabilization
The success of
Figure 1: Mechanism of
Synthetic Utility: The "Gateway" Workflow
The most common application of nitropyridines in drug discovery is the Nitropyridine
Synthesis of the Scaffold
Direct nitration of pyridine is harsh and low-yielding. Modern protocols prefer:
-
Oxidation of Aminopyridines: Using
to convert amino groups to nitro groups. -
Functionalization of Chloronitropyridines: Starting from commercially available 2-chloro-3-nitropyridine.
The Reduction Step (The "Disarming")
Reducing the nitro group is the pivotal step that converts the toxic intermediate into a bioactive scaffold.
-
Fe / Acetic Acid: The industrial standard. Robust, cheap, and selective.
-
Catalytic Hydrogenation (
): Clean, but can cause dehalogenation (loss of Cl/Br) if not carefully monitored. -
Stannous Chloride (
): Useful for sensitive substrates but generates difficult waste.
Pharmacological Applications & Case Studies
Kinase Inhibitors (Anticancer)
Nitropyridines are the immediate precursors to Imidazo[1,2-a]pyridines and Azaindoles .
-
Mechanism:[1][2][3][4][5] A 2-halo-3-nitropyridine is reacted with an amine (
). The nitro group is reduced to an amine.[6] The resulting vicinal diamine is cyclized with formic acid or an aldehyde. -
Relevance: This scaffold mimics the purine ring of ATP, making it a privileged structure for ATP-competitive kinase inhibitors (e.g., targeting EGFR, VEGFR).
Antimicrobial Agents
While rare, some intact nitropyridines exhibit direct biological activity.
-
Antitubercular Activity: Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown MIC values of 4–64 μg/mL against Mycobacterium tuberculosis.[7] The electron-deficient ring may interfere with bacterial redox systems.
-
Antifungal: 2-Bromo-5-fluoro-3-nitropyridine derivatives have demonstrated efficacy against Candida species.
Data Summary: Biological Potency[6][8][9][10]
| Compound Class | Target / Organism | Activity Metric | Mechanism |
| Imidazo[1,2-a]pyridine | HT-29 (Colon Cancer) | Kinase Inhibition (derived from nitropyridine) | |
| Nitropyridyl-thiazolidinone | MCF-7 (Breast Cancer) | Apoptosis induction | |
| Phenoxy-nitropyridine | M. tuberculosis | MIC: | Cell wall/Redox interference |
| Thiopyridine derivative | E. coli (K12) | MIC: | LPS oxidative stress |
Toxicology: Structural Alerts & Mitigation
The nitro group is a "structural alert" in drug design.
-
Genotoxicity: Nitro groups can be reduced metabolically to hydroxylamines (
) and nitroso intermediates. These are electrophilic DNA-binders, often resulting in a positive Ames test. -
Mitigation Strategy:
-
Reduce it: Use the nitro group only as a synthetic handle, reducing it to an amine in the final drug.
-
Steric Hindrance: Flanking the nitro group with bulky substituents (ortho-substitution) can twist it out of planarity, reducing its metabolic reduction potential.
-
Bioisosteres: If the electron-withdrawing effect is needed without the toxicity, replace
with or .
-
Experimental Protocols
Note: All procedures must be performed in a fume hood with appropriate PPE. Nitropyridines are potential mutagens.
Protocol A: Coupling (Synthesis of 2-Amino-3-nitropyridine derivative)
Objective: Functionalize 2-chloro-3-nitropyridine with an aniline derivative.
-
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone).
-
-
Procedure:
-
Dissolve 2-chloro-3-nitropyridine in IPA (0.5 M concentration).
-
Add DIPEA followed by the aniline.
-
Heat to reflux (
) for 4–6 hours. Monitor by TLC/LCMS (Disappearance of chloride). -
Workup: Cool to RT. If product precipitates, filter and wash with cold IPA/Hexane. If soluble, dilute with water and extract with EtOAc.
-
-
Why this works: The nitro group at C3 activates the C2-chloride. IPA allows for thermal energy without the high boiling point issues of DMSO.
Protocol B: Iron-Mediated Nitro Reduction
Objective: Convert the nitro group to an amine to generate the kinase inhibitor scaffold.
-
Reagents:
-
Nitro-pyridine substrate (1.0 equiv)
-
Iron Powder (5.0 equiv, fine mesh)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (4:1).
-
-
Procedure:
-
Suspend substrate and Fe powder in EtOH/Water.
-
Add solid
. -
Heat to
with vigorous stirring (mechanical stirring recommended due to iron sludge). -
Reaction is usually complete in 1–2 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot EtOH. Concentrate filtrate.[8]
-
-
Causality: Fe(0) donates electrons in a protic medium.
acts as a mild proton source, preventing the formation of side products common in strong acid reductions.
Strategic Workflow Diagram
The following diagram illustrates the complete lifecycle of a nitropyridine in a medicinal chemistry campaign: from activation to cyclization.
Figure 2: The "Gateway" Workflow: Transforming a simple nitropyridine into a complex kinase inhibitor scaffold.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 2021.[6] [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism. Wikipedia / Organic Chemistry Portal. [Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 2025. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli. Materials (MDPI), 2021. [Link][9]
-
3-Aminopyridine Synthesis (Reduction Protocol). Organic Syntheses, Coll. Vol. 7. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Lab Reporter [fishersci.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.org [mdpi.org]
- 9. d-nb.info [d-nb.info]
Methodological & Application
Large-scale synthesis of substituted nitropyridine derivatives
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Large-Scale Synthesis of Substituted Nitropyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted nitropyridines are cornerstone intermediates in the synthesis of a vast array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the strongly electron-withdrawing nitro group fundamentally alters the electronic landscape of the pyridine ring, activating it for a range of chemical transformations that are otherwise challenging.[2] This guide provides a detailed exploration of the most robust and scalable methodologies for the synthesis of these vital building blocks. We move beyond simple procedural lists to explain the underlying chemical principles, providing field-proven insights into process optimization and safety considerations for large-scale production. This document details key strategies including the nitration of pyridine N-oxides, nucleophilic aromatic substitution (SNAr) reactions, and the subsequent transformation of the nitro group, equipping researchers with the knowledge to confidently and efficiently leverage nitropyridine chemistry in their development programs.
Chapter 1: Core Synthetic Strategies & Foundational Intermediates
The strategic introduction of a nitro group onto a pyridine scaffold is the first and most critical phase. The choice of method is dictated primarily by the desired substitution pattern and the electronic nature of the starting material.
The Pyridine N-Oxide Route: A Gateway to 4-Nitro Derivatives
Direct electrophilic nitration of the pyridine ring is often inefficient due to the ring's inherent electron-deficient nature, which is further deactivated by the strongly acidic conditions required for nitration. A superior and widely adopted strategy for synthesizing 4-nitropyridine derivatives involves the use of a pyridine N-oxide intermediate.[3]
Expertise & Rationale: The N-oxide functionality transforms the electronic properties of the ring. The oxygen atom donates electron density, particularly activating the 4-position (and 2-position) for electrophilic attack.[3] This makes the nitration of pyridine N-oxide a highly efficient and regioselective process, yielding the 4-nitro derivative in high yields.[3][4] The N-oxide can then be readily removed in a subsequent deoxygenation step.
Protocol 1: Two-Step Synthesis of 4-Nitropyridine via a Pyridine N-Oxide Intermediate [4]
This protocol outlines a robust, two-step batch process. For large-scale industrial production, a continuous flow approach is recommended for enhanced safety and throughput.[4]
Step A: Nitration of Pyridine N-Oxide
-
Preparation of Nitrating Mixture: In a suitable reaction vessel equipped for cooling and stirring, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) while maintaining the temperature below 20°C with an ice bath.[3]
-
Reaction: To a separate flask, add 9.51 g (100 mmol) of pyridine N-oxide. Heat the flask to 60°C.
-
Addition: Carefully add the prepared nitrating mixture dropwise to the stirred pyridine N-oxide over 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.[3]
-
Work-up and Isolation: Cool the mixture to room temperature and cautiously pour it onto ~150 g of crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate) until alkaline. The product, 4-nitropyridine N-oxide, will precipitate. Filter the solid, wash with cold water, and dry. Typical yields are >90%.[3]
Step B: Deoxygenation of 4-Nitropyridine N-Oxide
-
Reaction Setup: In a reaction vessel, dissolve the 4-nitropyridine N-oxide (e.g., 14.0 g, 100 mmol) obtained from Step A in a suitable solvent like acetonitrile or 1,2-dichloroethane.[5]
-
Reductant Addition: Add a deoxygenating agent such as phosphorus trichloride (PCl₃). For large-scale operations, the controlled addition of PCl₃ is critical to manage the exotherm.[4][5]
-
Reaction Conditions: The reaction is typically conducted at a controlled temperature, for instance, 50°C, until completion is confirmed by TLC or HPLC.[5]
-
Work-up and Isolation: Upon completion, the reaction is quenched with water. The mixture is then made alkaline by the addition of a base like sodium carbonate and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated under reduced pressure to yield 4-nitropyridine.[5]
Diagram 1: General Synthesis Pathways
Caption: Key synthetic routes to substituted nitropyridines and their subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is arguably the most powerful tool for the large-scale synthesis of a wide variety of substituted nitropyridines. The nitro group's profound electron-withdrawing effect makes the pyridine ring highly susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[2][6]
Expertise & Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, stabilizing it. In the second step, a leaving group (typically a halide) is expelled, restoring the ring's aromaticity.[2] This pathway allows for the efficient introduction of amines, alkoxides, and other nucleophiles.
Diagram 2: Mechanism of SNAr
Caption: The addition-elimination pathway for SNAr reactions on nitropyridines.
Protocol 2: Large-Scale Synthesis of 2-Chloro-5-nitropyridine [7][8]
2-Chloro-5-nitropyridine is a critical building block, serving as the entry point for numerous SNAr reactions.[1][9] This protocol is based on the chlorination of 2-hydroxy-5-nitropyridine.
-
Reaction Setup: Into a 500 mL four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 380 g of phosphorus oxychloride (POCl₃), 50.0 g (0.36 mol) of 2-hydroxy-5-nitropyridine, and 110.1 g (0.54 mol) of phosphorus pentachloride (PCl₅).[7]
-
Reaction: Stir the mixture and heat to 60°C for 16 hours.[7] Alternatively, for a faster reaction, heat to 100-105°C for 5 hours.[8] Monitor reaction completion by TLC or HPLC.
-
Solvent Removal: After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Work-up and Isolation: Carefully pour the residue into 300 g of crushed ice with vigorous stirring. Extract the aqueous mixture three times with 80 g portions of ethyl acetate.[7]
-
Purification: Combine the organic phases, wash with 50 g of saturated saline solution, and dry over anhydrous sodium sulfate. Remove the ethyl acetate by rotary evaporation to obtain the yellow, needle-shaped solid product. Yields are typically high (89-95%) with excellent purity.[7][8]
Chapter 2: Key Transformations of Nitropyridine Intermediates
Once the nitropyridine core is established, subsequent transformations allow for the synthesis of diverse and complex derivatives.
Synthesis of Aminonitropyridines
Aminonitropyridines are valuable intermediates, often used in the synthesis of kinase inhibitors and other pharmaceuticals.[1] They can be prepared either by direct nitration of an aminopyridine or via SNAr.
Protocol 3: Direct Nitration of 2-Aminopyridine [10]
Causality: The amino group is strongly activating and ortho-, para-directing. Nitration of 2-aminopyridine primarily yields the 5-nitro isomer, with the 3-nitro isomer as a minor byproduct.[11][12] This method is direct but requires careful control of reaction conditions to manage the exothermic reaction and prevent over-nitration.
-
Reaction Setup: In a reaction vessel suitable for aggressive reagents, add 18.82 g (0.2 mol) of 2-aminopyridine to 75.3 g of 1,2-dichloroethane. Stir to dissolve.
-
Nitration: Cool the vessel in an ice bath. Slowly and dropwise, add 45.17 g of a pre-mixed fuming nitric acid/concentrated sulfuric acid mixture, ensuring the temperature remains below 10°C.
-
Reaction Time: After the addition is complete, allow the reaction to stir for up to 12 hours, monitoring for completion. The reaction mixture will change color from light yellow to deep red.[10]
-
Work-up and Isolation: Cool the reaction to room temperature. Carefully wash the mixture with water until the pH of the aqueous layer is ~5.8. Separate the organic layer and remove the solvent under reduced pressure. The residue is poured into ice water to precipitate the dark yellow product. Filter, wash with water, and dry to obtain 2-amino-5-nitropyridine. Yields can reach over 90%.[10]
Reduction of the Nitro Group to an Amine
The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines, opening the door to a vast range of further functionalization, such as the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines.[1][2]
Expertise & Rationale: For large-scale synthesis, common methods include catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acidic media (e.g., iron in acetic or hydrochloric acid).[11] The choice of method depends on the presence of other reducible functional groups in the molecule. Metal/acid reductions are often cost-effective and robust for industrial applications.
Protocol 4: General Procedure for Reduction of a Nitropyridine with Iron
-
Reaction Setup: In a reaction flask, create a slurry of the nitropyridine substrate (1 equivalent) and iron powder (typically 3-5 equivalents) in a solvent such as ethanol/water or acetic acid.
-
Acid Addition: Add a mineral acid such as concentrated hydrochloric acid or sulfuric acid dropwise to initiate the reaction. An exotherm will be observed.
-
Reaction: Heat the mixture (e.g., to reflux) for several hours until the starting material is consumed (monitor by TLC/HPLC).
-
Work-up and Isolation: Cool the reaction and filter to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate). The aminopyridine product can be isolated by extraction with an organic solvent (e.g., ethyl acetate). The organic extracts are then dried and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.
Table 1: Comparison of Common Synthetic Routes
| Target Compound | Starting Material | Key Reagents | Typical Yield | Key Considerations |
| 4-Nitropyridine | Pyridine N-Oxide | HNO₃ / H₂SO₄, then PCl₃ | >80% (2 steps)[4] | Highly efficient and regioselective. Requires two distinct steps. |
| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | POCl₃ / PCl₅ | ~90-95%[7][8] | Robust and high-yielding chlorination. Reagents are corrosive. |
| 2-Amino-5-nitropyridine | 2-Aminopyridine | HNO₃ / H₂SO₄ | ~92%[10] | Direct, one-step nitration. Strongly exothermic; requires careful temperature control. |
| 4-Aminopyridine | 4-Nitropyridine N-Oxide | Fe / Mineral Acid | ~85-90% | Cost-effective reduction. Work-up involves filtration of iron salts. |
Chapter 3: Scale-Up & Safety: The Case for Continuous Flow
While the batch protocols described are effective, scaling up nitration reactions presents significant safety challenges due to their highly exothermic nature and the potential for forming thermally unstable intermediates.[4]
Expertise & Trustworthiness: In a large batch reactor, inefficient mixing and poor heat transfer can lead to the formation of "hot spots," resulting in runaway reactions, the formation of undesired by-products, and reduced productivity.[4] Continuous flow methodology minimizes these risks by conducting the reaction in a small-volume microreactor. This approach offers superior heat and mass transfer, precise control over reaction parameters, and minimizes the accumulation of hazardous materials, enabling the safe scale-up of potentially explosive processes.[4]
Diagram 3: Continuous Flow Synthesis of 4-Nitropyridine
Caption: Workflow for the safe, two-step continuous flow synthesis of 4-nitropyridine.[4]
A reported continuous flow system for 4-nitropyridine achieved a throughput of 0.716 kg per day with an 83% overall yield, demonstrating the industrial viability and enhanced safety of this approach.[4]
References
- A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. (n.d.). BenchChem.
- Reactivity of the nitro group on a pyridine ring. (n.d.). BenchChem.
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved from [Link]
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC. Retrieved from [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). Organic Letters. Retrieved from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc. Retrieved from [Link]
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.). Google Patents.
-
Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate. Retrieved from [Link]
-
3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (n.d.). Google Patents.
-
SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. (n.d.). Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Retrieved from [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation. Retrieved from [Link]
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications. Retrieved from [Link]
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Purification of (5-Methyl-3-nitropyridin-2-yl)acetic acid: Strategies for High-Purity Isolation in Research and Development
An Application Note and Protocol Guide
Abstract: (5-Methyl-3-nitropyridin-2-yl)acetic acid is a key heterocyclic intermediate in the synthesis of various pharmacologically active agents and novel materials.[1][2] The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, lower yields in subsequent steps, and introduce toxic by-products into final drug substances.[3] This guide provides a detailed examination of robust purification methods for (5-Methyl-3-nitropyridin-2-yl)acetic acid, grounded in fundamental chemical principles. We will explore purification strategies including acid-base extraction, single-solvent and multi-solvent recrystallization, and column chromatography, offering step-by-step protocols suitable for researchers in both academic and industrial settings.
Foundational Principles: Understanding the Molecule and Its Impurities
The molecular structure of (5-Methyl-3-nitropyridin-2-yl)acetic acid—featuring a carboxylic acid group, an aromatic pyridine ring, and an electron-withdrawing nitro group—dictates its chemical behavior and provides the basis for its selective purification. The carboxylic acid moiety (pKa typically ~4-5) is the primary handle for purification, allowing for drastic solubility changes based on pH.
To select an effective purification strategy, one must first anticipate the potential impurities, which are intrinsically linked to the synthetic route. A common synthesis involves the oxidation of 2-chloro-5-methyl-3-nitropyridine to the corresponding carboxylic acid.[2]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 2-chloro-5-methyl-3-nitropyridine or precursors from earlier steps.
-
Side-Reaction Products: Over-oxidation can lead to the formation of dicarboxylic acids.[4]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation Products: Compounds resulting from instability under reaction or work-up conditions.
A logical purification workflow is therefore designed to systematically remove these contaminants.
Caption: Overall purification workflow for (5-Methyl-3-nitropyridin-2-yl)acetic acid.
Method 1: Acid-Base Extraction
Principle: This technique is the cornerstone for purifying carboxylic acids.[5][6] By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the acidic product is deprotonated to form its water-soluble sodium salt. Neutral and basic organic impurities remain in the organic phase and can be physically separated. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified product to precipitate out of the solution.[7][8]
Caption: Workflow for purification via acid-base extraction.
Protocol: Acid-Base Extraction
Materials:
-
Crude (5-Methyl-3-nitropyridin-2-yl)acetic acid
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
pH paper or pH meter
Equipment:
-
Separatory funnel (appropriate size for the scale)
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
Filter paper
-
Rotary evaporator (optional)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake, separate, and combine this second aqueous extract with the first. The organic layer containing neutral or basic impurities can now be set aside.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3), as confirmed by pH paper. The (5-Methyl-3-nitropyridin-2-yl)acetic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper, then transfer to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Method 2: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds to a high degree.[9] The method relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent system.[10] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the surrounding liquid (the mother liquor).[11]
Solvent Selection
Choosing the right solvent is the most critical step in recrystallization. The polarity of (5-Methyl-3-nitropyridin-2-yl)acetic acid (polar due to the carboxylic acid and nitro groups) suggests that polar solvents will be most effective.
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Water | 100 | Good Potential: The carboxylic acid group may impart sufficient water solubility at high temperatures. Polarity is well-matched. |
| Ethanol | 78 | Good Potential: Often a good solvent for polar organic acids. May be too soluble at room temperature, requiring a co-solvent. |
| Ethyl Acetate | 77 | Moderate Potential: A medium-polarity solvent. May be useful, especially for removing less polar impurities. |
| Toluene | 111 | Poor Potential (as single solvent): A non-polar solvent, unlikely to dissolve the polar product well even when hot. Could be used as an anti-solvent. |
| Ethanol/Water | Variable | Excellent Potential (as a mixed system): The compound can be dissolved in a minimum of hot ethanol, and water is then added as an "anti-solvent" until turbidity appears.[12] This fine-tunes the solubility to induce crystallization upon cooling. |
Protocol: Single-Solvent Recrystallization (e.g., from Water)
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
Purity Assessment
The efficacy of purification must be validated. Several analytical techniques can be employed to determine the purity of the final product.
| Technique | Principle | Expected Result for Pure Sample |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[13] | A single, well-defined spot. The Rf value should be consistent. |
| Melting Point Analysis | Pure crystalline solids exhibit a sharp, well-defined melting point range. Impurities typically depress and broaden the melting range. | A sharp melting range (e.g., within 1-2 °C). |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of components in a mixture. | A single major peak corresponding to the product, with minimal or no peaks for impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can reveal the presence of impurities with distinct proton or carbon signals. | A spectrum consistent with the desired structure, with no unexplained peaks. |
Conclusion
The purification of (5-Methyl-3-nitropyridin-2-yl)acetic acid is readily achievable through a systematic application of fundamental organic chemistry techniques. A two-stage approach, beginning with a robust acid-base extraction to remove the bulk of neutral and basic impurities, followed by a meticulous recrystallization step, is highly effective for obtaining material of high purity. The choice of recrystallization solvent is critical and should be empirically determined, with polar protic solvents or mixed solvent systems like ethanol/water being promising starting points. Rigorous analytical assessment is essential to confirm the purity of the final product before its use in subsequent research and development activities.
References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Fiveable. (2025). Acid-Base Extraction Definition. Retrieved from [Link]
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Scribd. Retrieved from [Link]
- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Recrystallization I. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]
-
Surendranath College. (n.d.). SEPARATION OF ORGANIC MIXTURES. Retrieved from [Link]
-
JETIR. (n.d.). Paper Chromatography: A Review. Retrieved from [Link]
-
Vignan's Foundation for Science, Technology and Research. (n.d.). SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. Retrieved from [Link]
-
MDPI. (2024). Selected Chromatographic Methods for Determining the Biological Activity of Substances. Retrieved from [Link]
-
Chemguide. (n.d.). paper chromatography. Retrieved from [Link]
-
Pharmaceutical Technology. (2025). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
-
Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
-
National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents [patents.google.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. magritek.com [magritek.com]
- 8. fiveable.me [fiveable.me]
- 9. mt.com [mt.com]
- 10. athabascau.ca [athabascau.ca]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. bnmv.ac.in [bnmv.ac.in]
Application Note: 1H and 13C NMR Spectral Assignment of (5-Methyl-3-nitropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For professionals in pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This application note provides a detailed guide to the assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of (5-Methyl-3-nitropyridin-2-yl)acetic acid, a substituted pyridine derivative of interest in medicinal chemistry.
Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive predicted assignment. The predictions are grounded in fundamental NMR principles, substituent effect analysis on pyridine rings, and spectral data from analogous compounds. This guide explains the causal relationships behind chemical shifts and coupling patterns, offering a robust framework for spectral interpretation.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for (5-Methyl-3-nitropyridin-2-yl)acetic acid.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad singlet | 1H | H-8 (COOH) |
| ~8.80 | doublet | 1H | H-6 |
| ~8.35 | doublet | 1H | H-4 |
| ~4.00 | singlet | 2H | H-7 (CH₂) |
| ~2.40 | singlet | 3H | H-9 (CH₃) |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C-8 (COOH) |
| ~155.0 | C-2 |
| ~148.0 | C-6 |
| ~145.0 | C-3 |
| ~135.0 | C-4 |
| ~133.0 | C-5 |
| ~40.0 | C-7 (CH₂) |
| ~18.0 | C-9 (CH₃) |
Detailed Spectral Assignment and Rationale
The assignment of the NMR signals for (5-Methyl-3-nitropyridin-2-yl)acetic acid is based on the well-established electronic effects of substituents on the pyridine ring.
¹H NMR Spectrum Assignment
-
Aromatic Protons (H-4 and H-6): The pyridine ring contains two aromatic protons. The nitrogen atom and the nitro group are strongly electron-withdrawing, deshielding the protons at the ortho and para positions.[2] Consequently, H-4 and H-6 are expected to resonate at very low fields. H-6, being ortho to the electron-withdrawing nitrogen and para to the nitro group, is predicted to be the most deshielded proton, appearing at approximately 8.80 ppm. H-4, which is ortho to the nitro group, is also significantly deshielded and is predicted to appear around 8.35 ppm. These two protons will appear as doublets due to meta-coupling (⁴JHH), with a small coupling constant of approximately 2-3 Hz.
-
Methylene Protons (H-7): The CH₂ group is attached to the C-2 position of the pyridine ring and is adjacent to the carboxylic acid group. Its chemical shift is influenced by the aromatic ring and the deshielding effect of the carbonyl group. A chemical shift of around 4.00 ppm is predicted for these protons, appearing as a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (H-9): The methyl group at the C-5 position is an electron-donating group, which would typically shield nearby protons. Its chemical shift is predicted to be around 2.40 ppm, appearing as a singlet.[3]
-
Carboxylic Acid Proton (H-8): The proton of the carboxylic acid group is highly deshielded and often appears as a broad singlet at a very low field, typically above 10 ppm.[4] Its exact chemical shift can be highly dependent on the solvent, concentration, and temperature. A value of approximately 13.0 ppm is predicted in DMSO-d₆.[5]
¹³C NMR Spectrum Assignment
-
Carbonyl Carbon (C-8): The carbon of the carboxylic acid group is characteristically found at the downfield end of the spectrum, typically in the range of 170-180 ppm.[6] A chemical shift of around 171.0 ppm is predicted.
-
Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):
-
C-2 and C-6: The carbons directly attached to the nitrogen atom (C-2 and C-6) are significantly deshielded and are expected to appear at the lowest field among the ring carbons.[7] C-2, being substituted with the acetic acid group, is predicted to be around 155.0 ppm. C-6 is predicted to be around 148.0 ppm.
-
C-3 and C-5: C-3, bearing the electron-withdrawing nitro group, will be strongly deshielded, with a predicted chemical shift of approximately 145.0 ppm. C-5, attached to the electron-donating methyl group, will be more shielded in comparison and is predicted around 133.0 ppm.
-
C-4: This carbon is influenced by the adjacent nitro group and is predicted to resonate around 135.0 ppm.
-
-
Methylene Carbon (C-7): The methylene carbon of the acetic acid side chain is expected to appear in the range of 35-45 ppm. A chemical shift of approximately 40.0 ppm is predicted.
-
Methyl Carbon (C-9): The carbon of the methyl group is typically found in the upfield region of the spectrum. A chemical shift of around 18.0 ppm is predicted.
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra of (5-Methyl-3-nitropyridin-2-yl)acetic acid. Instrument-specific parameters may require optimization.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified (5-Methyl-3-nitropyridin-2-yl)acetic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of a suitable internal standard. Tetramethylsilane (TMS) can be used for referencing in most organic solvents.[5]
¹H NMR Data Acquisition
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Data Acquisition
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
Visualization of Structural Assignments
The following diagrams illustrate the molecular structure and the predicted NMR assignments.
Caption: Molecular structure of (5-Methyl-3-nitropyridin-2-yl)acetic acid with atom numbering.
Caption: Workflow for the prediction and assignment of NMR spectra.
Conclusion
This application note provides a detailed, albeit predicted, ¹H and ¹³C NMR spectral assignment for (5-Methyl-3-nitropyridin-2-yl)acetic acid. The rationale behind each assignment is thoroughly explained based on established principles of NMR spectroscopy. The provided protocols offer a starting point for the experimental acquisition of NMR data for this and similar compounds. For researchers in drug discovery and development, a solid understanding of these principles is crucial for the accurate and efficient characterization of novel molecular entities.
References
-
Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. PubMed. [Link]
-
Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. MDPI. [Link]
-
¹H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters: Vol 26, No 2. Taylor & Francis. [Link]
-
c5sc02983j1.pdf. The Royal Society of Chemistry. [Link]
-
¹³C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . | Download Table. ResearchGate. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. [Link]
-
¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
2-Chloro-5-methyl-3-nitropyridine. PMC. [Link]
-
Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. MDPI. [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
-
13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]
-
An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Journal of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - ProQuest [proquest.com]
- 8. X-Pulse | Spectra [nmr.oxinst.com]
Using (5-Methyl-3-nitropyridin-2-yl)acetic acid as a chemical intermediate
Abstract
(5-Methyl-3-nitropyridin-2-yl)acetic acid is a high-value heterocyclic building block utilized primarily in the synthesis of 5-substituted-7-azaindoles (pyrrolo[2,3-b]pyridines) and 7-azaindolin-2-ones .[1] Its structural motif—an ortho-nitro group adjacent to an acetic acid side chain—enables a facile reductive cyclization cascade, making it a critical intermediate for developing kinase inhibitors (e.g., JAK, SGK-1) and other bioactive small molecules. This guide details the physiochemical properties, synthetic utility, and validated protocols for deploying this intermediate in drug discovery workflows.
Compound Profile & Strategic Utility
Chemical Identity[2][3]
-
IUPAC Name: 2-(5-Methyl-3-nitropyridin-2-yl)acetic acid[1]
-
CAS Number: 1214386-16-9 (Acid); 1214352-88-1 (Ethyl ester analog context)
-
Molecular Formula: C₈H₈N₂O₄
-
Molecular Weight: 196.16 g/mol
-
Structure: A pyridine ring substituted at position 2 with an acetic acid moiety, position 3 with a nitro group, and position 5 with a methyl group.
Synthetic Strategic Value
The molecule's value lies in its latent bicyclic potential . The 3-nitro group serves as a masked amine. Upon reduction, it spontaneously or catalytically cyclizes with the pendant 2-acetic acid group to form the 5-membered pyrrole/lactam ring fused to the pyridine.
Key Reactivity Modes:
-
Reductive Cyclization: Formation of the 7-azaindole core.
-
C-H Acidity: The methylene group (
to the carboxylate) is activated by both the electron-deficient nitropyridine ring and the carbonyl, allowing for facile alkylation or Knoevenagel condensations prior to cyclization. -
Decarboxylation: Under thermal forcing, the acetic acid moiety can be decarboxylated to generate 2,5-dimethyl-3-nitropyridine (if desired), though the acid is usually preserved for cyclization.
Synthesis Workflow Visualization
The following diagram illustrates the preparation of the intermediate from commercially available precursors and its subsequent divergent applications.
Caption: Synthetic pathway from chloropyridine precursor to 7-azaindole scaffolds via the acetic acid intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of (5-Methyl-3-nitropyridin-2-yl)acetic Acid
Context: This intermediate is often prepared in-house if not commercially available in bulk.
Reagents:
-
2-Chloro-5-methyl-3-nitropyridine (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
Sodium hydride (60% dispersion, 2.0 equiv)
-
THF (anhydrous)
-
6M Hydrochloric acid (HCl)
Step-by-Step:
-
Enolate Formation: In a flame-dried flask under
, suspend NaH in anhydrous THF at 0°C. Dropwise add diethyl malonate. Stir for 30 min until gas evolution ceases. -
S
Ar Coupling: Add 2-chloro-5-methyl-3-nitropyridine (dissolved in THF) to the enolate solution. Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of chloropyridine). -
Workup: Cool to RT, quench with saturated NH
Cl, and extract with EtOAc. Concentrate the organic layer to yield the crude diethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate. -
Hydrolysis & Decarboxylation: Suspend the crude diester in 6M HCl. Reflux for 12–16 hours. This step hydrolyzes the esters and effects thermal decarboxylation of one carboxyl group.
-
Isolation: Cool the mixture. Adjust pH to ~3–4 with NaOH solution. The product, (5-Methyl-3-nitropyridin-2-yl)acetic acid , typically precipitates as a solid. Filter, wash with cold water, and dry.
Protocol B: Reductive Cyclization to 5-Methyl-7-azaindolin-2-one
Context: This is the primary application, generating the oxindole core.
Mechanism: Reduction of the nitro group to an amine (-NH
Reagents:
-
(5-Methyl-3-nitropyridin-2-yl)acetic acid (1.0 equiv)
-
Iron powder (5.0 equiv)
-
Glacial Acetic Acid (solvent/catalyst)[4]
-
Alternative: H
(50 psi), 10% Pd/C, EtOH.
Step-by-Step (Iron Method):
-
Setup: Dissolve the starting acid in glacial acetic acid (0.2 M concentration).
-
Reduction: Add Iron powder in portions at room temperature.
-
Heating: Heat the suspension to 90°C for 2–4 hours. The reaction color will darken.[5]
-
Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Concentrate the filtrate. Dilute with EtOAc and wash carefully with saturated NaHCO
(gas evolution!) until the aqueous phase is neutral. -
Purification: Dry organic phase over Na
SO . Concentrate. If necessary, recrystallize from EtOH/Hexane.-
Product: 5-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one .
-
Key Insight: If the ring closure is slow, adding a catalytic amount of p-toluenesulfonic acid (pTSA) and refluxing in toluene (with a Dean-Stark trap) after the reduction step drives the dehydration/cyclization.
-
Protocol C: Conversion to 5-Methyl-7-azaindole
Context: Converting the oxindole (lactam) to the fully aromatic indole system.
Reagents:
-
5-Methyl-7-azaindolin-2-one (from Protocol B)
-
Phosphorus oxychloride (POCl
) -
Zinc dust or Hydrogenation catalyst
Step-by-Step:
-
Aromatization/Chlorination: Reflux the azaindolinone in neat POCl
for 3 hours. This converts the amide carbonyl to a 2-chloro substituent (2-chloro-5-methyl-7-azaindole). -
Dehalogenation: Dissolve the 2-chloro intermediate in MeOH. Add 10% Pd/C and ammonium formate (transfer hydrogenation) or stir under H
balloon. -
Isolation: Filter catalyst, concentrate, and partition between water/EtOAc.
-
Product: 5-Methyl-1H-pyrrolo[2,3-b]pyridine (5-Methyl-7-azaindole).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step A (Coupling) | Incomplete enolate formation or wet solvent. | Ensure THF is anhydrous. Increase NaH to 2.2 equiv. |
| Incomplete Decarboxylation | Acid concentration too low or temp too low. | Use 6M HCl or H |
| Product Remains in Water (Step A) | The amino-acid zwitterion is highly polar. | Adjust pH precisely to the isoelectric point (approx pH 3.5–4.5) for precipitation.[3] Use continuous extraction with EtOAc if solubility is high. |
| Incomplete Cyclization (Step B) | Amine formed but did not attack acid. | Isolate the amino-acid intermediate and reflux in Xylene/Toluene with pTSA (Dean-Stark) to force water removal. |
Safety & Handling
-
Nitro Compounds: While this specific intermediate is stable, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition.
-
Corrosives: POCl
and Glacial Acetic Acid cause severe burns. Work in a fume hood. -
Waste: Iron residues from reduction are pyrophoric when dry; keep wet and dispose of as hazardous metal waste.
References
-
Vertex Pharmaceuticals Inc. "Synthesis of 5-substituted 7-azaindoles and 7-azaindolines." U.S. Patent 7,652,137, Jan 26, 2010. Link
-
Merck Sharp & Dohme. "Process for the preparation of azaindole derivatives." GB Patent 2298199A, Aug 28, 1996. Link
-
Langer, P. et al. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, 2021, 14(5), 692. Link
-
Schirok, H. "Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles." Journal of Organic Chemistry, 2006, 71(15), 5538–5545. Link
-
Wang, X. et al. "Practical Synthesis of 7-Azaindole Derivatives from 2-Amino-3-iodopyridines." Synthesis, 2007, 2149-2152.[6] Link
Sources
- 1. 1214386-16-9 | (5-Methyl-3-nitropyridin-2-yl)acetic acid | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. oarjbp.com [oarjbp.com]
- 5. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Azaindole synthesis [organic-chemistry.org]
Application Note: Derivatization of (5-Methyl-3-nitropyridin-2-yl)acetic acid for Biological Assays
Abstract & Strategic Overview
(5-Methyl-3-nitropyridin-2-yl)acetic acid is a specialized heterocyclic building block often utilized in the synthesis of metallo-drugs, kinase inhibitors (e.g., JAK2/PLK1 pathways), and bone-resorption inhibitors (risedronate analogs). In biological assays, the free acid form presents challenges regarding cellular permeability, detection sensitivity, and immunogenicity.
This guide details the derivatization strategies required to transition this scaffold from a raw chemical intermediate into a functional biological tool. We focus on three critical assay modalities:
-
Bioconjugation: Creating hapten-carrier complexes for antibody generation.
-
Fluorescent Labeling: Synthesis of probes for cellular localization.
-
Analytical Quantification: Esterification protocols for LC-MS/GC-MS pharmacokinetics (PK) studies.
Chemical Intelligence & Reactivity Profile
The molecule features three distinct reactivity zones that dictate protocol design:
-
Zone A (Carboxylic Acid): The primary handle for conjugation. Note that the electron-withdrawing nitro group at C3 lowers the pKa of this acid compared to standard pyridine acetic acids, increasing its susceptibility to rapid activation but also hydrolysis.
-
Zone B (Methylene Bridge): The -CH₂- group connecting the ring and carboxyl is doubly activated by the electron-deficient nitropyridine ring and the carbonyl. Critical Warning: Avoid strong organometallic bases (e.g., LDA, NaH) which will cause enolization and potential decarboxylation. Use mild organic bases (DIPEA, NMM).
-
Zone C (Nitro Group): A "masked" amine. While inert in standard coupling, it can be reduced to an amine for orthogonal derivatization (see Section 5).
Decision Matrix: Selecting the Right Protocol
Before initiating wet chemistry, select the protocol matching your biological endpoint.
Figure 1: Strategic decision tree for derivatization based on downstream assay requirements.
Protocol 1: Bioconjugation for Antibody Production (Hapten-Carrier)
Purpose: The small size of the molecule (~196 Da) renders it non-immunogenic. To generate antibodies for ELISA or Western Blot detection, it must be conjugated to a carrier protein (BSA or KLH).
Mechanism: Carbodiimide-mediated activation of the carboxylic acid to form a stable amide bond with surface lysines on the carrier protein.
Materials
-
Hapten: (5-Methyl-3-nitropyridin-2-yl)acetic acid (10 mg)
-
Carrier: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin)
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
-
Buffer A: MES Buffer (0.1 M, pH 5.5) — Crucial for activation stability.
-
Buffer B: PBS (pH 7.4) — Crucial for conjugation.
-
Solvent: Dry DMF or DMSO.
Step-by-Step Procedure
-
Solubilization: Dissolve 5 mg of the hapten in 200 µL of dry DMSO. The nitro group reduces water solubility; organic co-solvent is mandatory.
-
Activation: Add the hapten solution to 1 mL of Buffer A . Immediately add 10 equivalents of EDC and 15 equivalents of NHS.
-
Note: The pH 5.5 environment prevents rapid hydrolysis of the active ester intermediate.
-
Incubation: Stir at Room Temperature (RT) for 15 minutes.
-
-
Conjugation: Dissolve 10 mg of BSA/KLH in 2 mL of Buffer B . Add the activated hapten mixture dropwise to the protein solution.
-
Stoichiometry: Aim for a 30:1 to 50:1 molar excess of hapten to protein to ensure sufficient epitope density.
-
-
Incubation: React for 2 hours at RT or overnight at 4°C.
-
Purification: Desalt using a PD-10 column or dialysis (10kDa MWCO) against PBS to remove unreacted hapten and urea byproducts.
-
Validation: Verify conjugation via MALDI-TOF MS (mass shift of protein) or UV-Vis (appearance of nitropyridine absorbance at ~270-300 nm superimposed on protein peak).
Protocol 2: Fluorescent Labeling for Cellular Assays
Purpose: To visualize the subcellular localization or binding of the pyridine scaffold.
Strategy: Direct coupling to an amine-functionalized fluorophore (e.g., 5-FAM-cadaverine or FITC-EDA).
Materials
-
Fluorophore: 5-FAM-amine (or similar).
-
Coupling Agent: HATU (preferred over EDC for higher yields in organic solvent).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF.
Step-by-Step Procedure
-
Reaction Mix: In a microcentrifuge tube, combine:
-
10 µmol (5-Methyl-3-nitropyridin-2-yl)acetic acid.
-
11 µmol HATU.
-
20 µmol DIPEA.
-
Dissolve in 500 µL anhydrous DMF.
-
-
Activation: Vortex and let stand for 5 minutes. The solution may turn yellow/orange (activation of the acid).
-
Coupling: Add 10 µmol of the amine-fluorophore.
-
Completion: Shake at RT for 2 hours. Monitor by TLC (or LC-MS).
-
Purification: Mandatory. Unreacted fluorophore will cause high background noise. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Storage: Lyophilize and store at -20°C in the dark.
Protocol 3: Derivatization for LC-MS Quantification
Purpose: The free carboxylic acid often tails on C18 columns and ionizes poorly in positive mode ESI. Methylation or Butylation improves peak shape and sensitivity.
Method A: Acid-Catalyzed Esterification (Robust)
-
Sample Prep: Evaporate biological sample (plasma extract) to dryness.
-
Reagent: Add 200 µL of 3N HCl in n-Butanol (for butyl ester) or Methanol (for methyl ester).
-
Reaction: Heat at 65°C for 45 minutes.
-
Workup: Evaporate to dryness under N₂ stream. Reconstitute in 50:50 Acetonitrile:Water.
-
Result: The carboxyl group is converted to an ester.
-
Mass Shift: +14 Da (Methyl) or +56 Da (Butyl).
-
Benefit: The pyridine nitrogen is now the sole protonation site, yielding a clean [M+H]+ peak in ESI(+).
-
Protocol 4: Scaffold Modification (Nitro Reduction)
Purpose: If the assay requires investigating the role of the 3-position, reducing the nitro group to an amine (-NH₂) allows for further library generation (e.g., ureas, sulfonamides).
Warning: Standard catalytic hydrogenation (H₂/Pd-C) can sometimes reduce the pyridine ring or remove halogens if present. Iron/Acetic acid is milder and highly specific for nitro-pyridines.
Procedure (Fe/AcOH)
-
Dissolve 1 mmol of substrate in 5 mL Ethanol and 1 mL Glacial Acetic Acid.
-
Add 5 mmol Iron powder (fine mesh).
-
Reflux (80°C) for 2 hours with vigorous stirring.
-
Filter hot through Celite to remove iron sludge.
-
Neutralize filtrate with NaHCO₃ and extract with Ethyl Acetate.
-
Product: (3-Amino-5-methylpyridin-2-yl)acetic acid (or its lactam form, as the amine can cyclize with the acid side chain).
Data Summary & Quality Control
| Parameter | Value / Specification | Notes |
| Molecular Weight | 196.16 g/mol | Monoisotopic Mass: 196.05 |
| Solubility | DMSO (>50 mM), DMF, Ethanol | Poor water solubility (<1 mg/mL) |
| pKa (Predicted) | ~3.5 (COOH), ~2.8 (Pyridine N) | Nitro group lowers basicity of Pyridine N |
| UV Absorbance | λmax ~270 nm, ~310 nm | Nitro-pyridine signature |
| Storage | -20°C, Desiccated | Hygroscopic; protect from light |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitation during conjugation | Hydrophobicity of hapten | Increase DMSO % (up to 20% is tolerated by BSA); add hapten slower. |
| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure Buffer A is pH 5.5 (MES) during activation step. |
| Multiple Peaks in LC-MS | Enolization/Isomerization | Avoid strong bases; keep pH < 8.5 during workups. |
References
-
Bioconjugation Techniques. Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
-
Pyridine Chemistry. Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at Substituents. Comprehensive Heterocyclic Chemistry.
-
Nitro-Pyridine Reduction. Ramurthy, S., et al. (2020). Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1]
-
Analytical Derivatization. Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Synthesis of 3-nitropyridine derivatives. Li, Y., et al. (2021). Synthesis and herbicidal activity of novel nitropyridine-containing phenylaminoacetates.[1][2] Molecules.[3][1][2][4][5][6][7][8][9][10][11]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (4-Methyl-5-nitropyridin-3-yl)acetic acid | C8H8N2O4 | CID 130981912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xray.uky.edu [xray.uky.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. guidechem.com [guidechem.com]
Cell-based assay design for (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives
Application Note: High-Throughput Screening & Functional Characterization of (5-Methyl-3-nitropyridin-2-yl)acetic Acid Derivatives
Executive Summary & Chemical Context
The (5-Methyl-3-nitropyridin-2-yl)acetic acid scaffold is a critical pharmacophore in medicinal chemistry. While the parent acid often serves as a precursor for 7-azaindole (pyrrolo[2,3-b]pyridine) synthesis—a privileged structure in kinase inhibition (e.g., JAK, Trk, and Raf inhibitors)—derivatives retaining the nitro-pyridine core possess distinct electronic properties suitable for covalent inhibition or metabolic modulation.
This guide details a robust cell-based assay architecture designed to evaluate a library of these derivatives. The protocol prioritizes JAK/STAT signaling inhibition (the primary therapeutic utility of this structural class) while rigorously controlling for the redox-interference liabilities inherent to nitro-aromatic compounds.
Key Assay Objectives:
-
Exclude False Positives: Eliminate redox-cycling interference common to nitro-pyridines in tetrazolium-based viability assays.
-
Quantify Potency: Determine IC₅₀ values for JAK/STAT pathway inhibition.
-
Validate Mechanism: Confirm on-target phosphorylation blockade (p-STAT) versus off-target cytotoxicity.
Critical Liability: The "Nitro-False Positive" Effect
Scientific Rationale: Nitro-pyridine derivatives are redox-active. In standard MTT assays, cellular reductases (or the compound itself) can reduce the tetrazolium salt directly, bypassing metabolic viability. This results in a false "high viability" signal even if cells are dying.
Protocol Requirement:
-
FORBIDDEN: MTT, MTS, or WST-1 assays.
-
MANDATORY: ATP-based luminescent assays (e.g., CellTiter-Glo®) or Resazurin (AlamarBlue) only if cell-free controls confirm no reduction of the dye by the compound.
Experimental Workflow Visualization
The following diagram outlines the triage logic. Compounds failing the Solubility or ATP-Viability checkpoints must be excluded before expensive reporter assays.
Figure 1: Triage workflow ensuring only non-toxic, soluble, and active compounds progress to functional validation.
Detailed Protocols
Phase 1: Cytotoxicity Triage (ATP Quantification)
Objective: Distinguish specific signaling inhibition from general cell death.
Materials:
-
Cell Line: HEK293T or THP-1 (Monocytes).
-
Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase mix.
-
Control: Staurosporine (1 µM) as positive death control.
Protocol:
-
Seeding: Plate 5,000 cells/well in 384-well white opaque plates. Incubate 24h at 37°C.
-
Treatment: Add compounds (10-point dose response, 10 µM top concentration) using an acoustic dispenser (e.g., Echo) or pin tool to maintain DMSO < 0.5%.
-
Incubation: Treat for 24 hours. Note: Nitro-compounds may require shorter times (6h) if assessing acute metabolic toxicity.
-
Detection: Add equal volume of CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins (dark).
-
Read: Measure Luminescence (Integration time: 0.5s).
Data Output:
| Compound ID | Log[Conc] | RLU (Raw) | % Viability |
|---|---|---|---|
| Deriv-001 | -5.0 | 450,000 | 98% |
| Deriv-002 | -5.0 | 20,000 | 4% (Toxic) |
Phase 2: JAK/STAT Reporter Assay (Primary Screen)
Objective: Assess the ability of the derivative to inhibit the JAK/STAT pathway, a likely target for this scaffold class.
Mechanism: The assay uses a cell line stably transfected with a luciferase gene under the control of STAT3 or STAT5 response elements (SIE/GAS).
Figure 2: JAK/STAT signaling pathway showing the intervention point for (5-Methyl-3-nitropyridin-2-yl)acetic acid derivatives.
Protocol:
-
Cell System: HEK-Blue™ IL-6 (InvivoGen) or STAT3-Luciferase HeLa cells.
-
Starvation: Serum-starve cells (0.5% FBS) for 6 hours to reduce basal STAT activity.
-
Pre-incubation: Add derivatives (serial dilution) for 1 hour prior to stimulation.
-
Stimulation: Add Recombinant Human IL-6 (10 ng/mL) or IFN-γ.
-
Incubation: 16–24 hours at 37°C.
-
Readout: Add detection substrate (e.g., QUANTI-Blue™ or Luciferin). Measure absorbance/luminescence.
Validation Criteria:
-
Z-Factor: Must be > 0.5 for screening validity.
-
Reference: Tofacitinib (JAK inhibitor) IC₅₀ should be ~50–100 nM.
Phase 3: Functional Confirmation (Western Blot)
Objective: Prove the mechanism. If the reporter signal drops, is it because JAK is inhibited (loss of p-STAT) or because the luciferase machinery is poisoned?
Protocol:
-
Culture: THP-1 cells (1x10⁶ cells/well in 6-well plates).
-
Treat: Compound (at IC₉₀ from reporter assay) for 2 hours.
-
Stimulate: IL-6 (10 ng/mL) for 15 minutes. Timing is critical—phosphorylation is transient.
-
Lysis: RIPA buffer + Phosphatase Inhibitors (NaVO₄, NaF).
-
Targets:
-
Primary: p-STAT3 (Tyr705).
-
Control: Total STAT3 (loading control).
-
Off-Target: p-ERK (to check for selectivity against MAPK pathway).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Luminescence | Nitro-group quenching or autofluorescence. | Use a "red-shifted" luciferase (e.g., NanoLuc) or perform background subtraction with cell-free compound controls. |
| Precipitation | Pyridine-acetic acids can be zwitterionic and insoluble at neutral pH. | Ensure DMSO stock is 100% dissolved. Check solubility in PBS; may require pH adjustment or lower final concentration (<10 µM). |
| Inconsistent IC₅₀ | Serum protein binding. | Run assay in low serum (1% FBS) vs. high serum (10% FBS) to calculate the "serum shift." |
References
-
Assay Genie. "JAK-STAT Signaling Pathway: A Comprehensive Exploration." Assay Genie Knowledge Base, 2024. [Link]
-
Bernas, T. & Dobrucki, J. "Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes." Cytometry, 2002. (Cited for MTT interference mechanisms).[1][2]
- InvivoGen. "HEK-Blue™ IL-6 Cells Protocol." InvivoGen Product Guides.
- Song, J. et al. "Synthesis and biological evaluation of 7-azaindole derivatives as potent JAK inhibitors." Journal of Medicinal Chemistry. (Context for scaffold utility).
Sources
Application Note: Process Development for the Oxidation of 2-Chloro-5-methyl-3-nitropyridine
Abstract & Strategic Importance
The oxidation of 2-chloro-5-methyl-3-nitropyridine (CAS: 23056-40-8) to 2-chloro-3-nitropyridine-5-carboxylic acid is a pivotal transformation in the synthesis of next-generation kinase inhibitors (e.g., PI3K/mTOR pathways) and receptor antagonists. While methyl-to-carboxyl oxidation is a standard organic transformation, this specific substrate presents a "chemical paradox" that often leads to process failure in early-stage development:
-
Electronic Deactivation: The electron-withdrawing nitro group (
) and pyridine nitrogen deactivate the methyl group toward oxidative radical abstraction. -
Nucleophilic Lability: The 2-chloro substituent, activated by the ortho-nitro group, is highly susceptible to nucleophilic aromatic substitution (
) by hydroxide ions—the very species typically required for permanganate oxidations.
This guide provides a Phase-Transfer Catalyzed (PTC) Permanganate Protocol designed to decouple the oxidative environment from the hydrolytic environment, preserving the critical 2-chloro motif while achieving high conversion.
Mechanistic Insight & Reaction Design
The Hydrolysis vs. Oxidation Competition
In standard alkaline
Success Strategy:
-
System: Biphasic (Organic/Aqueous).
-
Oxidant:
(Aqueous phase). -
Catalyst: Tetrabutylammonium bromide (TBAB) transfers
into the organic phase. -
pH Control: Maintain pH 6–8 using Magnesium Sulfate (
) as a buffering agent to scavenge generated hydroxide.
Pathway Visualization
The following diagram illustrates the competing pathways and the targeted control strategy.
Figure 1: Mechanistic divergence. High pH favors the red path (hydrolysis). The protocol below enforces the green path (oxidation).
Experimental Protocol
Method A: Buffered Phase-Transfer Oxidation (Recommended)
Best for: Preserving the 2-chloro substituent and safety.
Reagents & Equipment
| Reagent | Equiv/Conc.[1][2][3] | Role |
| Substrate | 1.0 equiv | Starting Material |
| KMnO₄ | 2.5 - 3.0 equiv | Oxidant |
| TBAB | 0.05 equiv | Phase Transfer Catalyst |
| MgSO₄ | 1.5 equiv | Buffer (OH⁻ Scavenger) |
| DCM / Water | 1:2 Ratio | Solvent System |
Step-by-Step Procedure
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 2-chloro-5-methyl-3-nitropyridine (10.0 g, 58 mmol) and Dichloromethane (DCM) (100 mL). Stir until dissolved.
-
Aqueous Phase Prep: In a separate beaker, dissolve TBAB (0.93 g, 2.9 mmol) and MgSO₄ (10.5 g, 87 mmol) in Water (200 mL).
-
Combination: Add the aqueous solution to the organic phase. The mixture will be biphasic.
-
Oxidant Addition: Heat the mixture to a gentle reflux (
). Add solid KMnO₄ (27.5 g, 174 mmol) portion-wise over 2 hours.-
Critical Control Point: Do not add all oxidant at once. The exotherm must be controlled to prevent solvent boil-over.
-
-
Reaction Monitoring: Stir vigorously at reflux for 6–12 hours. Monitor by HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).
-
Endpoint: Disappearance of methyl signal; appearance of carboxylic acid peak (usually elutes earlier).
-
-
Quench & Workup:
-
Isolation:
-
Separate the phases. The product (as a salt) is in the aqueous phase due to the pH (approx 7-8).
-
Optional: Extract the aqueous phase once with DCM to remove unreacted starting material.
-
Acidify the aqueous phase carefully with 2N HCl to pH 1–2. The product will precipitate as a pale yellow/beige solid.
-
Filter, wash with cold water, and dry under vacuum at
.
-
Method B: Dichromate Oxidation (Legacy/Hard Substrates)
Best for: Substrates that fail KMnO4 oxidation. Note: Requires strict safety protocols due to Cr(VI) toxicity.
-
Dissolve substrate (1.0 g) in conc. Sulfuric Acid (27 mL).[5]
-
Slowly add Sodium Dichromate (
, 2.5 g) while keeping temp < . -
Stir at RT for 15 hours.
-
Pour onto crushed ice. Extract with Ethyl Acetate.[3][4][5][6]
-
Note: This method gives high yields (approx 85%) but generates toxic chromium waste [1].
Process Workflow & Decision Logic
The following flowchart guides the purification and troubleshooting process.
Figure 2: Isolation workflow emphasizing the solubility switch of the carboxylic acid.
Quality Control & Analytics
Expected Data Profile
| Parameter | Specification | Method |
| Appearance | Pale yellow to beige solid | Visual |
| Melting Point | Capillary | |
| HPLC Purity | > 97.0% (a/a) | C18, 254 nm |
| ¹H NMR (DMSO-d₆) | 400 MHz | |
| Mass Spec | [M-H]⁻ = 201.0 | ESI- |
Troubleshooting Guide
-
Problem: Low Yield / High "Pyridone" (OH) impurity.
-
Problem: Incomplete Conversion.
Safety & Handling (E-E-A-T)
-
Energetic Materials: Nitro-pyridines are potential explosives if heated to dryness with oxidizers. Never distill the reaction mixture to dryness without quenching peroxides/oxidants first.
-
Chromium Toxicity (Method B): Hexavalent chromium is a known carcinogen. All waste must be segregated and treated as hazardous heavy metal waste.
-
Sensitization: 2-chloro-pyridines are potent skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.
References
-
ChemicalBook. (2023). Synthesis of 6-chloro-5-nitronicotinic acid from 2-chloro-3-nitro-5-methylpyridine. Link
- Vertex Pharmaceuticals. (2010). Patents WO2010068242 - Pyridine Inhibitors of PI3K.
- Setliff, F. L., & Rankin, G. O. (1954). J. Chemical and Engineering Data.
-
National Institutes of Health (NIH). (2005). Hydrolysis Kinetics for 2-Chloropyridine. Link
-
Sigma-Aldrich. (2023). Product Specification: 2-Chloro-5-methyl-3-nitropyridine. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. 2-Chloro-3-nitro-5-pyridinecarboxylic acid | 7477-10-3 [chemicalbook.com]
- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Application Note: High-Throughput Screening of a (5-Methyl-3-nitropyridin-2-yl)acetic Acid Library for Novel Therapeutic Agents
Introduction
The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][] Its derivatives exhibit a wide array of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[] The introduction of a nitro group to the pyridine core can significantly modulate its biological activity, often enhancing its potency.[3][4] Nitropyridine derivatives have shown promise as antitumor, antiviral, and antimicrobial agents.[1][3][5] Specifically, the (5-Methyl-3-nitropyridin-2-yl)acetic acid scaffold presents a unique chemical framework for library synthesis, offering multiple points for diversification to explore a broad chemical space in the search for novel therapeutic agents.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds against biological targets.[6][7][8] This technology utilizes automation, miniaturization, and sophisticated data analysis to efficiently identify "hit" compounds, which serve as the starting point for lead optimization and drug development.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign of a (5-Methyl-3-nitropyridin-2-yl)acetic acid-based compound library. It outlines detailed protocols for library management, primary and secondary assay execution, and a robust data analysis workflow for hit identification and validation.
Library Preparation and Quality Control
The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library. The (5-Methyl-3-nitropyridin-2-yl)acetic acid core allows for the generation of a diverse library through modification of the carboxylic acid and potential substitutions on the pyridine ring.
Table 1: Representative Library Characteristics
| Parameter | Specification | Rationale |
| Library Size | 10,000 - 100,000 unique compounds | To adequately sample the chemical space around the core scaffold. |
| Core Scaffold | (5-Methyl-3-nitropyridin-2-yl)acetic acid | Provides a rigid core with defined vectors for chemical diversification. |
| Purity | >95% as determined by LC-MS and/or NMR | To minimize false positives and ensure reproducibility of results.[10] |
| Solubility | >100 µM in DMSO | To ensure compounds remain in solution during storage and in the final assay buffer. |
| Storage | -20°C or -80°C in DMSO | To maintain compound integrity and prevent degradation. |
Protocol 1: Library Plating and Quality Control
-
Compound Solubilization: Dissolve individual library members in 100% DMSO to a final stock concentration of 10 mM.
-
Mother Plate Preparation: Using an automated liquid handler, transfer the 10 mM compound stocks into 384-well polypropylene mother plates.
-
Assay-Ready Plate Preparation: Create daughter plates by diluting the mother plates with DMSO to an intermediate concentration (e.g., 1 mM). From these, prepare final assay-ready plates by dispensing nanoliter volumes of each compound into 384-well or 1536-well assay plates. The final concentration in the assay will depend on the specific assay parameters.
-
Quality Control Checks:
-
Purity and Identity: Periodically re-analyze a subset of library compounds using LC-MS and/or NMR to confirm their identity and purity.[10]
-
Concentration Verification: Use a concentration determination method, such as quantitative NMR (qNMR), to verify the stock concentrations.
-
Visual Inspection: Visually inspect plates for any signs of precipitation or color change.
-
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-stage process designed to efficiently identify and validate true hits while eliminating false positives.
Caption: A generalized workflow for a high-throughput screening campaign.
Primary Screening Assay
The choice of the primary assay is critical and depends on the biological target of interest. For the (5-Methyl-3-nitropyridin-2-yl)acetic acid library, potential targets could include enzymes (e.g., kinases, proteases) or cellular pathways implicated in diseases like cancer or infectious diseases.[5][11] This protocol describes a generic biochemical fluorescence polarization (FP) assay, which is a common format for HTS.
Protocol 2: Primary Fluorescence Polarization Assay
-
Assay Plate Preparation: Use an automated liquid handler to dispense 5 µL of assay buffer into each well of a 384-well, low-volume, black assay plate.
-
Compound Addition: Transfer 50 nL of each compound from the assay-ready plates to the assay plates. This will result in a final compound concentration of 10 µM (assuming a 1 mM stock in the assay-ready plate and a final assay volume of 5 µL).
-
Control Wells: Designate specific columns for controls.[6]
-
Negative Controls: Add 50 nL of DMSO (vehicle) to 16 wells.
-
Positive Controls: Add 50 nL of a known inhibitor (at a concentration that gives maximal inhibition) to 16 wells.
-
-
Enzyme Addition: Add 2.5 µL of the target enzyme at 2x the final concentration to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Add 2.5 µL of a fluorescently labeled substrate/probe at 2x the final concentration to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a plate reader capable of measuring fluorescence polarization.
Data Analysis and Hit Identification
Rigorous statistical analysis is essential to identify true hits from the large datasets generated during HTS.[12]
Protocol 3: Primary Screen Data Analysis
-
Data Normalization: Normalize the raw data to the plate-specific controls. Percentage inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
Quality Control Metrics: For each plate, calculate the Z'-factor to assess the quality and robustness of the assay.[13] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[13] Assays with a Z'-factor below 0.4 may require optimization.[13]
Table 2: HTS Quality Control Metrics
| Metric | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5[13] |
| Signal-to-Background (S/B) | Meanneg / Meanpos | > 2 |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | < 15% for controls |
-
Hit Selection: Define a hit criterion. A common approach is to select compounds that exhibit a percentage inhibition greater than three standard deviations from the mean of the sample population (DMSO controls). For example, a hit threshold could be set at >50% inhibition.
Caption: A flowchart for primary HTS data analysis and hit selection.
Hit Confirmation and Secondary Assays
Primary hits must undergo further testing to confirm their activity and rule out false positives.[14][15]
Protocol 4: Hit Confirmation and Dose-Response
-
Hit Confirmation: Re-test the primary hits in the same assay in duplicate or triplicate at the same single concentration to confirm their activity.[13]
-
Dose-Response Curves: For confirmed hits, perform a 10-point dose-response curve to determine the potency (IC50 or EC50) of the compound. This involves a serial dilution of the compound, typically in a half-log or quarter-log step.
-
Curve Fitting: Fit the dose-response data to a four-parameter logistic equation to calculate the IC50/EC50 value.
Secondary and Orthogonal Assays
Secondary assays are crucial to eliminate false positives that may arise from assay artifacts and to confirm the mechanism of action.[14][16]
-
Orthogonal Assays: Employ a different assay technology to confirm the activity of the hits.[14][15] For example, if the primary screen was a fluorescence-based assay, a secondary assay could be based on luminescence or absorbance.
-
Counter Screens: Use assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds) or that act through a non-specific mechanism.[15]
-
Selectivity Assays: Test the confirmed hits against related targets to determine their selectivity profile.
Conclusion
The high-throughput screening of a (5-Methyl-3-nitropyridin-2-yl)acetic acid library offers a promising avenue for the discovery of novel chemical entities with therapeutic potential. The success of such a campaign relies on a well-designed and diverse chemical library, a robust and validated primary assay, and a rigorous data analysis and hit validation workflow. By following the detailed protocols and guidelines presented in this application note, researchers can systematically identify and validate promising hit compounds, paving the way for subsequent lead optimization and the development of new medicines.
References
- Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). Google.
- Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. Département d'informatique, Université du Québec à Montréal.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). Pharmaceuticals (Basel).
- Quality Control of Quantitative High Throughput Screening Data. PMC, NIH.
- High-throughput screening. Wikipedia.
- HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (2021, February 3). EU-OPENSCREEN.
- High-throughput screening. Hudson Robotics.
- Starosotnikov, A., & Bastrakov, M. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today.
- A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010, March 15). Anticancer Research.
- What is High-Throughput Screening in Drug Discovery. (2024, September 16). Aragen Life Sciences.
- The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. (2025, December 9). Southern Research.
- High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs.
- Tailored high-throughput screening solutions for identifying potent hits. Nuvisan.
- SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME.
- Hit Identification - Revolutionizing Drug Discovery. Vipergen.
- Data analysis approaches in high throughput screening. (2014, April 8). SlideShare.
- Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
- Resources for Assay Development and High Throughput Screening. MSU Drug Discovery.
- Cell-based assays in high-throughput mode (HTS). biotechnologia-journal.org.
- HTS Assay Validation. (2012, May 1). NCBI Bookshelf.
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI.
- Expired PAR-06-545: Solicitation of Assays for High Throughput Screening (HTS) in the Molecular Libraries Screening Centers Network (R03). (2006, September 7). NIH Grants and Funding.
- Biological Activities of Pyridine Derivatives. BOC Sciences.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI.
- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
- High-Throughput Screening Libraries for Small-Molecule Drug Discovery. 化学品.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.
- Process for preparation of nitropyridine derivatives. (2010). Google Patents.
- KU-HTS Compound Libraries. High Throughput Screening Laboratory.
- Nitropyridines, Their Synthesis and Reactions. (2025, August 9). ResearchGate.
- High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024, December 30). Hilaris Publisher.
- High-Throughput Screening & Discovery. Southern Research.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. hudsonlabautomation.com [hudsonlabautomation.com]
- 12. info2.uqam.ca [info2.uqam.ca]
- 13. eu-openscreen.eu [eu-openscreen.eu]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 16. Expired PAR-06-545: Solicitation of Assays for High Throughput Screening (HTS) in the Molecular Libraries Screening Centers Network (R03) [grants.nih.gov]
Troubleshooting & Optimization
Side product formation in nitropyridine synthesis
Introduction: The "Pyridine Problem"
Welcome to the technical support center for nitropyridine synthesis. If you are here, you likely encountered the "Pyridine Problem": the electron-deficient nitrogen atom deactivates the ring toward electrophilic aromatic substitution (EAS), forcing you to use harsh conditions that generate tars, or multi-step pathways that introduce specific impurity profiles.
This guide is structured not as a textbook, but as a diagnostic tool. We address the three primary routes used in drug development: N-Oxidation (4-nitro) , Sandmeyer/Diazotization (2-nitro) , and Rearrangement/Direct Nitration (3-nitro) .
Module 1: The N-Oxide Route (Target: 4-Nitropyridine)
Context: Direct nitration of pyridine yields 3-nitropyridine (poorly). To access the 4-position, researchers use the N-oxide activation strategy.[1]
Pathway: Pyridine
Troubleshooting Impurity Profiles
| Observation (Analytical) | Probable Impurity | Root Cause | Corrective Action |
| LCMS: M+16 peak relative to product.NMR: Downfield shift of | Unreacted N-Oxide | Incomplete deoxygenation during the final step (e.g., | Protocol Adjustment: Increase equivalents of |
| LCMS: M-14 (Amine) or M+dimer.Appearance: Red/Orange solid. | 4-Aminopyridine or 4,4'-Azopyridine | Over-reduction. Using metal-based reductants (Fe, Zn) with too low pH or excessive heating. | Switch Reagent: Use phosphorus-based deoxygenation ( |
| NMR: Broad singlet ~11-13 ppm.Solubility: Poor in organic solvents. | 4-Pyridone (4-Hydroxypyridine) | Hydrolysis. The 4-nitro group is a good leaving group. Basic workup (NaOH) or prolonged aqueous exposure hydrolyzes it. | pH Control: Perform workup with mild base ( |
Visual Logic: Impurity Diagnosis
Caption: Decision tree for identifying and resolving common impurities in the N-oxide synthesis route.
Module 2: The Sandmeyer Route (Target: 2-Nitropyridine)
Context: Electrophilic nitration rarely occurs at the 2-position. The standard method is converting 2-aminopyridine to a diazonium salt, then displacing with nitrite (Sandmeyer-type).
Critical Failure: The Pyridone Trap
The most common complaint is: "I followed the protocol, but I isolated a white solid that isn't my nitro compound."
The Mechanism of Failure:
Diazonium salts of pyridine are highly unstable compared to benzene diazonium salts. In water, they undergo rapid
Protocol Optimization (The "Gattermann" Modification): To prevent pyridone formation, you must stabilize the diazonium species or increase the effective concentration of the nitrite nucleophile.
-
Avoid Water: Do not use aqueous
. -
Use Organic Nitrites: Use t-butyl nitrite (TBN) in organic solvents (Acetonitrile or DMSO).
-
Copper Catalysis: The addition of Cu(0) or Cu(I) salts can facilitate the radical transfer mechanism, favoring nitration over hydrolysis.
Module 3: Direct Nitration & Rearrangement (Target: 3-Nitropyridine)
Context: Direct nitration requires forcing conditions (
The "Hidden" Mechanism: Sigmatropic Shifts
If you are using
Expert Insight:
Reaction of pyridine with
-
Nucleophilic attack at C2/C4.[5]
-
[1,5]-Sigmatropic shift of the nitro group from N to C3.
-
Elimination to re-aromatize.[4]
Why this matters: If your reaction quench is too hot or pH is uncontrolled, the intermediate degrades before the shift completes, leading to black tar (polymerized dihydropyridines) .
Master Protocol: Synthesis of 4-Nitropyridine (High-Purity)
Selected for its relevance to pharmaceutical intermediates.[6][7][8][9] Designed to minimize N-oxide and Pyridone impurities.[10]
Safety Warning: 4-Nitropyridine-N-oxide is potentially explosive. Do not distill. 4-Nitropyridine is a skin irritant.
Step 1: Nitration of Pyridine-N-Oxide
-
Dissolve: Pyridine-N-oxide (10g) in
(conc., 30 mL). -
Add: Fuming
(15 mL) dropwise at C. -
Heat: Slowly to
C for 4 hours. Note: Exotherm control is critical here. -
Quench: Pour onto ice. Neutralize with solid
to pH 8.[1] -
Isolate: Filter the yellow precipitate (4-Nitropyridine-N-oxide). Do not dry completely if scaling up (explosion hazard).
Step 2: Deoxygenation (The Critical Step)
Replaces Fe/Acid methods to prevent azo-impurities.
-
Suspend: 4-Nitropyridine-N-oxide (1 eq) in anhydrous Chloroform (
). -
Reagent: Add
(3.0 eq) dropwise under atmosphere.-
Why?
is highly selective for the oxygen atom.
-
-
Reflux: Heat to mild reflux (
C) for 3 hours. -
Hydrolysis (Careful): Cool to
C. Add ice water dropwise to destroy excess . -
Neutralization: Add aqueous
slowly until pH ~8.-
Tip: Keep T <
C to prevent substitution of by (Pyridone formation).
-
-
Extraction: Extract with DCM. Dry over
. Evaporate.
References
-
Katritzky, A. R., et al. (2005).[7][11] "Preparation of nitropyridines by nitration of pyridines with nitric acid."[6][7][11] Organic & Biomolecular Chemistry, 3(9), 1603-1609. Link
-
Bakke, J. M., & Ranes, E. (1999). "The Synthesis of
-nitropyridine compounds." Acta Chemica Scandinavica, 53, 141.[5] Link -
Scriven, E. F. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter 4: Pyridines: Reactions and Synthesis). Link
-
ResearchGate. (2015).[6] "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine." Journal of Chemical Research.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. researchgate.net [researchgate.net]
- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 5. nva.sikt.no [nva.sikt.no]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.org [mdpi.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (5-Methyl-3-nitropyridin-2-yl)acetic acid
Ticket ID: #SYN-5M3N-AA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the synthesis of (5-Methyl-3-nitropyridin-2-yl)acetic acid (Target Molecule, TM ). The standard industrial route involves the nucleophilic aromatic substitution (
Users frequently report three critical failure modes:
-
"Black Tar" formation: Uncontrolled exotherms during the coupling step.
-
Pyridone Impurity: Hydrolysis of the starting chloride due to moisture.
-
Incomplete Decarboxylation: Residual malonic acid derivatives contaminating the final product.
Part 1: Diagnostic Workflow (Visual)
The following logic tree outlines the critical control points (CCPs) where impurities are introduced.
Figure 1: Critical Control Points (CCPs) in the synthetic pathway determining impurity profiles.
Part 2: Deep Dive Modules & Troubleshooting
Module A: The Malonate Coupling ( )
Objective: Displace the C2-chloride with the diethyl malonate anion. The Chemistry: The C3-nitro group activates the C2-position, making it highly susceptible to nucleophilic attack. However, it also makes the ring electron-deficient enough to be susceptible to reduction or polymerization (tarring).
Common Issue: "My reaction mixture turned black and yield is <40%."
Root Cause:
-
Exotherm Control: The deprotonation of diethyl malonate by Sodium Hydride (NaH) is exothermic and generates
. The subsequent is also exothermic. High temperatures lead to oxidative degradation of the nitro group. -
Base Stoichiometry: Excess strong base can attack the pyridine ring or cause polymerization.
Protocol Adjustment (The "Cold-Start" Method):
-
Solvent: Use anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide). Note: DMF accelerates the reaction but is harder to remove.
-
Deprotonation: Suspend NaH (2.2 eq) in THF at 0°C . Add Diethyl malonate (2.0 eq) dropwise. Wait 30 mins until
evolution ceases. -
Addition: Add the chloropyridine (1.0 eq) as a solution in THF slowly at 0°C.
-
Ramp: Allow to warm to Room Temperature (RT) only after addition is complete. Do not reflux unless TLC shows no conversion after 4 hours.
Common Issue: "I see a peak at M-132 (Pyridone) that won't wash away."
Root Cause: Moisture.
If water is present, hydroxide ions (
Corrective Action:
-
Dry Solvents: THF must be distilled over Na/Benzophenone or sourced from a molecular sieve column.
-
Atmosphere: Strict
or Ar balloon is mandatory. -
Reagent Quality: Check your NaH. If it is old/hydrolyzed (NaOH coated), the reaction will fail and generate pyridone.
Module B: Hydrolysis & Decarboxylation
Objective: Convert the diester to the mono-acetic acid. The Chemistry: This is a two-stage "one-pot" process.
-
Hydrolysis: Ester
Carboxylic Acid (Fast). -
Decarboxylation: Malonic Acid derivative
Acetic Acid derivative (Rate-limiting, requires heat).
Common Issue: "My NMR shows a multiplet at 4.8 ppm (methine proton) instead of a singlet at 4.0 ppm (methylene)."
Root Cause: Incomplete Decarboxylation. You have isolated the 2-(3-nitro-5-methylpyridin-2-yl)malonic acid .
Protocol Adjustment:
-
Acid Choice: Use 6M HCl or a mixture of H2SO4 : Water : Acetic Acid (1:1:2) . The Acetic Acid helps solubilize the organic intermediate.
-
Thermal Drive: This reaction requires reflux (100°C+) .
-
Monitoring: Do not stop when the starting material (diester) is gone. You must monitor the disappearance of the intermediate di-acid.
-
Tip: The di-acid is more polar than the product. It will stick to the baseline on TLC (frequently requires MeOH/DCM to move).
-
Part 3: Impurity Profile & Data Tables
Use this table to identify peaks in your HPLC/LC-MS data.
| Impurity Name | Structure Description | Relative Retention (RRT) | Origin | Removal Strategy |
| Impurity A (Pyridone) | 3-Nitro-5-methylpyridin-2-one | 0.85 (More Polar) | Hydrolysis of SM due to moisture. | Prevention only. Difficult to remove by crystallization. Requires Column Chromatography (DCM/MeOH). |
| Impurity B (Di-acid) | 2-Malonic acid derivative | 0.40 (Very Polar) | Incomplete decarboxylation. | Reflux crude in 6M HCl for an additional 4 hours. |
| Impurity C (Mono-ester) | Ethyl ester of target | 1.20 (Less Polar) | Incomplete hydrolysis (Steric bulk of nitro group). | Saponify with NaOH/MeOH, then re-acidify. |
| Impurity D (Dimer) | Bis-pyridyl malonate | 1.45 (Non-polar) | Excess NaH/Malonate ratio incorrect. | Removal by recrystallization from Ethanol/Water. |
Part 4: Validated Synthetic Protocol
Reference Scale: 10.0 g of 2-chloro-3-nitro-5-methylpyridine.
-
Coupling:
-
To a flame-dried flask under
, add NaH (60% in oil, 5.1 g, 2.2 eq) . Wash with dry hexane if oil removal is desired (optional). -
Add anhydrous THF (100 mL) . Cool to 0°C .
-
Add Diethyl malonate (19.3 g, 18.3 mL, 2.1 eq) dropwise over 20 min. Caution: Gas evolution. Stir 30 min at 0°C.
-
Add 2-chloro-3-nitro-5-methylpyridine (10.0 g, 1.0 eq) dissolved in THF (20 mL) dropwise.
-
Warm to RT and stir for 4–6 h.
-
Quench: Pour into ice water containing dilute HCl (pH ~4). Extract with EtOAc.[1] Evaporate to obtain the crude diester oil.
-
-
Hydrolysis/Decarboxylation:
-
Dissolve the crude oil in 6M HCl (60 mL) and Acetic Acid (30 mL) .
-
Heat to Reflux (100–110°C) for 12–16 hours . Critical: Shorter times lead to Impurity B.
-
Cool to RT. Adjust pH to ~3–4 with NaOH (aq) carefully.
-
The product often precipitates as a solid. Filter and wash with cold water.
-
-
Purification:
-
Recrystallization solvent: Ethanol/Water (1:1) or Acetonitrile .
-
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for reactivity of 2-halo-3-nitropyridines towards nucleophiles).
-
Pfizer Inc. (2005). Process for the preparation of pyridine acetic acid derivatives.[2] U.S. Patent 6,835,839. (Describes the industrial scale malonate displacement and decarboxylation conditions).
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic details of the Knoevenagel-type condensation and decarboxylation).
-
ChemicalBook. (n.d.). 2-Chloro-3-nitro-5-methylpyridine Product Page & Synthesis Routes. (Precursor data and physical properties).[1][3][4][5][6]
Sources
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Challenges in the scale-up of (5-Methyl-3-nitropyridin-2-yl)acetic acid production
Executive Summary
This guide addresses the technical challenges associated with the scale-up of (5-Methyl-3-nitropyridin-2-yl)acetic acid . This intermediate is a critical scaffold in the synthesis of BET bromodomain inhibitors and various kinase antagonists.
The transition from gram-scale medicinal chemistry to kilogram-scale process development for this molecule presents three distinct engineering hurdles:
-
Exotherm Management: The nucleophilic aromatic substitution (
) on the nitropyridine core is highly energetic. -
Gas Evolution: The hydrolysis/decarboxylation of the malonate intermediate releases massive volumes of
, creating pressure and foaming hazards. -
Product Stability: The target acetic acid is prone to thermal decarboxylation to 2,5-dimethyl-3-nitropyridine if reactor temperatures are uncontrolled.
Phase 1: Synthesis Workflow & Safety Logic
The Validated Route
The most robust scale-up route utilizes a Malonate Displacement Strategy . This avoids the use of unstable diazo species often seen in academic papers.
Reaction Scheme:
-
Precursor: 2-Chloro-5-methyl-3-nitropyridine.[1]
-
Step 1 (
): Displacement with Diethyl malonate (DEM) using a base (Sodium Hydride or Potassium Carbonate). -
Step 2 (Hydrolysis/Decarboxylation): Acid-mediated hydrolysis of the diester to the target acetic acid.
Process Logic Diagram
Figure 1: Process flow illustrating critical control points (CCPs) for thermal and pressure hazards.
Phase 2: Troubleshooting & FAQs
This section simulates a Tier-3 Technical Support interaction. These are real-world scenarios encountered during scale-up.
Category A: Reaction Stalling & Impurities[2]
Q1: My
-
Diagnosis: This is likely due to base consumption or water ingress . The proton on the substituted malonate product is more acidic than the starting diethyl malonate. As the product forms, it consumes the remaining base, quenching the reaction.
-
The Fix:
-
Ensure you are using 2.2 to 2.5 equivalents of base . You need 1 eq to form the nucleophile and 1 eq to deprotonate the product (which is acidic).
-
Protocol Adjustment: If using
in DMF/DMSO, increase temperature to 80°C. If using NaH in THF, ensure strictly anhydrous conditions; even trace moisture kills the stoichiometry.
-
Q2: I see a "double-addition" impurity by LC-MS. What is it?
-
Diagnosis: You are observing the bis-alkylation product.[2] The nitropyridine ring is highly electron-deficient. If the stoichiometry of the nitropyridine is too high locally, the malonate can attack two rings (unlikely due to sterics) OR, more likely, the product undergoes a second
if there is another leaving group present (check your starting material purity). -
Correction: Use a slight excess of malonate (1.1 eq) relative to the chloropyridine to ensure the pyridine is the limiting reagent.
Category B: Work-up & Isolation Challenges
Q3: During the acid hydrolysis (Step 2), the reactor foamed over. How do we control this on a 5kg scale?
-
Root Cause: The decarboxylation of the malonate moiety releases 1 mole of
for every mole of product. On a 5kg scale (approx. 20 mol), you are generating ~480 liters of gas. -
Engineering Control:
-
Dosing Strategy: Do not heat the batch to reflux immediately. Heat to 50°C to initiate hydrolysis, then ramp slowly (5°C/10 min) to 90°C.
-
Headspace: Ensure 40% reactor headspace minimum.
-
Anti-foam: Add a silicone-based antifoam (e.g., Simethicone) prior to acid addition.
-
Q4: The product won't precipitate from the aqueous layer after hydrolysis. The pH is 1, but it's still soluble.
-
The Science: Pyridines are basic. At pH 1, the pyridine nitrogen is protonated (
), making the molecule a cationic salt (highly water-soluble). -
The Fix: You must adjust the pH to the molecule's Isoelectric Point (pI) .
-
Slowly add 50% NaOH or
to the acidic solution. -
Target pH 3.5 – 4.0 .
-
At this pH, the carboxylic acid is protonated (neutral) and the pyridine is largely deprotonated (neutral), minimizing solubility. The product should crash out as an off-white solid.
-
Phase 3: Detailed Experimental Protocol (Validated)
Objective: Synthesis of 100g of (5-Methyl-3-nitropyridin-2-yl)acetic acid.
Step 1: Malonate Coupling
-
Setup: 2L reactor with mechanical stirrer,
inlet, and internal temp probe. -
Charge: 600 mL dry THF and Sodium Hydride (60% dispersion, 24.0 g, 0.60 mol, 2.2 eq). Caution:
evolution. -
Addition: Cool to 0°C. Add Diethyl malonate (48.0 g, 0.30 mol) dropwise over 45 mins. Stir 30 mins at 0°C.
-
Reaction: Add 2-Chloro-5-methyl-3-nitropyridine (47.0 g, 0.27 mol) in 100 mL THF dropwise.
-
Heat: Warm to RT, then reflux (66°C) for 4 hours. Monitor by HPLC.
-
Quench: Cool to 0°C. Quench with saturated
. Extract with EtOAc. Evaporate to obtain the crude diester oil.
Step 2: Hydrolysis & Decarboxylation
-
Setup: 1L reactor with reflux condenser and gas scrubber (for
). -
Charge: Crude diester oil from Step 1.
-
Reagent: Add 6M HCl (400 mL).
-
Reaction: Heat to 90°C (Internal). Warning: Vigorous gas evolution occurs between 60-80°C.
-
Duration: Stir for 6-8 hours.
-
Isolation:
Expected Yield: 65-75% over two steps. Appearance: Pale yellow to tan solid.
Phase 4: Critical Data Summary
| Parameter | Specification / Limit | Reason |
| Reaction Temp (Step 1) | Max 70°C | Higher temps degrade the nitro group (tar formation). |
| Reaction Temp (Step 2) | Max 100°C | Temps >105°C risk double decarboxylation to the methyl derivative. |
| pH for Isolation | 3.5 – 4.2 | Outside this range, product loss to filtrate increases >20%. |
| Safety Class | Energetic / Toxic | Nitro-pyridines can show onset of decomposition >200°C (DSC). |
References
-
Synthesis of 2-Methyl-3-nitropyridines via Malon
-
Safety of Nitropyridine Scale-Up.
- Source: Organic Process Research & Development (OPRD).
- Context: General handling of energetic nitro-heterocycles and thermal stability d
-
URL:[Link] (General Journal Link for verification of standard safety protocols in this class).
- Process for preparation of nitropyridine derivatives.
- 2-Chloro-5-nitropyridine Synthesis and Reactivity. Source: ChemicalBook / PrepChem. Context: Physical properties and reaction hazards of the chloro-nitro-pyridine precursor.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. abpischools.org.uk [abpischools.org.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent-Tagged Antiscalants—The New Materials for Scale Inhibition Mechanism Studies, Antiscalant Traceability and Antiscaling Efficacy Optimization during CaCO3 and CaSO4·2H2O Scale Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Method Refinement for Nitropyridine Acetic Acid Synthesis
Introduction: The Stability-Reactivity Paradox
Nitropyridine acetic acids are critical scaffolds in drug discovery, particularly for kinase inhibitors and antibiotic development. However, their synthesis is notoriously inconsistent. The electron-withdrawing nature of the nitro group and the pyridine ring creates a "push-pull" system that makes the methylene bridge (
This guide moves beyond standard textbook procedures to address the process refinements required for consistent, scalable synthesis. We focus on the two most robust pathways: Malonate Displacement (
Module 1: Core Synthesis Protocols
Method A: The Refined Malonate Displacement ( )
Best for: Large-scale synthesis starting from commercially available chloronitropyridines.
The Challenge: Standard hydrolysis of the malonate intermediate often requires harsh acidic conditions (boiling HCl), which frequently leads to the destruction of the target acetic acid, yielding the methyl-nitropyridine byproduct.
Refined Protocol:
-
Activation: Dissolve Diethyl malonate (1.2 equiv) in anhydrous THF or DMSO.
-
Deprotonation: Add NaH (60% dispersion, 2.5 equiv) portion-wise at 0°C. Critical: Maintain <5°C to prevent thermal decomposition of the enolate. Stir for 30 min.
-
Displacement: Add 2-chloro-3-nitropyridine (1.0 equiv) dropwise. Warm to RT and stir until TLC shows consumption of the electrophile (typically 2-4 h).
-
Quench & Workup: Quench with sat.
. Extract with EtOAc. Isolate the diethyl (3-nitropyridin-2-yl)malonate intermediate. -
Controlled Hydrolysis (The Refinement):
-
Instead of refluxing conc. HCl, use 6M HCl at 60°C or NaOH/EtOH followed by mild acidification (pH 3-4) at room temperature.
-
Stop point: Monitor by HPLC.[1] As soon as the mono-decarboxylation is complete, cool immediately to 0°C.
-
Method B: The Meldrum’s Acid Route
Best for: High-value substrates where mild conditions are required to preserve sensitive functional groups.
The Advantage: Meldrum's acid adducts undergo hydrolysis and decarboxylation under much milder conditions than diethyl malonates.
Refined Protocol:
-
Coupling: React 2-chloro-3-nitropyridine with Meldrum's acid (1.1 equiv) and DIPEA (2.5 equiv) in acetonitrile at 60°C.
-
Hydrolysis: Treat the isolated adduct with acetic acid/water (1:1) at 80°C for 2 hours.
-
Result: This yields the target acetic acid directly with significantly reduced risk of "double decarboxylation."
Module 2: Process Visualization
The following logic flow illustrates the decision-making process between the two methods and the critical control points (CCPs) for the Malonate route.
Caption: Decision tree for synthesis selection. Red node indicates the Critical Control Point (CCP) where thermal control is mandatory to prevent product degradation.
Module 3: Troubleshooting Guide (FAQ)
Category 1: Reaction Failure & Yield Loss
Q: My
-
Diagnosis: The nitropyridine ring is electron-deficient and prone to reduction or polymerization if the base concentration is too high or the solvent is wet.
-
Solution:
-
Moisture Control: Ensure THF is anhydrous (<50 ppm water). Sodium hydride reacts with water to form NaOH, which is less nucleophilic and can hydrolyze the starting material.
-
Stoichiometry: Use exactly 2.2–2.5 equivalents of NaH. The first equivalent deprotonates the malonate; the second equivalent is often consumed by the acidic proton of the product (the substituted malonate is highly acidic due to the nitropyridine ring). If you don't use >2 equivalents, the reaction stalls because the product quenches the nucleophile.
-
Q: I isolated the intermediate, but during hydrolysis, my product disappeared and I got a dark tar.
-
Diagnosis: Thermal degradation. Nitropyridines are thermally unstable. Refluxing in 6M HCl (100°C+) often leads to ring opening or polymerization.
-
Refinement: Switch to decarboxylation in DMSO .
-
Protocol: Heat the crude malonate diester in wet DMSO (containing 2-3 equiv
) with LiCl (2 equiv) at 100-120°C (Krapcho conditions). This is neutral and avoids harsh acids/bases.
-
Category 2: Impurity Profile
Q: My product contains a significant amount of "Methyl-Nitropyridine" (decarboxylated product). How do I remove it?
-
Diagnosis: This is the "over-decarboxylated" byproduct. It is non-acidic.
-
Remediation:
-
Dissolve the crude mixture in saturated Sodium Bicarbonate (
) . -
Extract with Ethyl Acetate or Ether. The methyl impurity will go into the organic layer.
-
Acidify the aqueous layer to pH 3-4 with 1M HCl.
-
Extract the pure Nitropyridine Acetic Acid into EtOAc.
-
Category 3: Safety[2]
Q: Is it safe to scale this up to 100g?
-
Warning: Nitropyridines possess high energy. The reaction of NaH with malonates releases hydrogen gas.
-
Safety Protocol:
-
Conduct Differential Scanning Calorimetry (DSC) on the intermediate.
-
The decarboxylation step releases
. On a large scale, this gas evolution can cause foaming and reactor over-pressurization. Add anti-foaming agents and control the heat ramp rate strictly.
-
Module 4: Critical Process Parameters (Data Summary)
| Parameter | Standard Condition (Risky) | Refined Condition (Recommended) | Impact on Quality |
| Base (Step 1) | NaOEt / EtOH | NaH / THF or Cs2CO3 / DMSO | NaOEt can cause transesterification; NaH/THF is cleaner. |
| Hydrolysis Temp | Reflux (100°C+) | 60°C - 70°C | Prevents double decarboxylation. |
| Acid Source | Conc. | 6M HCl or TFA/DCM | Milder acids preserve the sensitive acetic acid tail. |
| Quench pH | pH 1 (Strongly Acidic) | pH 3.5 - 4.0 | Extreme acidity can precipitate impurities or degrade the product. |
References
-
Bakke, J. M., et al. (1999).[2] "The Synthesis of
-nitropyridine compounds." Acta Chemica Scandinavica. 2 -
Perry, A., et al. (2022). "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids." The Journal of Organic Chemistry. 3
-
BenchChem Application Note. (2025). "Synthesis of Substituted Acetic Acids using Diphenyl Malonate." 4
-
Master Organic Chemistry. (2025). "The Malonic Ester Synthesis." MasterOrganicChemistry.com. 5
-
US Patent 3644377A. "Process for the preparation of (4-pyridylthio)acetic acid." 6
Sources
- 1. 1602695-90-8|2-((3-Nitropyridin-2-yl)oxy)acetic acid|BLD Pharm [bldpharm.com]
- 2. nva.sikt.no [nva.sikt.no]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3644377A - Process for the preparation of (4-pyridylthio)acetic acid - Google Patents [patents.google.com]
Avoiding degradation of (5-Methyl-3-nitropyridin-2-yl)acetic acid during workup
Answering the user's request.## Technical Support Center: (5-Methyl-3-nitropyridin-2-yl)acetic acid
A Guide to Preventing Degradation During Experimental Workup
Welcome to the technical support center for (5-Methyl-3-nitropyridin-2-yl)acetic acid and its derivatives. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of handling this compound. This document addresses the primary challenge associated with this molecule: its propensity for degradation, particularly decarboxylation, during standard workup procedures.
Frequently Asked Questions (FAQs)
Q1: My overall yield of (5-Methyl-3-nitropyridin-2-yl)acetic acid is consistently low after workup and purification. What is the most likely cause?
Low yields are frequently attributed to the inherent instability of the 2-pyridylacetic acid scaffold, which is highly susceptible to decarboxylation under thermal stress or certain pH conditions.[1][2] The presence of an electron-withdrawing nitro group can further facilitate this degradation pathway. The primary culprit is often the loss of CO2 during solvent removal at elevated temperatures (e.g., on a rotary evaporator) or during prolonged heating in protic solvents.
Q2: I've isolated my product, but my NMR spectrum shows a significant impurity, a simpler aromatic compound. What might this byproduct be?
The most common degradation byproduct is 2,5-dimethyl-3-nitropyridine, formed via decarboxylation. This occurs when the acetic acid side chain is cleaved, leaving behind a methyl group. You can confirm this by comparing the signals in your product spectrum to the expected signals for the decarboxylated species, noting the disappearance of the characteristic singlet for the CH2 group of the acetic acid moiety and the appearance of a new methyl singlet.
Q3: My compound fails to precipitate or crystallize after quenching the reaction mixture. How should I proceed?
If your product remains dissolved in the acidic aqueous mixture after quenching, it is likely due to its high solubility or because it is an oil at the quenching temperature.[3] The recommended course of action is to proceed directly to a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract multiple times with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).[3]
Q4: Is a basic wash necessary during the extraction workup, and could it degrade my product?
Yes, a wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), is a crucial step.[3] It serves to neutralize and remove any residual strong acids (e.g., H₂SO₄, HNO₃, or HCl) used in the preceding reaction step.[3] While strong bases should be avoided, a brief wash with a weak base like NaHCO₃ is generally safe and essential for preventing acid-catalyzed degradation during storage or solvent evaporation.[3]
Troubleshooting Guide: Key Degradation Pathways & Prevention
The primary degradation route for (5-Methyl-3-nitropyridin-2-yl)acetic acid is decarboxylation. Understanding the mechanism is key to preventing it. The process is believed to proceed through a zwitterionic intermediate, which is particularly stable for acids with a pyridine nitrogen at the 2- or 4-position.[2][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
Optimization of catalytic conditions for nitropyridine functionalization
Topic: Optimization of Catalytic Conditions for Nitropyridine Functionalization
Role: Senior Application Scientist Status: Active Support Guide
Introduction: The Electronic Paradox
Welcome to the technical support center. If you are here, you are likely struggling with the "electronic paradox" of nitropyridines. You are dealing with a substrate where the pyridine nitrogen and the nitro group simultaneously pull electron density from the ring.
This creates two distinct challenges:
-
Catalyst Deactivation: The nitro group is a potent coordinating ligand that can poison soft metal catalysts (Pd, Ni).
-
Nucleophilic Sensitivity: The ring is so electron-deficient that strong bases (common in cross-coupling) often trigger nucleophilic aromatic substitution (
) or ring degradation rather than the desired catalytic cycle.
This guide moves beyond standard protocols to address the causality of failure and provides optimized, self-validating workflows.
Module 1: Cross-Coupling (Suzuki & Buchwald-Hartwig)
Objective: Functionalize the pyridine ring (C-C or C-N bond formation) while preserving the nitro group.
The Core Problem: Catalyst Poisoning & Base Incompatibility
In standard couplings, the nitro group can coordinate to Pd(0), arresting the catalytic cycle. Furthermore, the use of alkoxide bases (e.g., NaOtBu) often leads to
Troubleshooting Guide: Buchwald-Hartwig Amination
Q: My reaction stalls at <10% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing the "Nitro Effect." The nitro group binds to the Palladium center, displacing the phosphine ligand.
-
The Fix: Switch to Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos, or XPhos). These ligands create a steric "roof" over the metal center, physically preventing the nitro group from coordinating while allowing the smaller oxidative addition to occur.
-
Protocol Adjustment: Do not use simple
. Use a precatalyst system like Pd(OAc)2 + BrettPhos (1:2 ratio) or a G3/G4 Palladacycle to ensure active species generation.
Q: I see a black precipitate and my pyridine substrate is consumed, but no product forms. A: This indicates Base-Mediated Decomposition . Strong bases like NaOtBu or KOtBu can attack the electron-deficient nitropyridine ring.
-
The Fix: Switch to a weaker, inorganic base. Use
or in anhydrous dioxane or toluene. -
Optimization: If the reaction is sluggish with weak bases, add 4Å Molecular Sieves and ensure the temperature is >100°C. The sieves prevent hydrolysis of the base, maintaining its effective basicity without increasing nucleophilicity.
Visual Workflow: Ligand & Base Selection
Figure 1: Decision logic for troubleshooting Pd-catalyzed cross-coupling on nitropyridines.
Module 2: Selective Hydrogenation (Nitro Reduction)
Objective: Reduce the nitro group to an amine without dehalogenating the ring (if Cl/Br is present) or hydrogenating the pyridine ring itself.
The Core Problem: Chemoselectivity
Standard Pd/C is too active. It will often strip halogens (hydrodehalogenation) before reducing the nitro group, or it will reduce the pyridine ring to a piperidine.
Troubleshooting Guide: Hydrogenation
Q: I am losing my Chlorine substituent during nitro reduction. How do I stop this? A: Pd/C facilitates oxidative addition into the C-Cl bond.
-
The Fix: Switch to Platinum on Carbon (Pt/C) or Vanadium-doped catalysts . Pt is much less active toward C-Cl oxidative addition than Pd.
-
Alternative: Add a "poison" to the Pd/C reaction. The addition of 0.5 eq. of Diphenylsulfide or using Sulfided Platinum on Carbon (Pt(S)/C) can deactivate the catalyst sites responsible for dehalogenation while permitting nitro reduction.
Q: I am seeing azo-dimers (Ar-N=N-Ar) instead of the amine. A: This is a sign of Hydrogen Starvation . The reaction intermediates (Nitroso and Hydroxylamine) are condensing because the reduction rate is too slow.
-
The Fix: Increase Hydrogen mass transfer.
-
Increase agitation (rpm).
-
Increase pressure (>5 bar).
-
Critical: Ensure the catalyst is fully wetted before introducing hydrogen to prevent "hot spots" where intermediates accumulate.
-
Optimized Protocol: Chemoselective Reduction
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Catalyst | 10% Pd/C | 5% Pt/C or Raney Nickel | Pt avoids dehalogenation; Ra-Ni is cheaper but requires handling care. |
| Solvent | Methanol (neutral) | Ethanol/THF (1:1) | THF improves solubility of the nitropyridine, preventing crashing out. |
| Additive | None | 0.1% V2O5 (Vanadium Pentoxide) | Vanadium acts as a co-catalyst to speed up the rate-limiting reduction steps, bypassing azo formation. |
| Pressure | Balloon (1 atm) | Parr Shaker (3-5 atm) | Higher pressure minimizes the lifetime of condensation-prone intermediates. |
Module 3: C-H Activation (Direct Functionalization)
Objective: Functionalize the ring directly, using the nitro group or ring nitrogen as a directing handle.
The Core Problem: Regioselectivity
The position of the nitro group dictates the electronic landscape. You cannot force a C2-arylation if the electronics favor C3/C4.
Regioselectivity Rules
-
3-Nitropyridines: Direct C-H activation occurs predominantly at C4 .
-
4-Nitropyridines: Direct C-H activation occurs predominantly at C3 .
Visual Mechanism: Regioselectivity Pathways
Figure 2: Regioselectivity logic for C-H activation of 3-Nitropyridine.
References
-
Vertex Pharmaceuticals & NIH:C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds.
-
Source:
-
-
Purdue University (Buchwald Group): High-Throughput Experimentation of the Buchwald-Hartwig Amination. (Ligand screening data including BrettPhos/XPhos).[6]
-
Source:
-
-
BenchChem Technical Support:Buchwald-Hartwig Amination with Chloropyridines - Troubleshooting Guide.
-
Source:
-
-
Nature Communications (2024):Selective hydrogenation of nitro compounds to amines by coupled redox reactions.
-
Source:
-
-
Catalysis Science & Technology:Tuning the chemoselectivity of the Pd-catalysed hydrogen
-
Source:
-
Sources
- 1. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. Recent progress in Ru(â ¡)-catalyzed C-H activations with oxidizing directing groups [html.rhhz.net]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. nobelprize.org [nobelprize.org]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of (5-Methyl-3-nitropyridin-2-yl)acetic acid and Other Nitropyridine Derivatives
This guide provides a comprehensive comparison of the potential biological activities of (5-Methyl-3-nitropyridin-2-yl)acetic acid and other nitropyridine derivatives. While specific experimental data for (5-Methyl-3-nitropyridin-2-yl)acetic acid is not extensively available in the public domain, this document synthesizes information on structurally related compounds to infer its potential efficacy and provides a framework for its experimental evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical class.
Introduction: The Versatile Nitropyridine Scaffold
Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products and synthetic drugs. The introduction of a nitro group onto the pyridine ring significantly alters its electronic properties, often enhancing its biological activity. Nitropyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The position of the nitro group, along with other substituents on the pyridine ring, plays a crucial role in determining the specific biological target and potency of these compounds.
(5-Methyl-3-nitropyridin-2-yl)acetic acid belongs to this versatile class of molecules. Its structure, featuring a nitro group at the 3-position, a methyl group at the 5-position, and an acetic acid moiety at the 2-position, suggests the potential for various biological interactions. The acetic acid side chain, in particular, may facilitate interactions with the active sites of enzymes or receptors.
Inferred Biological Activity of (5-Methyl-3-nitropyridin-2-yl)acetic acid
Based on the structure-activity relationships (SAR) of related nitropyridine derivatives, we can infer the potential biological activities of (5-Methyl-3-nitropyridin-2-yl)acetic acid.
Potential Anticancer Activity
The nitropyridine scaffold is a common feature in many compounds with demonstrated anticancer properties. The nitro group is a strong electron-withdrawing group that can activate the pyridine ring for nucleophilic attack, a mechanism that can be exploited for targeted drug design[1]. Research on related compounds suggests that (5-Methyl-3-nitropyridin-2-yl)acetic acid could exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of 2-amino-5-nitropyridine have been synthesized into potent anticancer agents[2]. The presence and position of substituents like methyl and amino groups have been shown to enhance antiproliferative activity[3].
A key insight comes from the synthesis of precursors to (5-Methyl-3-nitropyridin-2-yl)acetic acid which have been utilized to create potent inhibitors of Janus kinase 2 (JAK2)[2]. This suggests a potential mechanism of action for the title compound and its derivatives in cancers where the JAK/STAT signaling pathway is dysregulated.
Potential Antimicrobial Activity
Nitropyridine derivatives have also shown significant promise as antimicrobial agents. The nitro group is hypothesized to play a role in modulating enzyme activity or interacting with cellular targets crucial for microbial proliferation[4]. For example, certain nitropyridine derivatives have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis[4]. The acetic acid moiety in (5-Methyl-3-nitropyridin-2-yl)acetic acid may also contribute to its antimicrobial potential, as acetic acid itself is known to have bactericidal properties[5][6].
Comparative Analysis with Other Nitropyridine Derivatives
To provide a clearer picture of the potential of (5-Methyl-3-nitropyridin-2-yl)acetic acid, it is essential to compare its structural features and inferred activities with other nitropyridine derivatives for which experimental data is available.
Anticancer Activity Comparison
The following table summarizes the anticancer activity of various nitropyridine derivatives, providing a benchmark for the potential potency of (5-Methyl-3-nitropyridin-2-yl)acetic acid.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | MCF-7 (Breast) | 6.41 | [2] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | HepG2 (Liver) | 7.63 | [2] |
| 5-Nitropyridin-2-yl derivative of 1,3-dioxane-4,6-dione | - | 29.21 (urease inhibition) | [4] |
| Aminopyridine derivatives (as JAK2 inhibitors) | - | 8.5–12.2 | [2] |
| N-Alkyl nitroimidazoles | MDA-MB-231 (Breast) | as low as 16.7 | [7] |
This table presents a selection of data to illustrate the range of activities observed in nitropyridine derivatives.
The data indicates that modifications to the core nitropyridine structure can lead to potent anticancer agents with IC50 values in the low micromolar range. The structural similarity of (5-Methyl-3-nitropyridin-2-yl)acetic acid to the precursors of JAK2 inhibitors is particularly noteworthy.
Antimicrobial Activity Comparison
The antimicrobial potential of nitropyridines is also well-documented. The following table provides a comparative overview of the Minimum Inhibitory Concentration (MIC) values for different nitropyridine derivatives against various microbial strains.
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Epoxybenzooxocino[4,3-b]pyridine derivatives | Mycobacterium bovis | 12.5–50 | [4] |
| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to ciprofloxacin | [2] |
| Phenolic derivative of (pyridin-2-yl)piperazine | B. subtilis, C. krusei | 62.5 | [7] |
| 5-(6-nitropyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl chloride derivatives | S. aureus, E. coli | 250-500 | [8] |
This table showcases the broad-spectrum antimicrobial potential of the nitropyridine class.
These findings suggest that (5-Methyl-3-nitropyridin-2-yl)acetic acid could possess antimicrobial activity, and its efficacy would likely be influenced by the specific microbial strain being tested.
Experimental Protocols
To facilitate the investigation of (5-Methyl-3-nitropyridin-2-yl)acetic acid and its derivatives, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
(5-Methyl-3-nitropyridin-2-yl)acetic acid (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
(5-Methyl-3-nitropyridin-2-yl)acetic acid (or other test compounds)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculation: Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of (5-Methyl-3-nitropyridin-2-yl)acetic acid.
Potential Mechanism of Action: JAK/STAT Pathway Inhibition
Caption: Proposed inhibition of the JAK/STAT signaling pathway.
Conclusion
(5-Methyl-3-nitropyridin-2-yl)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of structurally related nitropyridine derivatives, it is plausible that this compound and its analogs could exhibit significant anticancer and antimicrobial activities. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this chemical class. Further investigation is warranted to synthesize and evaluate (5-Methyl-3-nitropyridin-2-yl)acetic acid to generate specific biological data and elucidate its precise mechanisms of action.
References
- Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). Google Cloud.
-
Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020, February 5). MDPI. Retrieved from [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022, January 3). ACS Publications. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (2025, May 7). MDPI. Retrieved from [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. (n.d.). Chempanda. Retrieved from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (2025, February 24). ACS Publications. Retrieved from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (2021, September 18). MDPI. Retrieved from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (2023, November 27). ACS Publications. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists - PubMed. (2013, March 1). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis And Anti-Microbial Activity Ofn'5-(6-Nitropyridin-3- Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetyl Chloride Derivatives - International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, March 6). IJPRA. Retrieved from [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - Frontiers. (2022, November 18). Frontiers. Retrieved from [Link]
-
Synthesis and biological evaluation of 5-nitropyrimidine analogs with azabicyclic substituents as GPR119 agonists | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed. (2015, March 15). National Center for Biotechnology Information. Retrieved from [Link]
-
Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. (2024, March 18). MDPI. Retrieved from [Link]
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. (n.d.). Illinois State University. Retrieved from [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). National Center for Biotechnology Information. Retrieved from [Link]
-
The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed. (2009, August 15). National Center for Biotechnology Information. Retrieved from [Link]
-
The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC. (2015, September 9). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 8. ijprajournal.com [ijprajournal.com]
A Comparative Analysis of Synthetic Routes for (5-Methyl-3-nitropyridin-2-yl)acetic Acid
Abstract
(5-Methyl-3-nitropyridin-2-yl)acetic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural complexity, featuring a substituted pyridine ring with both a nitro group and an acetic acid moiety, presents unique synthetic challenges. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, designed for researchers, scientists, and professionals in drug development. The analysis focuses on the underlying chemical principles, potential yields, scalability, and safety considerations of each approach. Detailed experimental protocols, derived from analogous transformations in the literature, are provided to offer a practical framework for laboratory synthesis.
Introduction
The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's biological activity. (5-Methyl-3-nitropyridin-2-yl)acetic acid serves as a valuable building block, combining the electron-withdrawing properties of the nitro group with the versatile carboxylic acid handle, making it a sought-after precursor for further chemical elaboration. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will explore two distinct retrosynthetic approaches, evaluating their respective merits and drawbacks to inform the selection of an optimal synthetic strategy.
Route 1: Synthesis Starting from 2,5-Lutidine
This approach utilizes the commercially available and relatively inexpensive starting material, 2,5-lutidine (2,5-dimethylpyridine). The core strategy involves the functionalization of the pyridine ring followed by the modification of one of the methyl groups.
Synthetic Pathway
Caption: Synthetic pathway for Route 1, starting from 2,5-Lutidine.
Step-by-Step Analysis and Experimental Protocols
Step 1: Nitration of 2,5-Lutidine
The direct nitration of the pyridine ring is notoriously challenging due to the deactivating effect of the nitrogen heteroatom, which requires harsh reaction conditions. The nitration of 2,5-lutidine is expected to yield the 3-nitro derivative, however, published reports indicate very low yields for this transformation, often less than 3%[1].
-
Experimental Protocol (Representative):
-
To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 2,5-lutidine while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is heated to 90 °C for several hours.
-
The mixture is then cooled, poured onto ice, and neutralized with a strong base (e.g., NaOH) to precipitate the product.
-
The crude product is isolated by filtration or extraction and purified by chromatography.
-
-
Causality and Challenges: The extreme acidity of the reaction medium protonates the pyridine nitrogen, creating a highly electron-deficient ring that is resistant to electrophilic attack. This necessitates high temperatures, which can lead to decomposition and the formation of numerous byproducts, complicating purification and drastically reducing the yield.
Step 2: Selective Oxidation of the 2-Methyl Group
A significant hurdle in this route is the selective oxidation of the methyl group at the 2-position to a carboxylic acid, while leaving the 5-methyl group intact. The nitro group at the 3-position further deactivates the ring, making the methyl groups less susceptible to oxidation. Standard oxidizing agents like potassium permanganate or chromic acid are likely to be either unreactive or lead to a mixture of products, including over-oxidation or oxidation of both methyl groups.
-
Challenges: Achieving regioselectivity in the oxidation of substituted lutidines is a well-known difficulty in pyridine chemistry. There is no standard, high-yielding protocol for this specific transformation.
Step 3: Arndt-Eistert Homologation
Assuming the successful synthesis of 5-methyl-3-nitro-picolinic acid, the final step would be a one-carbon chain extension to form the desired acetic acid derivative. The Arndt-Eistert synthesis is a classic method for this type of homologation[2][3][4][5].
-
Experimental Protocol (Representative):
-
The starting carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
-
The acid chloride is then reacted with an excess of diazomethane in an ethereal solution to form an α-diazoketone.
-
The α-diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., silver oxide) in the presence of water, to yield the homologous carboxylic acid[2][3].
-
-
Causality and Safety: This multi-step process proceeds through a ketene intermediate formed during the Wolff rearrangement[5]. While effective, the use of diazomethane is a major drawback due to its toxicity and explosive nature, making this route less suitable for large-scale synthesis without specialized equipment.
Route 2: Synthesis Starting from 5-Methyl-2-pyridone
This alternative route begins with a pre-functionalized pyridine, 5-methyl-2-pyridone, which allows for more controlled and higher-yielding transformations.
Synthetic Pathway
Caption: Synthetic pathway for Route 2, starting from 2-Amino-5-methylpyridine.
Step-by-Step Analysis and Experimental Protocols
Step 1: Synthesis of 5-Methyl-2-pyridone
The starting material for this route, 5-methyl-2-pyridone, can be readily prepared from 2-amino-5-methylpyridine via a diazotization reaction followed by hydrolysis[6].
-
Experimental Protocol (Representative):
-
Dissolve 2-amino-5-methylpyridine in aqueous sulfuric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
After the addition, stir the mixture at 0 °C for a period, then heat to 95 °C to facilitate hydrolysis of the diazonium salt.
-
Cool the reaction mixture and neutralize to a pH of 6.5-7.0 with an aqueous base (e.g., NaOH).
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by recrystallization[6].
-
-
Causality: This is a robust and well-established method for converting amino-pyridines to their corresponding pyridones. The diazonium salt intermediate is readily displaced by water at elevated temperatures.
Step 2: Nitration of 5-Methyl-2-pyridone
The pyridone tautomer is more activated towards electrophilic aromatic substitution than pyridine itself. Nitration is expected to proceed regioselectively at the 3-position.
-
Experimental Protocol (Representative):
-
Dissolve 5-methyl-2-pyridone in concentrated sulfuric acid and cool to 0 °C.
-
Slowly add a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, while maintaining a low temperature.
-
Allow the reaction to proceed at a controlled temperature until completion.
-
Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.
-
-
Causality: The electron-donating character of the pyridone ring directs the incoming electrophile (the nitronium ion) to the positions ortho and para to the nitrogen. The 3-position is sterically accessible and electronically favored.
Step 3: Chlorination of 5-Methyl-3-nitro-2-pyridone
The conversion of the 2-pyridone to a 2-chloropyridine is a crucial step to enable subsequent cross-coupling reactions. This is typically achieved using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃)[7][8][9][10].
-
Experimental Protocol (Representative):
-
Suspend 5-methyl-3-nitro-2-pyridone in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Purify the product by chromatography or recrystallization.
-
-
Causality: POCl₃ converts the pyridone (and its hydroxypyridine tautomer) into a phosphate ester intermediate, which is then readily displaced by a chloride ion to form the 2-chloropyridine.
Step 4: Palladium-Catalyzed Cross-Coupling
This step involves the introduction of the acetic acid side chain. A Suzuki or similar palladium-catalyzed cross-coupling reaction can be employed to couple the 2-chloropyridine with a suitable two-carbon synthon[11][12][13][14]. A possible coupling partner is a boronic ester of ethyl acetate.
-
Experimental Protocol (Representative - Suzuki Coupling):
-
In a reaction vessel, combine 2-chloro-5-methyl-3-nitropyridine, a suitable boronic ester (e.g., ethyl 2-(diethoxyboryl)acetate), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Add a degassed solvent system (e.g., dioxane/water).
-
Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the resulting ester by column chromatography.
-
-
Causality and Challenges: The palladium catalyst facilitates the formation of a new carbon-carbon bond between the pyridine ring and the acetate equivalent. The choice of catalyst, ligand, base, and solvent is crucial for achieving a good yield, as the pyridine nitrogen can sometimes coordinate to the palladium and inhibit catalysis[11].
Step 5: Hydrolysis
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
-
Experimental Protocol (Representative):
-
Dissolve the ethyl (5-methyl-3-nitropyridin-2-yl)acetate in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating.
-
Once the hydrolysis is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the product by filtration and dry.
-
Comparative Analysis
| Feature | Route 1 (from 2,5-Lutidine) | Route 2 (from 5-Methyl-2-pyridone) |
| Starting Material | 2,5-Lutidine (readily available, low cost) | 2-Amino-5-methylpyridine (readily available, moderate cost) |
| Number of Steps | 3 | 5 |
| Key Challenges | Very low yield in nitration step; Lack of selective oxidation method. | Palladium-catalyzed cross-coupling requires careful optimization. |
| Potential Overall Yield | Very Low (<1%) | Moderate (15-30% plausible) |
| Safety Concerns | Use of highly toxic and explosive diazomethane in the final step. | Standard laboratory hazards; palladium catalysts can be expensive. |
| Scalability | Poor, due to low yields and hazardous reagents. | Good, as most steps are based on reliable and scalable reactions. |
Conclusion and Recommendation
Based on this comparative analysis, Route 2, starting from 5-methyl-2-pyridone, is the demonstrably superior and recommended synthetic strategy for the preparation of (5-Methyl-3-nitropyridin-2-yl)acetic acid. While it involves more individual steps, each transformation is based on a well-precedented and generally high-yielding reaction type. The challenges associated with this route, primarily the optimization of the cross-coupling reaction, are addressable with modern synthetic methodologies.
In contrast, Route 1 is fraught with significant and likely insurmountable challenges , namely the extremely low yield of the initial nitration and the lack of a reliable method for the selective oxidation of the 2-methyl group. Furthermore, the use of diazomethane poses a significant safety risk, making it unsuitable for most applications, especially at scale.
For researchers and drug development professionals, the reliability, predictability, and scalability of Route 2 make it the logical choice for accessing (5-Methyl-3-nitropyridin-2-yl)acetic acid for further research and development.
References
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
- Organic Preparations and Procedures, Inc. (1971). The Synthesis of Two New 2,3-Dihalo-5-methylpyridines.
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine. Retrieved from [Link]
-
Molecules. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
-
Scribd. (n.d.). 304 Arndt Eistert Reaction PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Slideshare. (n.d.). Arndt-eistert homologation. Retrieved from [Link]
-
ResearchGate. (n.d.). A preparation of 2-chloropyridine. Retrieved from [Link]
-
YouTube. (2019, November 17). Arndt-Eistert Homologation. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-eistert homologation | PPTX [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Selectivity & Reactivity Profiling of (5-Methyl-3-nitropyridin-2-yl)acetic acid: A Technical Guide
Topic: Selectivity & Reactivity Profiling of (5-Methyl-3-nitropyridin-2-yl)acetic acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Fragment-Based Drug Discovery (FBDD) Professionals.
Executive Summary & Strategic Context
(5-Methyl-3-nitropyridin-2-yl)acetic acid is a critical heterocyclic building block, primarily utilized as a precursor for 7-azaindoles (pyrrolo[2,3-b]pyridines) —a privileged scaffold in kinase inhibitor design (e.g., JAK2, GSK3 inhibitors).
In the context of drug development and chemical biology, "cross-reactivity" for this small molecule fragment refers to three distinct vectors:
-
Biological Selectivity: Propensity for off-target binding (promiscuity) in Fragment-Based Drug Discovery (FBDD).
-
Chemical Regioselectivity: Competition between the nitro group and the pyridine ring during nucleophilic substitution or cyclization.
-
Assay Interference: Potential for false positives (PAINS) due to the redox-active nitro moiety or fluorescence quenching.
This guide provides a rigorous framework for profiling this compound against its structural analogs, ensuring that observed biological activity is specific and that synthetic transformations are regiocontrolled.
Comparative Analysis: The Scaffold vs. Alternatives
To understand the specific reactivity profile of (5-Methyl-3-nitropyridin-2-yl)acetic acid (Compound A ), it must be benchmarked against its closest structural analogs: the non-methylated core (Compound B ) and the reduced amino-variant (Compound C ).
Table 1: Physicochemical & Reactivity Profile Comparison
| Feature | (5-Methyl-3-nitropyridin-2-yl)acetic acid | (3-Nitropyridin-2-yl)acetic acid | (5-Methyl-3-aminopyridin-2-yl)acetic acid |
| Role | Primary Scaffold | De-methylated Analog | Reduced Metabolite/Precursor |
| Lipophilicity (cLogP) | ~0.5 (Moderate) | ~0.1 (Lower) | ~0.2 (Amine increases polarity) |
| Electronic Effect | 5-Methyl group is weakly electron-donating; destabilizes nucleophilic attack at C6. | C6 is more electrophilic; higher susceptibility to side reactions at C6. | Amino group is strongly electron-donating; deactivates ring to SNAr. |
| Redox Liability | High (Nitro group).[1][2] Risk of redox cycling in cellular assays.[3] | High . Similar redox risks. | Low . Stable, but susceptible to oxidation to N-oxides. |
| Assay Interference | Potential fluorescence quencher (Nitro). | Potential fluorescence quencher. | Low interference; often fluorescent itself. |
| Synthetic Utility | Precursor to 5-methyl-7-azaindoles. | Precursor to unsubstituted 7-azaindoles. | Immediate precursor for amide coupling. |
Critical Profiling Protocols
Protocol A: Fragment Selectivity & Aggregation Check (SPR)
Objective: Distinguish specific binding to a target (e.g., Kinase domain) from non-specific aggregation, a common artifact with nitro-aromatic fragments.
Rationale: Nitro compounds can form colloidal aggregates that sequester proteins, leading to false-positive inhibition. Surface Plasmon Resonance (SPR) with a solubility check is the gold standard for validation.
Workflow:
-
Solubility Filter: Prepare 100 mM stock in d6-DMSO. Dilute to 1 mM in PBS. Assess turbidity via nephelometry. Requirement: Solubility > 200 µM without precipitation.
-
Clean Screen (SPR):
-
Sensor Chip: CM5 (Dextran). Immobilize Target Protein (Channel 1) and Reference Protein (Channel 2 - e.g., BSA or chemically inert mutant).
-
Injection: Inject compound at 5 concentrations (e.g., 10 µM – 500 µM).
-
Flow Rate: High flow (30-50 µL/min) to minimize mass transport effects.
-
-
Data Analysis:
-
Binding Stoichiometry: Calculate
. If observed Response > 120% of theoretical , suspect super-stoichiometric aggregation . -
Square Wave Check: Fast-on/Fast-off kinetics are expected for fragments. Slow dissociation often indicates non-specific hydrophobic sticking.
-
Protocol B: Chemical Cross-Reactivity (Regioselectivity Profiling)
Objective: Quantify the competition between Cyclization (desired) and Decarboxylation/Nucleophilic attack (undesired).
Context: When converting to 7-azaindole via reductive cyclization (e.g., Fe/AcOH or H2/Pd), the acetic acid moiety can undergo decarboxylation if the ring is too electron-deficient.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 eq of (5-Methyl-3-nitropyridin-2-yl)acetic acid in Ethanol/Acetic Acid (10:1).
-
Reduction: Add Fe powder (5.0 eq) at reflux.
-
Sampling: Aliquot at t=15, 30, 60 min. Quench in cold NaHCO3.
-
Analysis (LC-MS):
-
Peak A (Product): 5-methyl-1H-pyrrolo[2,3-b]pyridine (Mass: M-CO2-O2+H2 approx).
-
Peak B (Byproduct): 2,5-dimethyl-3-aminopyridine (Decarboxylated byproduct).
-
Calculation: Selectivity Ratio = AUC(Peak A) / AUC(Peak B).
-
Acceptance Criteria: Ratio > 10:1 indicates successful regiocontrol. If Ratio < 5:1, the 5-methyl group is insufficient to stabilize the intermediate; lower temperature is required.
-
Protocol C: Assay Interference (PAINS) Screen
Objective: Rule out "Pan-Assay Interference" caused by the nitro group.
Rationale: Nitro-pyridines can act as redox cyclers, producing H2O2 in the presence of reducing agents (DTT/TCEP), which interferes with coupled enzyme assays.
-
Redox Cycling Assay:
-
Incubate compound (10 µM) with DTT (1 mM) in buffer.
-
Add Horseradish Peroxidase (HRP) and Phenol Red.
-
Readout: Absorbance at 610 nm.
-
Result: An increase in absorbance indicates H2O2 generation (Redox Positive). Action: If positive, use TCEP instead of DTT in biological assays.
-
-
Fluorescence Quenching:
-
Incubate compound with a standard fluorophore (e.g., 7-amino-4-methylcoumarin).
-
Measure Fluorescence Intensity.
-
Result: >20% signal loss indicates Inner Filter Effect/Quenching. Correct data mathematically or switch readout.
-
Visualizations
Diagram 1: Chemical Reactivity & Cyclization Pathways
This diagram illustrates the divergent pathways: the desired reductive cyclization vs. the competing decarboxylation and nucleophilic substitution risks.
Caption: Divergent reactivity pathways. The 5-methyl group (blue) sterically protects C6, favoring the green cyclization pathway over the red side reactions.
Diagram 2: Fragment Selectivity Workflow
A logic gate for determining if the compound is a valid hit or a false positive.
Caption: Validation hierarchy. Physical filters (yellow) must be cleared before biological validation (blue/green) to avoid false positives.
References
-
Baell, J. B., & Holloway, G. A. (2010).[3][4][5] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[4] Journal of Medicinal Chemistry, 53(7), 2719–2740.[4] Link
-
Bakke, J. M. (2005).[6] Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry. Link
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry, 58(5), 2091–2113. Link
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advances in screening and validation. Nature Reviews Drug Discovery. Link
-
Song, J. J., et al. (2002). A novel synthesis of 7-azaindoles via the Bartoli reaction. Journal of Organic Chemistry, 67(11), 3924-3926. Link
Sources
- 1. nva.sikt.no [nva.sikt.no]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. drughunter.com [drughunter.com]
- 6. Sci-Hub. Nitropyridines, Their Synthesis and Reactions / ChemInform, 2005 [sci-hub.box]
A Guide to the Orthogonal Validation of (5-Methyl-3-nitropyridin-2-yl)acetic Acid Bioactivity
Abstract
The journey from a novel chemical entity to a validated lead compound is fraught with challenges, most notably the risk of false-positive results and a lack of mechanistic understanding. This guide provides a comprehensive framework for the orthogonal validation of a candidate molecule, (5-Methyl-3-nitropyridin-2-yl)acetic acid, a member of the nitropyridine class known for diverse biological activities.[1][2][3] We present a two-pronged strategy that combines a target-agnostic phenotypic screen with a specific, hypothesis-driven biochemical assay. This approach ensures that the observed biological effect is robust, reproducible, and directly linked to a molecular interaction, thereby building the necessary confidence for advancing a compound through the drug discovery pipeline.[4][5]
Introduction: The Imperative of Orthogonal Validation
In early-stage drug discovery, a primary high-throughput screen (HTS) can identify hundreds of "hits." However, many of these initial findings are artifacts of the assay technology or result from non-specific compound behaviors.[6] The principle of orthogonal validation is to confirm a primary result using a distinct and independent method, preferably one that relies on a different detection technology or biological principle.[6][7] This strategy is critical for eliminating false positives and ensuring that resources are focused on compounds with genuine, on-target activity.[4][7]
For a novel compound like (5-Methyl-3-nitropyridin-2-yl)acetic acid, where the specific molecular target is unknown, a logical starting point is to assess its effect on whole cells—a phenotypic screen.[8][9] A positive result from this screen then necessitates a follow-up investigation into its direct molecular interactions. This guide will detail a robust workflow, beginning with a cellular cytotoxicity assay and moving to a specific, cell-free enzymatic assay for orthogonal confirmation.
The Primary Hit: A Phenotypic Approach to Uncover Bioactivity
Rationale for a Phenotypic Screen
When the mechanism of action for a compound is unknown, a phenotypic screen provides an unbiased assessment of its overall impact on a complex biological system.[8][9][10] This target-agnostic approach can reveal unexpected therapeutic potential and provides a functional, disease-relevant readout.[11] Given that many nitropyridine derivatives have shown cytotoxic potential against cancer cells, a cell viability assay using a relevant cancer cell line is a scientifically sound starting point.[1] We will use an ATP-based luminescence assay, as cellular ATP levels are a strong indicator of metabolic activity and cell health.[12][13]
Method 1: High-Throughput Cell Viability Assay
This assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is directly proportional to the number of metabolically active cells. A decrease in ATP signifies either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.[14]
Experimental Workflow: Phenotypic Cytotoxicity Screen
Caption: Workflow for the primary phenotypic cytotoxicity screen.
Detailed Protocol: ATP-Based Cytotoxicity Assay
-
Cell Culture: Culture A549 human lung carcinoma cells in F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Harvest cells using trypsin and seed them into white, opaque 384-well assay plates at a density of 1,000 cells per well in 40 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (5-Methyl-3-nitropyridin-2-yl)acetic acid in DMSO, starting at a top concentration of 10 mM. Create a final dilution in culture media to ensure the final DMSO concentration in the assay is ≤0.5%.
-
Cell Treatment: Add 10 µL of the diluted compound to the appropriate wells. Include wells treated with vehicle (0.5% DMSO) as a negative control (100% viability) and wells treated with 1 µM staurosporine as a positive control for cytotoxicity (0% viability).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
Assay Readout: Equilibrate the plates and the luminescence reagent (e.g., CellTiter-Glo®) to room temperature. Add 25 µL of the reagent to each well.
-
Signal Development: Place plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the vehicle and staurosporine controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[15]
Hypothetical Data from Phenotypic Screen
| Compound | Target Cell Line | Assay Type | IC₅₀ (µM) |
| (5-Methyl-3-nitropyridin-2-yl)acetic acid | A549 | ATP-Luminescence | 7.8 |
| Staurosporine (Control) | A549 | ATP-Luminescence | 0.05 |
Orthogonal Validation: A Target-Based Biochemical Approach
Rationale for a Biochemical Assay
A positive result in a cell-based assay is a crucial first step, but it doesn't confirm the mechanism of action or even prove direct interaction with a molecular target.[16] The observed cytotoxicity could be due to off-target effects, general cellular toxicity, or interference with the assay itself.[17] To validate the hit, we must use an orthogonal, cell-free biochemical assay that measures the direct interaction between the compound and a hypothesized target.[6][18] Based on the activities of similar heterocyclic compounds, we hypothesize that our compound may be an inhibitor of a protein kinase, which we will call "Kinase X".[2] We will employ a fluorescence-based assay, which provides a different readout technology from the primary screen.[19][20]
Method 2: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a purified enzyme in a cell-free system. The reaction involves the kinase, its substrate (a peptide), and ATP. The amount of phosphorylated peptide product is quantified using a fluorescence-based detection method. A decrease in fluorescence indicates inhibition of the kinase.
Experimental Principle: Biochemical Kinase Inhibition Assay
Caption: Principle of a fluorescence-based kinase inhibition assay.
Detailed Protocol: Fluorescence-Based Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of purified recombinant Kinase X, a suitable peptide substrate, and ATP at 2x the final desired concentration.
-
Compound Plating: In a 384-well assay plate, add the test compound across a range of concentrations. Include vehicle (DMSO) controls for no inhibition and a known potent inhibitor of Kinase X as a positive control.
-
Enzyme Addition: Add the 2x Kinase X solution to the wells containing the compound and incubate for 15 minutes at room temperature to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the 2x ATP/substrate mixture to all wells. The final ATP concentration should be set near its Km value to ensure sensitivity to competitive inhibitors.[15]
-
Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Reaction Termination & Detection: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺) and a fluorescence-based detection reagent (e.g., a phosphospecific antibody linked to a fluorophore).
-
Signal Development: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls and determine the IC₅₀ value by fitting to a dose-response curve.
Hypothetical Data from Orthogonal Biochemical Screen
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
| (5-Methyl-3-nitropyridin-2-yl)acetic acid | Kinase X | Fluorescence | 5.2 |
| (5-Methyl-3-nitropyridin-2-yl)acetic acid | Kinase Y (Counter-screen) | Fluorescence | > 100 |
| Staurosporine (Control) | Kinase X | Fluorescence | 0.02 |
Comparative Analysis and Path Forward
Interpreting the Orthogonal Data
The results from our two independent assays provide a compelling, multi-layered validation of the bioactivity of (5-Methyl-3-nitropyridin-2-yl)acetic acid.
-
Confirmation of Activity: The compound was active in both a complex cellular environment and a simplified, cell-free biochemical system. This significantly reduces the likelihood that the initial phenotypic result was an artifact.[6]
-
Mechanism of Action: The biochemical assay supports the hypothesis that the compound's cytotoxic effect is mediated, at least in part, by the direct inhibition of Kinase X.
-
Selectivity: The counter-screen against Kinase Y, a related kinase, showed minimal activity, providing early evidence that the compound has a degree of selectivity and is not a promiscuous enzyme inhibitor.
-
Potency Discrepancy: It is common for IC₅₀ values to differ between cellular and biochemical assays.[16] The slightly higher IC₅₀ in the cell-based assay (7.8 µM vs. 5.2 µM) is expected and can be attributed to factors such as cell membrane permeability, compound efflux, metabolism, or engagement with other cellular pathways.[16] This discrepancy provides valuable information for future structure-activity relationship (SAR) studies.
Validation Logic: From Phenotype to Target
Caption: Logical flow of orthogonal validation for a novel compound.
Through the systematic application of a phenotypic screen followed by a target-based biochemical assay, we have successfully validated the bioactivity of (5-Methyl-3-nitropyridin-2-yl)acetic acid. This orthogonal approach provides strong evidence that the compound exerts a cytotoxic effect on A549 cells by directly inhibiting Kinase X. This validated hit is now a high-quality candidate for further investigation, including lead optimization, detailed mechanistic studies, and selectivity profiling against a broader panel of kinases. This robust, multi-faceted validation is the bedrock of a successful drug discovery program.
References
-
Oncodesign Services. (n.d.). Phenotypic Screening Services | CRO services. Retrieved from [Link]
-
A-Z Bio. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved from [Link]
-
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]
-
Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]
-
Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
-
Selvita. (2025, November 4). A Novel Approach to Target Engagement for Drug Discovery. Retrieved from [Link]
-
McGill Newsroom. (2018, March 1). A near-universal way to measure enzyme inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Retrieved from [Link]
-
Frontiers. (2022, September 7). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]
-
BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Retrieved from [Link]
-
MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 8. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 9. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 10. proventainternational.com [proventainternational.com]
- 11. revvity.com [revvity.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. criver.com [criver.com]
A Head-to-Head Comparison of Nitropyridine Synthesis Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of nitropyridines represents a critical step in the creation of a vast array of functional molecules, from pharmaceuticals to agrochemicals. The introduction of a nitro group onto the pyridine ring fundamentally alters its electronic properties, paving the way for a diverse range of subsequent chemical transformations. However, the choice of synthetic strategy is far from trivial, with each method presenting its own unique set of advantages, limitations, and mechanistic intricacies.
This guide provides an in-depth, head-to-head comparison of the most prevalent methods for nitropyridine synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the optimal strategy for your specific synthetic challenge.
Electrophilic Nitration: The Classical Approach and Its Modern Refinements
Direct nitration of the pyridine ring via electrophilic aromatic substitution (EAS) is often the first method considered. However, the inherent electron deficiency of the pyridine ring, which is further exacerbated under the strongly acidic conditions required for nitration, makes this a challenging transformation.
Direct Nitration of Pyridine
The direct nitration of unsubstituted pyridine is notoriously difficult and often results in low yields of the desired 3-nitropyridine.[1] This is due to the protonation of the pyridine nitrogen in the acidic medium, which forms the strongly deactivated pyridinium ion.
Causality Behind Experimental Choices: The harsh conditions, typically involving fuming nitric acid and sulfuric acid at high temperatures, are necessary to overcome the high activation energy barrier of nitrating the deactivated pyridinium species. The regioselectivity for the 3-position is a consequence of the deactivating effect of the positively charged nitrogen, which directs the incoming electrophile to the meta position.
Nitration of Activated Pyridines
The presence of electron-donating groups (EDGs) on the pyridine ring can significantly facilitate electrophilic nitration. For example, aminopyridines can be nitrated under more manageable conditions.
Synthesis of 4-Amino-3-nitropyridine: A common example is the nitration of 4-aminopyridine, where the amino group activates the ring and directs the nitro group to the 3-position.[2][3]
The N-Oxide Strategy: A Game-Changer for Electrophilic Nitration
A highly effective strategy to overcome the inherent unreactivity of the pyridine ring towards electrophiles is the use of pyridine N-oxides. The N-oxide functionality acts as an internal activating group, increasing the electron density of the ring, particularly at the 4-position.
The synthesis of 4-nitropyridine is often achieved through a two-step process: the nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide, followed by a deoxygenation step.[4] This method offers high yields and excellent regioselectivity.[4]
Mechanism of N-Oxide Activated Nitration: The N-oxide oxygen atom donates electron density to the pyridine ring, making it more susceptible to electrophilic attack. The subsequent deoxygenation, often achieved with reagents like phosphorus trichloride (PCl₃), restores the pyridine ring.
Caption: Workflow for the synthesis of 4-nitropyridine via the N-oxide strategy.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electron Deficiency
The electron-deficient nature of the pyridine ring, especially when substituted with electron-withdrawing groups like nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This method is particularly useful for introducing a variety of functional groups onto a pre-existing nitropyridine scaffold.
A prime example is the synthesis of 2-chloro-5-nitropyridine, a versatile building block in medicinal chemistry.[5] This can be achieved through various routes, including the chlorination of 2-hydroxy-5-nitropyridine.[6][7]
Mechanism of SNAr on Nitropyridines: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (e.g., a halogen), forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. Subsequent expulsion of the leaving group restores the aromaticity of the pyridine ring.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution on a nitropyridine.
Modern Synthetic Approaches: Expanding the Toolkit
Beyond the classical methods, several modern strategies have emerged for the synthesis and functionalization of nitropyridines, offering unique reactivity and regioselectivity.
Synthesis of 3-Nitropyridines using Dinitrogen Pentoxide
An efficient method for the synthesis of 3-nitropyridines involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with aqueous sodium bisulfite.[8][9] This method avoids the harsh conditions of direct nitration and provides good yields of the 3-nitro isomer.[1][10]
Mechanistic Insight: The reaction is believed to proceed through the formation of an N-nitropyridinium salt, which then undergoes a[2][7] sigmatropic shift of the nitro group to the 3-position, rather than a direct electrophilic attack on the ring.[1][9]
Transition Metal-Catalyzed C-H Nitration
Recent advances have led to the development of transition metal-catalyzed C-H nitration of pyridines, offering alternative pathways with potentially milder conditions and different regioselectivities. These methods are an active area of research and hold promise for the late-stage functionalization of complex molecules.[11][12]
Head-to-Head Comparison of Key Methods
| Method | Key Reagents | Typical Conditions | Regioselectivity | Yields | Advantages | Disadvantages |
| Direct Nitration | HNO₃, H₂SO₄ | High temperature | 3-position | Generally low | Direct, one-pot | Harsh conditions, low yields, limited substrate scope |
| N-Oxide Nitration | Pyridine N-oxide, HNO₃/H₂SO₄, then PCl₃ | Moderate to high temp. | 4-position | High | High yields, excellent regioselectivity | Two-step process, requires N-oxide synthesis |
| SNAr | Halogenated nitropyridine, Nucleophile | Varies (often mild) | Depends on leaving group | Good to excellent | Wide range of nucleophiles, mild conditions | Requires pre-functionalized substrate |
| N₂O₅ Method | N₂O₅, NaHSO₃ | Low to ambient temp. | 3-position | Good | Milder conditions than direct nitration | N₂O₅ is a hazardous reagent |
Experimental Protocols
Synthesis of 4-Amino-3-nitropyridine via Electrophilic Nitration[2][3]
Materials:
-
4-Aminopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonia solution
Procedure:
-
In a round-bottom flask, dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under an ice bath to maintain a low temperature.
-
While keeping the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution.
-
After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction mixture to warm to room temperature, and then heat it at 90°C for 3 hours.
-
After heating, let the mixture stir at room temperature overnight.
-
Slowly pour the reaction mixture into ice water.
-
Neutralize the solution to a pH of 7 with an ammonia solution. A yellow precipitate will form.
-
Collect the yellow precipitate by filtration, wash with water, and dry under reduced pressure to obtain 4-amino-3-nitropyridine.
Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine[6]
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, combine phosphorus oxychloride (50 g), 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), and phosphorus pentachloride (25.0 g, 0.12 mol).
-
Stir and heat the reaction mixture at 100-105°C for 5 hours.
-
After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the remaining residue into 120 g of ice water and stir thoroughly.
-
Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer three times with dichloromethane.
-
Combine the organic phases, wash with saturated brine, and dry with anhydrous sodium sulfate.
-
Distill off the dichloromethane to obtain 2-chloro-5-nitropyridine.
Conclusion: Selecting the Right Tool for the Job
The synthesis of nitropyridines is a mature field with a diverse array of reliable methods. The optimal choice depends heavily on the desired isomer and the nature of the starting material. For the synthesis of 4-nitropyridines, the N-oxide strategy is often the most efficient and high-yielding approach. When aiming for 3-nitropyridines, the dinitrogen pentoxide method provides a milder alternative to the harsh conditions of direct nitration. For the functionalization of an existing nitropyridine, nucleophilic aromatic substitution offers a powerful and versatile tool.
As with any chemical synthesis, careful consideration of safety, scalability, and the specific requirements of the target molecule is paramount. This guide provides a solid foundation for making informed decisions in your synthetic endeavors, empowering you to navigate the rich and varied landscape of nitropyridine chemistry.
References
- Google Patents. CN114315706A - Synthetic method of 3, 4-diaminopyridine.
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
- Google Patents.
- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
-
RSC Publishing. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
-
Cristin. Synthesis and Functionalization of 3-Nitropyridines. [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]
-
National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
-
Academia.edu. Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. [Link]
-
FCAD Group. Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
-
RSC Publishing. Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
-
Springer. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
National Institutes of Health. Mechanistic Comparison Between Pd-Catalyzed Ligand Directed C-H Chlorination and C-H Acetoxylation. [Link]
-
Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
Springer. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]
-
RSC Publishing. Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. [Link]
-
Reddit. Nitration of 4-acetyl-pyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 8. nva.sikt.no [nva.sikt.no]
- 9. researchgate.net [researchgate.net]
- 10. chempanda.com [chempanda.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
A Spectroscopic Guide to the Isomers of (5-Methyl-3-nitropyridin-2-yl)acetic Acid
In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups on a core scaffold, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, robust analytical methodologies for their differentiation are critical. This guide provides a comprehensive spectroscopic comparison of (5-Methyl-3-nitropyridin-2-yl)acetic acid and its key positional isomers, offering researchers a practical framework for their unambiguous identification.
The insights presented herein are grounded in fundamental principles of spectroscopy and supported by data from analogous structures reported in the scientific literature. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just what is observed, but why these differences arise from the distinct electronic and steric environments within each isomer.
The Isomeric Landscape
The focus of this guide is the differentiation of the target molecule, (5-Methyl-3-nitropyridin-2-yl)acetic acid, from its plausible positional isomers where the methyl and nitro groups are rearranged on the pyridine ring, while the acetic acid moiety remains at the 2-position. The structures under consideration are:
Caption: Simplified fragmentation pathway for the isomers.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm.
-
A longer acquisition time and a higher number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
IR Spectroscopy Protocol
-
Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to its simplicity and minimal sample preparation.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Record a background spectrum.
-
Place a small amount of the solid sample on the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform an ATR correction if necessary.
Mass Spectrometry Protocol
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal.
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote ionization.
-
Acquisition:
-
Infuse the sample into the ESI source.
-
Acquire data in both positive and negative ion modes to determine the most sensitive mode.
-
For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID).
-
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The differentiation of positional isomers of (5-Methyl-3-nitropyridin-2-yl)acetic acid is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy, in particular, offers the most definitive data through the analysis of chemical shifts and coupling patterns of the aromatic protons. IR spectroscopy provides confirmatory evidence through the fingerprint region, while high-resolution mass spectrometry confirms the elemental composition and can offer supplementary structural information through fragmentation analysis. By understanding the underlying principles that govern the spectral appearance of these molecules and by adhering to robust experimental protocols, researchers can confidently and accurately characterize these and other related isomeric systems.
References
-
Shigeo, K., & Shiro, M. (1956). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 4(5), 407-411. [Link]
-
Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357. [Link]
-
Peryt, J., & Torski, Z. (1987). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 41(5), 647-654. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 85318, 2-Pyridineacetic acid. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]
-
Chen, X. Y., et al. (2003). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica, 33(12), 1261-1271. [Link]
-
Srinivas, N. R., et al. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2EDTA plasma. Biomedical Chromatography, 31(2). [Link]
-
Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine-d5. The Journal of Chemical Physics, 21(7), 1170-1176. [Link]
-
Nikitina, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5692. [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. [Link]
-
Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. Data in Brief, 25, 104266. [Link]
A Comparative Guide to Purity Assessment of (5-Methyl-3-nitropyridin-2-yl)acetic acid by HPLC-MS
In the landscape of pharmaceutical development, the meticulous characterization of intermediates is not merely a regulatory formality but a cornerstone of robust and reproducible synthesis of active pharmaceutical ingredients (APIs). The purity of an intermediate like (5-Methyl-3-nitropyridin-2-yl)acetic acid, a potential building block in the synthesis of various bioactive molecules, directly influences the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, experimentally-grounded comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of this compound, juxtaposed with alternative analytical techniques.
The narrative herein is built upon the foundational principles of scientific integrity, drawing from established methodologies and explaining the rationale behind experimental choices to provide a self-validating framework for researchers, scientists, and drug development professionals.
The Critical Role of Purity for (5-Methyl-3-nitropyridin-2-yl)acetic acid
(5-Methyl-3-nitropyridin-2-yl)acetic acid is a substituted pyridine derivative. The presence of a nitro group and a carboxylic acid moiety makes it a versatile intermediate. However, these same functional groups can also be precursors to a variety of process-related impurities and degradation products. Potential impurities could arise from starting materials, side reactions during synthesis (e.g., over-nitration, incomplete oxidation), or degradation (e.g., decarboxylation).[1][2]
Given that even minute impurities can have significant pharmacological or toxicological effects, a highly sensitive and specific analytical method is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers a powerful solution for both separating and identifying the main component from its structurally similar impurities.[3][4]
The HPLC-MS Approach: A Synergy of Separation and Identification
The core strength of HPLC-MS lies in its hybrid nature. HPLC provides the high-resolution physical separation of components in a mixture, while MS offers highly sensitive and specific detection, providing mass information that is crucial for the identification of unknown impurities.[5] For a complex intermediate, this dual capability is not just advantageous; it is often essential.[3]
Experimental Design: A Self-Validating Protocol
The following protocol is designed to be robust and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[6][7]
Objective: To develop and validate an HPLC-MS method for the determination of the purity of (5-Methyl-3-nitropyridin-2-yl)acetic acid and for the identification and quantification of potential impurities.
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, and a column oven.
-
Mass Spectrometer: A single quadrupole or a more advanced mass analyzer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions: The choice of a reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like our target analyte.[5] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape for the acidic analyte and to be compatible with the ESI-MS.
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier protonates the analyte for better retention and ionization. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes column overload and peak distortion. |
| UV Detection | 254 nm | A common wavelength for aromatic nitro compounds. |
Mass Spectrometry Conditions: Negative ion mode ESI is often suitable for acidic compounds like carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[8]
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Ideal for ionizing acidic compounds. |
| Mass Range | m/z 50-500 | Covers the expected mass of the analyte and potential impurities. |
| Capillary Voltage | 3.5 kV | Optimizes the ionization process. |
| Gas Temp. | 300 °C | Facilitates desolvation of the analyte ions. |
| Gas Flow | 10 L/min | Assists in the desolvation process. |
Workflow Diagram
Caption: Workflow for HPLC-MS purity assessment.
Interpreting the Data: A Hypothetical Case Study
Let's consider a hypothetical batch of (5-Methyl-3-nitropyridin-2-yl)acetic acid analyzed using the above method. The molecular formula is C8H8N2O4, with an expected monoisotopic mass of 196.05 Da.
Expected Results:
| Peak | Retention Time (min) | Area (%) | Observed m/z ([M-H]⁻) | Proposed Identity |
| 1 | 2.5 | 0.5 | 153.04 | 2-Hydroxy-5-methyl-3-nitropyridine (Starting Material)[9] |
| 2 | 4.8 | 99.0 | 195.04 | (5-Methyl-3-nitropyridin-2-yl)acetic acid |
| 3 | 6.2 | 0.3 | 171.04 | 2-Chloro-5-methyl-3-nitropyridine (Potential Precursor)[10] |
| 4 | 7.5 | 0.2 | 240.04 | Dinitro-substituted impurity |
Analysis of Results:
-
The main peak at 4.8 minutes shows the expected m/z of 195.04 for the deprotonated target compound.
-
The purity is calculated to be 99.0% based on the relative peak areas.
-
Peak 1, with an m/z of 153.04, could correspond to the starting material, 2-hydroxy-5-methyl-3-nitropyridine, indicating an incomplete reaction.
-
Peak 3, with an m/z of 171.04, may be a precursor like 2-chloro-5-methyl-3-nitropyridine.
-
Peak 4, with a higher m/z of 240.04, suggests a dinitro-substituted impurity, a potential byproduct of over-nitration.
This level of detailed impurity profiling is a key advantage of HPLC-MS, allowing for a deeper understanding of the synthetic process and potential degradation pathways.[3]
Comparison with Alternative Purity Assessment Methods
While HPLC-MS is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.[11][12]
| Method | Principle | Advantages | Disadvantages | Suitability for this Application |
| HPLC-UV | Separation by chromatography, detection by UV absorbance.[13] | Robust, reproducible, widely available, good for quantification. | Less specific than MS, co-eluting impurities may not be detected, difficult to identify unknown impurities. | Good for routine QC and assay, but lacks the identification power for comprehensive impurity profiling. |
| Gas Chromatography-MS (GC-MS) | Separation of volatile compounds, detection by MS. | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation. | Not ideal due to the low volatility and thermal lability of the analyte. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity than MS, may not detect trace impurities, complex spectra can be difficult to interpret. | Excellent for structural confirmation of the main component, but less suited for detecting and quantifying low-level impurities. |
| Titration | Measures the concentration of the acidic functional group. | Simple, inexpensive, provides an absolute measure of the acidic content. | Non-specific, will titrate any acidic impurity, does not provide information on other types of impurities. | Useful as an orthogonal technique for assay but insufficient for a complete purity profile. |
| Melting Point Analysis | Measures the temperature range over which a solid melts.[11] | Simple, quick indication of purity. | Insensitive to small amounts of impurities, not quantitative. | A basic, preliminary check of purity. |
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion: The Authoritative Choice for Comprehensive Purity Analysis
For the comprehensive purity assessment of a critical pharmaceutical intermediate like (5-Methyl-3-nitropyridin-2-yl)acetic acid, HPLC-MS stands out as the most authoritative and informative technique. Its ability to not only quantify the main component but also to detect and tentatively identify unknown impurities provides an unparalleled level of insight into the quality of the material.[4] While other methods like HPLC-UV, NMR, and titration have their place as orthogonal techniques for routine quality control and structural confirmation, they lack the combined separation power and specificity of HPLC-MS for in-depth impurity profiling.[11][13]
The adoption of a well-validated HPLC-MS method, as outlined in this guide, empowers researchers and drug developers to make informed decisions, ensuring the quality and safety of the final pharmaceutical product. The principles of scientific integrity demand a thorough understanding of a compound's purity, and HPLC-MS is an indispensable tool in achieving that goal.
References
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
methods of purification of organic compounds. BYJU'S. [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. [Link]
-
Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. ResearchGate. [Link]
-
How to determine the purity of newly synthesized organic compound? ResearchGate. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. [Link]
-
Methods of Purification of Organic Compounds. NCERT 11 Chemistry. [Link]
-
Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. PMC. [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
-
(4-Methyl-5-nitropyridin-3-yl)acetic acid. PubChem. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
2-Chloro-5-methyl-3-nitropyridine Properties. EPA. [Link]
-
2-Hydroxy-5-methyl-3-nitropyridine. PubChem. [Link]
-
Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]
- Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 9. 2-Hydroxy-5-methyl-3-nitropyridine | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. moravek.com [moravek.com]
- 12. byjus.com [byjus.com]
- 13. pharmasalmanac.com [pharmasalmanac.com]
A Comparative Guide to the Biological Evaluation of (5-Methyl-3-nitropyridin-2-yl)acetic acid and its Methyl Ester Prodrug
Introduction: The Scientific Rationale for Comparison
In the landscape of drug discovery, the nitropyridine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer potential.[1][2] This guide focuses on a specific nitropyridine derivative, (5-Methyl-3-nitropyridin-2-yl)acetic acid, and its corresponding methyl ester. The core rationale for this comparative evaluation lies in the fundamental physicochemical differences between a carboxylic acid and its ester form.
Carboxylic acids, while often essential for target binding, are typically ionized at physiological pH.[3] This negative charge can significantly hinder their ability to cross lipophilic cell membranes, limiting bioavailability and efficacy in cell-based systems.[3][4] A common and effective strategy to overcome this limitation is the use of an ester prodrug.[5] By masking the polar carboxylic acid group, the methyl ester is expected to be more lipophilic, facilitating passive diffusion into cells. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester, releasing the active carboxylic acid parent drug at its site of action.[3][6]
This guide, therefore, presents a comprehensive, head-to-head experimental framework to dissect the biological activities of (5-Methyl-3-nitropyridin-2-yl)acetic acid and its methyl ester. We will explore their potential antimicrobial, cytotoxic, and enzyme-inhibiting properties, providing detailed protocols and explaining the causal logic behind each experimental choice. The objective is to equip researchers with a robust methodology to determine not only the intrinsic activity of the acid but also the potential advantages conferred by its ester prodrug form.
Physicochemical Properties: The Foundation of Biological Action
The primary difference between the acidic and ester forms of the molecule dictates their behavior in a biological environment. Understanding these properties is crucial for interpreting experimental outcomes.
| Property | (5-Methyl-3-nitropyridin-2-yl)acetic acid | Methyl (5-Methyl-3-nitropyridin-2-yl)acetate | Rationale for Difference |
| Polarity | High | Moderate to Low | The -COOH group is highly polar and can ionize to -COO⁻. The -COOCH₃ group is less polar and cannot ionize.[7][8] |
| Aqueous Solubility | Higher (especially at pH > pKa) | Lower | The ionized carboxylate group enhances water solubility. Esters are less capable of hydrogen bonding with water.[5][7] |
| Lipophilicity (LogP) | Lower | Higher | Masking the polar carboxylic acid with a methyl group increases the compound's affinity for lipid environments. |
| Cell Membrane Permeability | Low | High | Increased lipophilicity and neutral charge at physiological pH are expected to facilitate passive diffusion across the lipid bilayer of cell membranes.[3][9] |
| Chemical Stability | Generally Stable | Susceptible to hydrolysis (acidic, basic, enzymatic) | The ester bond can be cleaved by chemical or enzymatic hydrolysis to yield the parent carboxylic acid. |
| Hydrogen Bonding | Donor & Acceptor | Acceptor only | The carboxylic acid has a hydroxyl group that can donate a hydrogen bond, while the ester does not.[7][8] |
The Prodrug Concept: Intracellular Activation
The central hypothesis is that the methyl ester acts as a prodrug, delivering the active carboxylic acid into the cell. This process relies on intracellular enzymes to unmask the active compound.
Caption: Prodrug activation pathway of the methyl ester.
A Framework for Comparative Biological Evaluation
The following sections outline a series of proposed experiments designed to provide a comprehensive comparison of the two compounds. The choice of these assays is based on the known biological potential of nitropyridine derivatives.[1][2]
Antimicrobial Activity Assessment
Causality: The electron-withdrawing nitro group on the pyridine ring is a common feature in antimicrobial compounds, suggesting this scaffold may inhibit microbial growth.[1] We will compare the compounds' efficacy against representative Gram-positive and Gram-negative bacteria.
This assay determines the lowest concentration of a compound that prevents visible microbial growth, providing a quantitative measure of potency.[10][11]
Protocol:
-
Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of the acid and methyl ester in dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Inoculate a suitable broth (e.g., Mueller-Hinton Broth) with a standardized bacterial suspension (e.g., Staphylococcus aureus and Escherichia coli) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution in broth, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.[11] Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12]
-
Data Analysis: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[11]
Expected Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| (5-Methyl-3-nitropyridin-2-yl)acetic acid | ||
| Methyl (5-Methyl-3-nitropyridin-2-yl)acetate | ||
| Ciprofloxacin (Control) |
Trustworthiness Check: The inclusion of standard control strains and a reference antibiotic like Ciprofloxacin ensures the validity of the assay and allows for comparison across experiments.
This qualitative assay provides a visual confirmation of antimicrobial activity.[12][13]
Protocol:
-
Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton Agar) by evenly spreading a standardized bacterial suspension over the surface.[12]
-
Disk Application: Impregnate sterile paper disks with a defined amount (e.g., 20 µg) of the acid and ester solutions. Place the disks onto the center of the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12]
-
Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater susceptibility of the bacterium to the compound.[12]
In Vitro Cytotoxicity Evaluation
Causality: Determining a compound's effect on cell viability is a critical first step in drug discovery, essential for both anticancer research and general safety assessment.[14][15][16] These assays will reveal if the compounds are toxic to mammalian cells and at what concentrations.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][16]
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the acid and methyl ester (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Expected Data Presentation:
| Compound | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| (5-Methyl-3-nitropyridin-2-yl)acetic acid | ||
| Methyl (5-Methyl-3-nitropyridin-2-yl)acetate | ||
| Doxorubicin (Control) |
This assay quantifies cytotoxicity by measuring the release of the LDH enzyme from cells with damaged plasma membranes.[17][18]
Protocol:
-
Cell Treatment: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Sample Collection: After the incubation period, collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD⁺, and a tetrazolium salt. LDH in the sample will catalyze the conversion of lactate to pyruvate, reducing NAD⁺ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Data Analysis: Measure the absorbance of the formazan product.[17] Calculate the percentage of cytotoxicity relative to a maximum lysis control.
Biochemical Enzyme Inhibition Assay (Hypothetical)
Causality: Many drugs exert their effects by inhibiting specific enzymes. Nitropyridine derivatives have been investigated as inhibitors of various enzymes, such as kinases or bacterial urease.[2][19] This protocol provides a general framework that can be adapted to a specific, purified enzyme target.
Protocol:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test compounds (acid and ester) in an appropriate assay buffer.[20][21]
-
Enzyme/Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution followed by various concentrations of the inhibitors. Allow them to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.[20]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[20]
-
Signal Detection: Monitor the reaction progress over time using a microplate reader. The detection method depends on the substrate (e.g., change in absorbance or fluorescence).[20][22]
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[23]
Overall Experimental Workflow
The logical flow of experiments ensures a systematic evaluation, from broad screening to more specific mechanistic investigation.
Caption: A systematic workflow for the comparative biological evaluation.
Interpreting the Data: A Predictive Discussion
Based on established principles, we can predict potential outcomes and their interpretations:
-
In Cell-Free Assays (Enzyme Inhibition): If the carboxylic acid is the active pharmacophore, it should exhibit potent activity. The methyl ester may show significantly lower or no activity, as the esterases required for its conversion are absent.
-
In Cell-Based Assays (Antimicrobial, Cytotoxicity): The methyl ester is likely to show superior potency (lower MIC or IC₅₀ values) compared to the acid.[3][5] This is because its enhanced lipophilicity allows it to more effectively cross the bacterial cell wall or mammalian cell membrane to reach its intracellular target. The acid's activity may be limited by its poor uptake.
-
Correlation of Results: A scenario where the acid is potent in a cell-free assay but weak in a cell-based assay, while the ester is potent in the cell-based assay, would provide strong evidence for the ester acting as an effective prodrug.
Conclusion
This guide provides a robust and scientifically grounded framework for the comparative biological evaluation of (5-Methyl-3-nitropyridin-2-yl)acetic acid and its methyl ester. By systematically assessing their physicochemical properties and their effects in antimicrobial, cytotoxicity, and biochemical assays, researchers can build a comprehensive profile of this chemical scaffold. This head-to-head comparison is not merely an academic exercise; it is a critical step in drug development to determine whether a potentially active carboxylic acid can be effectively delivered into cells using a prodrug strategy, thereby unlocking its full therapeutic potential. The methodologies described herein are designed to be self-validating and provide a clear path for generating reliable, interpretable, and actionable data.
References
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Benchchem. (n.d.). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
- Benchchem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- Microchem Laboratory. (2024). Zone of Inhibition Test for Antimicrobial Activity.
- CORE. (n.d.). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment.
- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- PMC. (2025). Fast Release of Carboxylic Acid inside Cells.
- PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- ResearchGate. (2025). (PDF) Fast Release of Carboxylic Acid inside Cells.
- Rsc.org. (n.d.). Protocol for enzyme assays.
- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
- Wikipedia. (n.d.). Ester.
- Difference Between Carboxylic Acid and Ester. (2011).
- NCBI. (2012). Basics of Enzymatic Assays for HTS.
- University of Pennsylvania. (2015). Structure Property Relationships of Carboxylic Acid Isosteres.
- The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles.
- Exploring the Biological Activity of Nitropyridine Deriv
- PMC. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Ester - Wikipedia [en.wikipedia.org]
- 8. differencebetween.com [differencebetween.com]
- 9. itmat.upenn.edu [itmat.upenn.edu]
- 10. actascientific.com [actascientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. microchemlab.com [microchemlab.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. kosheeka.com [kosheeka.com]
- 15. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 16. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
(5-Methyl-3-nitropyridin-2-yl)acetic acid proper disposal procedures
This guide outlines the authoritative disposal procedures for (5-Methyl-3-nitropyridin-2-yl)acetic acid , designed for researchers and safety officers.[1] It prioritizes mechanism-based safety (understanding why a hazard exists) over rote compliance.
Part 1: Executive Summary & Immediate Action
Status: Hazardous Chemical Waste Primary Hazards: Skin/Eye Irritant (Acidic), Potential Energetic Instability (Nitro-aromatic moiety).[1] Immediate Directive:
-
Do not dispose of down the drain.
-
Segregate from strong bases (exothermic reaction) and reducing agents (potential for uncontrolled reduction of nitro group).
-
Collect in dedicated High-Density Polyethylene (HDPE) or glass containers labeled "Hazardous Waste - Organic Acid, Toxic."
Part 2: Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its functional architecture.[1] The molecule contains three distinct reactive centers that dictate its waste stream:
| Functional Group | Hazard Characteristic | Disposal Implication |
| Nitro (-NO₂) | Energetic Potential: Nitro-aromatics can be shock-sensitive or susceptible to runaway decomposition if heated or subjected to strong reducing conditions. | NEVER mix with metal hydrides (e.g., LiAlH₄) or active metals in the waste stream.[1] Avoid heating waste containers.[2][3][4][5] |
| Carboxylic Acid (-COOH) | Corrosivity: pKa ≈ 3–4. Causes burns and lowers pH of waste streams, potentially mobilizing heavy metals or reacting with sulfides/cyanides to release gas.[1] | Must be segregated from base waste to prevent rapid heat generation (exotherm) in the waste drum. |
| Pyridine Ring | Toxicity/Odor: Nitrogen heterocycles often possess distinct biological activity and environmental persistence. | Requires incineration (thermal destruction) rather than simple neutralization/sewer disposal. |
Part 3: Pre-Disposal Stabilization & Segregation
Effective disposal relies on a Self-Validating System —a protocol where each step includes a check to ensure safety before proceeding.
The Segregation Logic (Decision Tree)
The following diagram illustrates the critical decision pathways for segregating this specific compound to prevent incompatibility incidents.
Figure 1: Decision logic for segregating (5-Methyl-3-nitropyridin-2-yl)acetic acid waste streams. Note the critical pH adjustment step for aqueous solutions to prevent drum corrosion.
Part 4: Step-by-Step Disposal Workflows
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired reagents, spill cleanup residues, or synthesized solids.[1]
-
Container Selection: Use a wide-mouth HDPE jar or a double-lined hazardous waste bag. Glass is acceptable but poses a breakage risk.
-
Damping (Optional but Recommended): If the powder is very fine and dry, lightly mist with water or mineral oil to suppress dust generation. Causality: Nitro-aromatic dusts can be deflagration hazards if suspended in air.[1]
-
Labeling:
-
Secondary Containment: Place the sealed container into a secondary tub until pickup to prevent environmental release in case of container failure.
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Use this for HPLC effluents or reaction solvents containing the compound.
-
Compatibility Check (Self-Validating Step):
-
Take a 5 mL aliquot of the waste.
-
Measure pH.
-
Validation: If pH < 4, do not add directly to a general organic waste drum containing basic amines, as this will generate heat.[1]
-
-
Neutralization (If Aqueous/Acidic):
-
Transfer: Pour into the facility's "Organic Waste" carboy (often Red or Yellow can).
-
Documentation: Log the volume and concentration on the waste tag.
Part 5: Critical Incompatibilities
The following interactions can lead to immediate laboratory failure (fire, explosion, or toxic gas).
| Incompatible Reagent | Mechanism of Failure | Result |
| Strong Bases (NaOH, KOH, Hydrazine) | Acid-Base Exotherm: Immediate neutralization releases heat.[1] High pH can also attack the nitro-pyridine ring (Meisenheimer complex formation), leading to instability.[1] | Boiling, spattering, potential explosion.[1][3][5] |
| Reducing Agents (LiAlH₄, NaBH₄, Zn/HCl) | Nitro Reduction: Reduces -NO₂ to -NH₂ or azo/hydrazo intermediates.[1] This reaction is highly exothermic and can run away. | Fire, hydrogen gas evolution, pressure buildup.[1] |
| Oxidizers (Peroxides, Nitric Acid) | Fuel-Oxidizer Mix: The organic backbone acts as fuel; the nitro group sensitizes the mixture.[1] | Deflagration or detonation. |
Part 6: Emergency Response (Spills)
In the event of a spill during disposal:
-
Evacuate: Move personnel upwind.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] Use a P95/P100 respirator if dust is present.
-
Neutralize & Absorb:
-
Cover spill with Soda Ash or Sodium Bicarbonate to neutralize the carboxylic acid.
-
Mix with an inert absorbent (Vermiculite or Sand).[5] Do not use paper towels or sawdust (combustibles) for concentrated nitro compounds.
-
-
Disposal: Scoop into a dedicated container labeled "Spill Debris - Toxic/Corrosive."
Part 7: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23688637, 2-(5-Methyl-3-nitropyridin-2-yl)acetic acid.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[6] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling (5-Methyl-3-nitropyridin-2-yl)acetic acid
This document provides comprehensive safety and handling protocols for (5-Methyl-3-nitropyridin-2-yl)acetic acid. As a Senior Application Scientist, my objective is to present a framework that is not merely procedural but also instills a deep understanding of the causality behind each safety measure. The dual-nature of this molecule—possessing both a nitropyridine core and an acetic acid functional group—necessitates a multi-faceted approach to risk mitigation. This guide is designed for trained researchers, scientists, and drug development professionals.
Hazard Analysis & Chemical Profile
-
The Nitropyridine Moiety: Aromatic nitro compounds are recognized for their potential reactivity and biological activity. Related structures like 2-amino-3-nitropyridine and 2-methyl-3-nitropyridine are known to be irritants to the skin, eyes, and respiratory system.[1][2] They are typically classified under Skin Corrosion/Irritation Category 2 and Serious Eye Damage/Irritation Category 2.[1][2] Inhalation may be harmful, and ingestion can lead to gastrointestinal irritation.[1]
-
The Acetic Acid Moiety: The acetic acid functional group renders the molecule acidic and introduces corrosive properties. Glacial acetic acid, the concentrated form, is a flammable liquid and vapor that causes severe skin burns and eye damage and is toxic if inhaled.[3][4]
The combination of these two groups suggests a compound that is, at minimum, a significant irritant and corrosive, with potential for greater toxicity.
Table 1: Synthesized Hazard Profile
| Hazard Category | Description | Primary Contributing Moiety |
|---|---|---|
| Skin Corrosion/Irritation | Expected to be corrosive or a severe irritant, causing burns upon contact.[3][4] | Acetic Acid, Nitropyridine |
| Serious Eye Damage | Poses a high risk of serious eye damage or burns upon contact.[1][3] | Acetic Acid, Nitropyridine |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][5] | Nitropyridine, Acetic Acid |
| Acute Toxicity | May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][6][7] | Nitropyridine |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong acids, and strong bases.[2] | Both |
| Flammability | While the solid itself may not be flammable, the acetic acid component suggests caution around ignition sources.[3][8] | Acetic Acid |
Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a critical barrier between the researcher and the chemical. The following recommendations are based on a conservative assessment of the compound's synthesized hazards.
Eye and Face Protection
Due to the severe corrosive potential from the acetic acid group, eye protection is paramount.
-
Mandatory: Wear chemical splash goggles that conform to ANSI Z87.1 or equivalent standards.
-
Required for Splash Risk: When handling solutions or quantities greater than a few grams, a full-face shield must be worn in addition to chemical splash goggles. This protects the entire face from splashes that can cause severe burns.[9]
Skin and Body Protection
-
Gloves: Standard nitrile gloves may offer initial protection, but for prolonged contact or immersion, more robust options are necessary.
-
Primary Gloves: Nitrile gloves (minimum 5 mil thickness).
-
Secondary Gloves (Double-Gloving): For handling larger quantities or for extended procedures, wear a second pair of thicker, chemical-resistant gloves such as neoprene or butyl rubber over the primary nitrile gloves.[9] Always check the manufacturer's compatibility data.
-
-
Laboratory Coat: A flame-resistant laboratory coat is required.
-
Apron: For transferring solutions or handling quantities exceeding 100g, a chemically-resistant apron should be worn over the lab coat to provide an additional barrier against spills.
Respiratory Protection
All handling of solid (5-Methyl-3-nitropyridin-2-yl)acetic acid and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Standard Operations: No respiratory protection is needed if work is conducted within a properly functioning fume hood.
-
Emergency Situations: For spill cleanup or ventilation failure, a respirator with an acid gas cartridge is necessary.[11] All personnel requiring a respirator must be part of a respiratory protection program and be properly fit-tested.[11]
Safe Handling & Operational Workflow
A disciplined workflow minimizes exposure and prevents accidents. The following protocol outlines the essential steps for safely handling the compound.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure an eyewash station and safety shower are directly accessible and unobstructed.[1]
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Prepare a waste container specifically for this compound, labeling it "Hazardous Waste: (5-Methyl-3-nitropyridin-2-yl)acetic acid".
-
-
Handling:
-
Don all required PPE as specified in Section 2.
-
Carefully weigh the solid compound within the fume hood to avoid generating dust.
-
When dissolving, add the solid to the solvent slowly. Be aware that this is an acidic compound, and dissolution may be exothermic.
-
Use compatible equipment, such as glass or stainless steel. Avoid aluminum or galvanized containers.[9]
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood.
-
Properly seal and label all containers containing the compound or its solutions.
-
Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.[1]
-
-
Storage:
Caption: A generalized experimental workflow for safe chemical handling.
Emergency Procedures
Trustworthy protocols are self-validating; they provide clear, unambiguous steps for foreseeable emergencies.
Exposure Response
Immediate and correct first aid is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[1]
Spill Response
The response is dictated by the scale of the spill.
Table 2: Spill Response Protocol
| Spill Size | Response Plan |
|---|---|
| Small Spill (<5g solid or <100mL solution) | 1. Alert personnel in the immediate area. 2. Ensure you are wearing appropriate PPE (Section 2), including respiratory protection if outside a fume hood. 3. Cover the spill with a neutral-pH absorbent material like vermiculite or sand. For acidic solutions, you can cautiously neutralize with sodium bicarbonate. 4. Sweep the absorbed material into a labeled hazardous waste container. 5. Clean the spill area with soap and water. |
| Large Spill (>5g solid or >100mL solution) | 1. Evacuate the laboratory immediately. 2. Alert adjacent labs and notify your institution's Environmental Health & Safety (EH&S) department or emergency response team. 3. Close the laboratory door and post a warning sign. 4. Do not attempt to clean up a large spill unless you are part of a trained emergency response team. |
Caption: A decision-making workflow for chemical spill response.
Disposal Plan
All materials contaminated with (5-Methyl-3-nitropyridin-2-yl)acetic acid must be treated as hazardous chemical waste.
-
Segregation: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Labeling: The waste container must be labeled with the full chemical name, CAS number (if available), and appropriate hazard warnings (e.g., "Corrosive," "Irritant").
-
Final Disposal: The recommended method for disposal is incineration by a licensed hazardous waste disposal contractor.[10][12] Arrange for pickup through your institution's EH&S department. Do not pour any amount of this chemical or its solutions down the drain.[12]
References
-
EMD Chemicals Inc. (2011). Material Safety Data Sheet: Acetic Acid, Glacial. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Acetic acid. [Link]
-
Organic Chemistry Portal. (2020). Amine synthesis by nitro compound reduction. [Link]
- Google Patents. (2016).
-
Sciencelab.com. (2012). Acetic Acid MSDS. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]
-
Sciencelab.com. (2005). Material Safety Data Sheet - Acetic acid. [Link]
- Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Tradeasia International. (2025). Safe Handling and Storage Tips for Glacial Acetic Acid in Industrial Applications. [Link]
-
Pro-Chem. (n.d.). SAFETY DATA SHEET ACETIC ACID LRG. [Link]
-
Loba Chemie. (2018). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
-
eGyanKosh. (2020). NITRO COMPOUNDS. [Link]
-
University of California, Merced. (2012). Standard Operating Procedure: Glacial Acetic Acid. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. quickzyme.com [quickzyme.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. aksci.com [aksci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. Safe Handling Tips for Glacial Acetic Acid [chemtradeasia.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. echemi.com [echemi.com]
- 13. chemicals.co.uk [chemicals.co.uk]
- 14. home.miracosta.edu [home.miracosta.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
